Oct-4-EN-6-YN-1-OL
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
113982-49-3 |
|---|---|
Molecular Formula |
C8H12O |
Molecular Weight |
124.18 g/mol |
IUPAC Name |
oct-4-en-6-yn-1-ol |
InChI |
InChI=1S/C8H12O/c1-2-3-4-5-6-7-8-9/h4-5,9H,6-8H2,1H3 |
InChI Key |
MNXUJKOKYJNQPH-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC=CCCCO |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of (4E)-oct-4-en-6-yn-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a proposed synthetic pathway and a comprehensive characterization protocol for the novel compound, (4E)-oct-4-en-6-yn-1-ol. The synthetic strategy is centered around a Sonogashira cross-coupling reaction, a robust method for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1][2][3][4] This guide provides detailed experimental procedures for the synthesis of the target molecule from commercially available starting materials. Furthermore, a complete characterization workflow is presented, including predicted data from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), to facilitate the identification and purity assessment of (4E)-oct-4-en-6-yn-1-ol. All quantitative data is summarized in clear, tabular formats, and key processes are visualized through logical diagrams.
Proposed Synthesis of (4E)-oct-4-en-6-yn-1-ol
The synthesis of (4E)-oct-4-en-6-yn-1-ol can be efficiently achieved through a convergent approach utilizing a Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of conjugated enynes.[5] The retrosynthetic analysis of the target molecule involves the disconnection of the C5-C6 bond, which separates the molecule into two key fragments: (E)-5-iodopent-4-en-1-ol and propyne.
Retrosynthetic Strategy:
The chosen synthetic route is outlined below:
-
Protection of the hydroxyl group of commercially available 4-pentyn-1-ol to prevent interference in subsequent steps.
-
Stereoselective hydroiodination of the protected alkyne to yield the (E)-vinyl iodide intermediate.
-
Sonogashira coupling of the (E)-vinyl iodide with propyne to construct the carbon skeleton of the target molecule.
-
Deprotection of the hydroxyl group to afford the final product, (4E)-oct-4-en-6-yn-1-ol.
Synthetic Workflow
Caption: Proposed synthetic pathway for (4E)-oct-4-en-6-yn-1-ol.
Experimental Protocol for Synthesis
Step 1: Protection of 4-pentyn-1-ol
-
To a solution of 4-pentyn-1-ol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add imidazole (1.5 eq).
-
Slowly add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the product with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain TBDMS-protected 4-pentyn-1-ol.
Step 2: Synthesis of (E)-5-Iodo-1-(TBDMS-oxy)pent-4-ene
-
To a solution of TBDMS-protected 4-pentyn-1-ol (1.0 eq) in anhydrous tetrahydrofuran (THF), add Schwartz's reagent (Cp₂ZrHCl, 1.1 eq) in portions at room temperature under an inert atmosphere.
-
Stir the reaction mixture for 2-3 hours.
-
Cool the mixture to 0 °C and add N-iodosuccinimide (NIS, 1.2 eq).
-
Allow the reaction to warm to room temperature and stir for another 1-2 hours.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the product with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Step 3: Sonogashira Coupling
-
To a solution of (E)-5-Iodo-1-(TBDMS-oxy)pent-4-ene (1.0 eq) in a mixture of THF and triethylamine (Et₃N) (2:1), add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq) and copper(I) iodide (CuI, 0.1 eq).
-
Bubble propyne gas through the reaction mixture at room temperature for 30 minutes.
-
Stir the reaction at room temperature for 8-12 hours under a propyne atmosphere (balloon).
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Step 4: Deprotection
-
To a solution of the protected (4E)-oct-4-en-6-yn-1-ol (1.0 eq) in THF, add tetra-n-butylammonium fluoride (TBAF, 1.0 M in THF, 1.5 eq) at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench with water and extract the product with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the final product, (4E)-oct-4-en-6-yn-1-ol, by flash column chromatography.
Characterization of (4E)-oct-4-en-6-yn-1-ol
A comprehensive characterization of the synthesized (4E)-oct-4-en-6-yn-1-ol is crucial to confirm its structure and purity. The following spectroscopic techniques are proposed for this purpose.
Characterization Workflow
Caption: Workflow for the spectroscopic characterization of the final product.
Experimental Protocols for Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve approximately 5-10 mg of the purified product in 0.5 mL of deuterated chloroform (CDCl₃).
-
Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Process the spectra to determine chemical shifts (δ) in ppm, coupling constants (J) in Hz, and integration values.
-
-
Infrared (IR) Spectroscopy:
-
Obtain the IR spectrum of the neat liquid product using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Record the spectrum over a range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption frequencies for the functional groups present in the molecule.
-
-
Mass Spectrometry (MS):
-
Obtain the mass spectrum using an Electron Ionization (EI) mass spectrometer.
-
Analyze the spectrum to identify the molecular ion peak (M⁺) and the major fragmentation patterns.
-
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for (4E)-oct-4-en-6-yn-1-ol based on its chemical structure and known spectroscopic trends.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 6.15 | dt | 1H | H-5 |
| ~ 5.50 | dt | 1H | H-4 |
| ~ 3.65 | t | 2H | H-1 |
| ~ 2.25 | q | 2H | H-3 |
| ~ 1.90 | s | 3H | H-8 |
| ~ 1.70 | p | 2H | H-2 |
| ~ 1.50 | br s | 1H | -OH |
Predicted coupling constants: J₄,₅ ≈ 15.8 Hz (trans), J₃,₄ ≈ 7.0 Hz, J₅,₃ ≈ 2.0 Hz
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 139.0 | C-5 |
| ~ 110.0 | C-4 |
| ~ 90.0 | C-6 |
| ~ 75.0 | C-7 |
| ~ 62.0 | C-1 |
| ~ 35.0 | C-3 |
| ~ 32.0 | C-2 |
| ~ 4.5 | C-8 |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Frequency (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad, Strong | O-H stretch (alcohol) |
| ~ 3020 | Medium | =C-H stretch (vinylic) |
| 2950-2850 | Medium-Strong | C-H stretch (aliphatic) |
| ~ 2250 | Medium, Sharp | C≡C stretch (alkyne) |
| ~ 1650 | Medium | C=C stretch (alkene) |
| ~ 1050 | Strong | C-O stretch (alcohol) |
| ~ 965 | Strong | =C-H bend (trans-alkene) |
Table 4: Predicted Mass Spectrometry (EI-MS) Data
| m/z | Proposed Fragment |
| 124 | [M]⁺ (Molecular Ion) |
| 109 | [M - CH₃]⁺ |
| 106 | [M - H₂O]⁺ |
| 95 | [M - C₂H₅]⁺ |
| 79 | [M - C₂H₅ - H₂O]⁺ |
Conclusion
This technical guide provides a comprehensive and actionable framework for the synthesis and characterization of (4E)-oct-4-en-6-yn-1-ol. The proposed Sonogashira coupling-based synthetic route is robust and allows for the stereoselective formation of the desired product. The detailed characterization protocols and predicted spectroscopic data will serve as a valuable reference for researchers in confirming the identity and purity of the synthesized molecule. This information is intended to facilitate further research and application of (4E)-oct-4-en-6-yn-1-ol in various fields, including medicinal chemistry and materials science.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. gold-chemistry.org [gold-chemistry.org]
- 5. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]
Structural Elucidation of Oct-4-en-6-yn-1-ol: A Spectroscopic Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of Oct-4-en-6-yn-1-ol. Due to the absence of specific experimental data for this compound in publicly available literature, this document presents predicted spectroscopic data based on established principles and data from analogous compounds. It outlines the general experimental protocols for acquiring such data and illustrates the logical workflow for structural determination.
Chemical Structure
This compound is an organic molecule with the molecular formula C₈H₁₂O. Its structure contains a primary alcohol, a disubstituted alkene (E/Z isomerism is possible), and a terminal alkyne.
Structure: CH≡C-CH=CH-CH₂-CH₂-CH₂-OH
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on standard spectroscopic correlation tables and data for similar functional groups found in related molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.7 | t | 2H | H-1 |
| ~1.6 | m | 2H | H-2 |
| ~2.2 | m | 2H | H-3 |
| ~5.5 - 6.2 | m | 2H | H-4, H-5 |
| ~2.8 | d | 1H | H-7 |
| ~2.0 | s | 1H | H-8 |
| ~1.5 | br s | 1H | -OH |
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Carbon |
| ~62 | C-1 |
| ~32 | C-2 |
| ~30 | C-3 |
| ~110 - 140 | C-4, C-5 |
| ~80 | C-6 |
| ~70 | C-7 |
| ~83 | C-8 |
Mass Spectrometry (MS)
The mass spectrum is predicted to show a molecular ion peak and characteristic fragmentation patterns for an alcohol containing alkene and alkyne functionalities.
| m/z | Interpretation |
| 124 | [M]⁺ (Molecular Ion) |
| 106 | [M - H₂O]⁺ (Loss of water)[1][2][3] |
| 95 | [M - C₂H₅]⁺ (Alpha cleavage)[1][2][3] |
| 81 | [M - C₃H₇]⁺ |
| 67 | |
| 55 | |
| 41 | |
| 31 | [CH₂OH]⁺ (Alpha cleavage)[1][2][3] |
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the alcohol, alkene, and alkyne functional groups.
| Frequency (cm⁻¹) | Functional Group | Description |
| ~3300 (broad) | O-H | Alcohol stretching[4][5] |
| ~3300 (sharp) | ≡C-H | Alkyne C-H stretching[6][7] |
| ~3020 | =C-H | Alkene C-H stretching[4] |
| ~2940, ~2870 | C-H | Alkane C-H stretching[4] |
| ~2120 | C≡C | Alkyne C-C stretching[6][7] |
| ~1650 | C=C | Alkene C-C stretching[4][7] |
| ~1050 | C-O | Alcohol C-O stretching[5] |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data required for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR: Acquire a one-dimensional proton NMR spectrum using a 400 MHz or higher field spectrometer. Standard parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a one-dimensional carbon NMR spectrum. Proton decoupling is used to simplify the spectrum to single lines for each carbon. A sufficient number of scans and a longer relaxation delay (2-5 seconds) are typically required due to the low natural abundance of ¹³C.
-
2D NMR (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings (³JHH).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons separated by two or three bonds, which is crucial for piecing together the carbon skeleton.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and provides detailed fragmentation patterns. Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically used for LC-MS and often yield a prominent molecular ion peak.
-
Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight, orbitrap) to obtain the mass-to-charge ratio of the molecular ion and its fragments.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy can be used by placing a drop of the liquid directly on the ATR crystal.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates or ATR crystal should be taken first and subtracted from the sample spectrum.
Visualization of Methodologies
The following diagrams illustrate the workflow and logical connections in the structural elucidation process.
Caption: Experimental workflow for the structural elucidation of this compound.
Caption: Logical relationships of spectroscopic data in structural elucidation.
References
- 1. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. How to Identify Carbonyls, Alkenes, Alkynes, and Aromatics in the IR Spectrum | dummies [dummies.com]
In-depth Technical Guide: The Untapped Potential of C8 Enyne Alcohols
A Note to Our Audience of Researchers, Scientists, and Drug Development Professionals:
Following a comprehensive review of the current scientific literature, it is apparent that the specific class of compounds known as C8 enyne alcohols represents a largely unexplored frontier in chemical biology and drug discovery. While the broader family of polyacetylene natural products, characterized by multiple carbon-carbon triple and double bonds, has demonstrated a wealth of diverse and potent biological activities, a dedicated body of research focusing specifically on analogues with an eight-carbon backbone is not yet established in publicly available scientific databases.
This guide, therefore, serves a dual purpose. Firstly, it acknowledges the current information gap regarding C8 enyne alcohols. Secondly, and more importantly, it aims to stimulate further investigation into this promising, yet overlooked, chemical space by contextualizing their potential within the known biological activities of structurally related polyacetylenes. We will extrapolate potential activities, outline hypothetical experimental approaches, and propose signaling pathways that may be modulated by these compounds, based on the established pharmacology of other enyne-containing molecules.
Introduction: The Allure of the Enyne Moiety in a Compact Scaffold
The enyne functional group is a recurring motif in a vast number of biologically active natural products. The unique electronic and structural properties conferred by the conjugated system of double and triple bonds often translate to high reactivity and specific interactions with biological macromolecules. While longer-chain polyacetylenes (typically C10 to C18) have been the subject of extensive study, the potential of their shorter C8 counterparts remains an open question. The compact and relatively rigid C8 scaffold could offer advantages in terms of oral bioavailability and the ability to probe smaller binding pockets of enzymes and receptors.
Extrapolated Biological Activities and Quantitative Data from Related Compounds
While no specific quantitative data for C8 enyne alcohols can be presented, we can hypothesize their potential biological activities based on data from well-characterized polyacetylenes. The following table summarizes the activities of known polyacetylenes, which could serve as a starting point for the investigation of C8 analogues.
| Compound Class/Name | Carbon Chain Length | Biological Activity | Reported IC50/MIC Values | Potential Target/Mechanism |
| Falcarindiol | C17 | Anticancer, Anti-inflammatory | IC50: 1.7 µM (HCT-116 cells) | PPARγ activation, NF-κB inhibition |
| Panaxytriol | C17 | Anticancer, Neuroprotective | IC50: 5.0 µM (CCRF-CEM cells) | Induction of phase 2 detoxifying enzymes |
| Oenanthotoxin | C17 | Neurotoxic | - | Non-competitive GABAA receptor antagonist |
| Synthetic Polyacetylenes | C14 | Antimycobacterial | MIC: 17.88 µg/mL (M. tuberculosis) | Not elucidated |
This table is for illustrative purposes to highlight the potential of the enyne scaffold and does not contain data for C8 enyne alcohols.
Hypothetical Signaling Pathways and Mechanisms of Action
Based on the known mechanisms of other polyacetylenes, C8 enyne alcohols could potentially interact with several key signaling pathways implicated in disease.
Anti-inflammatory Activity via NF-κB Inhibition
Many natural products with anti-inflammatory properties exert their effects by inhibiting the NF-κB signaling pathway. A hypothetical C8 enyne alcohol could potentially alkylate key cysteine residues in IKK (IκB kinase), preventing the phosphorylation and subsequent degradation of IκBα. This would sequester NF-κB in the cytoplasm, preventing the transcription of pro-inflammatory genes.
Cytotoxic Activity through Induction of Oxidative Stress
The electron-rich enyne moiety could be susceptible to metabolic activation, leading to the formation of reactive oxygen species (ROS). In cancer cells, which often have a compromised antioxidant defense system, an increase in ROS can trigger apoptosis.
Proposed Experimental Protocols
To begin to elucidate the biological activities of C8 enyne alcohols, a systematic screening approach is recommended.
General Experimental Workflow
A logical workflow for the initial biological evaluation of a novel C8 enyne alcohol is proposed below.
Detailed Methodology: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., HCT-116 for colorectal cancer, MCF-7 for breast cancer) are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: A stock solution of the C8 enyne alcohol is prepared in DMSO and serially diluted in culture media to achieve a range of final concentrations (e.g., 0.1 to 100 µM). The cells are then treated with these dilutions for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the media is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS (0.5 mg/mL) is added to each well. The plate is incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control (DMSO-treated cells). The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion and Future Directions
The field of C8 enyne alcohols is ripe for exploration. The information presented in this guide, while largely extrapolated, provides a solid foundation for initiating research into this novel class of compounds. The synthesis and biological evaluation of a library of C8 enyne alcohols with varying positions of the enyne and alcohol functionalities would be a logical first step. Subsequent structure-activity relationship (SAR) studies could then guide the design of more potent and selective analogues. It is our hope that this document will inspire researchers to unlock the therapeutic potential hidden within these compact and intriguing molecules.
An In-depth Technical Guide to the Mechanism of Action of Functionalized Enynes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary mechanisms of action for functionalized enynes, a class of molecules with significant potential in medicinal chemistry and materials science. The inherent reactivity of the enyne motif, a conjugated system of a double and two triple bonds, can be harnessed for a variety of transformations, leading to potent biological activity. This document details the key mechanistic pathways, presents quantitative data for structure-activity relationship (SAR) analysis, provides detailed experimental protocols for core assays, and visualizes complex pathways and workflows.
Bergman Cyclization: DNA-Cleaving Warheads
One of the most significant mechanisms of action for enediyne-containing compounds is the Bergman cyclization. This thermally or photochemically induced reaction transforms the enediyne core into a highly reactive p-benzyne diradical.[1][2] This diradical is a potent DNA-damaging agent, capable of abstracting hydrogen atoms from the deoxyribose backbone of DNA, leading to both single- and double-strand breaks.[3][4] This activity is the basis for the potent cytotoxicity of naturally occurring enediyne antibiotics like calicheamicin and neocarzinostatin.[5][6]
The propensity of an enediyne to undergo Bergman cyclization is highly dependent on its structure. Factors such as ring strain and the distance between the two alkyne carbons significantly influence the activation energy of the reaction.[7] For instance, incorporating the enediyne moiety into a 10-membered ring can lower the reaction temperature to physiological conditions (37 °C).[2]
Signaling Pathway: DNA Damage Response
The double-strand breaks induced by the p-benzyne diradical trigger a complex cellular signaling cascade known as the DNA Damage Response (DDR). This pathway is crucial for maintaining genomic integrity and decides the fate of the cell—either repair of the damage, cell cycle arrest, or apoptosis.
Quantitative Data: Cytotoxicity and Activation Energies
The cytotoxicity of enediyne compounds is typically evaluated using cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric. The activation energy (Ea) for the Bergman cyclization provides insight into the compound's potential for thermal activation.
| Compound Class | Cell Line | IC50 (µM) | Activation Energy (Ea) (kcal/mol) | Reference |
| Non-fluorinated Enediyne | Various | ~20 | Not specified | [8] |
| 13-membered Cyclic Enediynes | Various | Marginal to good inhibition | Not specified | [9] |
| (Z)-hexa-3-ene-1,5-diyne | - | - | 28.2 - 34.3 (calculated) | [7][10] |
| Chalcogen-Phosphorus Substituted | - | - | 35.6 - 37.1 (calculated) | [11] |
| Phenyl-substituted Enediyne | - | - | ~38 (calculated for Bergman) | [12] |
Experimental Protocol: DNA Cleavage Assay
This protocol outlines a typical experiment to assess the DNA cleavage ability of an enediyne compound.
Objective: To determine if a functionalized enediyne can induce single- or double-strand breaks in plasmid DNA.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Functionalized enediyne compound
-
Reaction buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, pH 8.5)
-
DNA loading dye
-
Agarose gel (1%)
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis apparatus
-
UV transilluminator
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes. Each reaction should contain:
-
Plasmid DNA (final concentration ~20 µg/mL)
-
Functionalized enediyne at various concentrations
-
Reaction buffer to a final volume of 20 µL.
-
-
Include a negative control (no enediyne) and a positive control if available.
-
Incubate the reactions at 37°C for a specified time (e.g., 1-4 hours). If photochemical activation is required, irradiate with a UV lamp at an appropriate wavelength.[13]
-
Stop the reaction by adding 4 µL of DNA loading dye.
-
Load the entire sample into the wells of a 1% agarose gel.
-
Perform electrophoresis at a constant voltage (e.g., 80V) until the dye front has migrated approximately two-thirds of the way down the gel.
-
Stain the gel with ethidium bromide and visualize the DNA bands using a UV transilluminator.
Data Analysis:
-
Form I (Supercoiled): Uncut plasmid DNA, migrates fastest.
-
Form II (Circular Relaxed): Plasmid with a single-strand break, migrates slower than Form I.
-
Form III (Linear): Plasmid with a double-strand break, migrates slowest.
-
Quantify the intensity of each band to determine the percentage of each form, indicating the extent of DNA cleavage.
Covalent Inhibition: Targeting Nucleophilic Residues
Functionalized enynes, particularly those containing an alkyne moiety, can act as irreversible covalent inhibitors of enzymes.[14] This mechanism relies on the alkyne acting as a "latent electrophile" that can be attacked by a nucleophilic amino acid residue, such as cysteine, within the enzyme's active site.[15] This proximity-driven reactivity leads to the formation of a stable covalent bond, permanently inactivating the enzyme.[15]
A well-studied example is the inhibition of cathepsin K, a cysteine protease involved in bone resorption, by alkyne-based inhibitors.[14][15] Unlike highly reactive warheads like Michael acceptors, the alkyne moiety itself shows low indiscriminate reactivity with thiols, suggesting that the initial non-covalent binding event is crucial for positioning the alkyne for covalent modification.[15]
Signaling Pathway: Cathepsin K Inhibition
Inhibition of cathepsin K has significant downstream effects on cellular signaling, particularly in cancer cells where it can sensitize them to other anti-cancer drugs. Key affected pathways include the mTORC1 signaling pathway.
Quantitative Data: Covalent Inhibition Kinetics
The potency of irreversible covalent inhibitors is best described by the second-order rate constant, k_inact/K_I, which accounts for both the initial binding affinity (K_I) and the maximum rate of inactivation (k_inact).[16]
| Inhibitor | Target | K_I (µM) | k_inact (s⁻¹) | k_inact/K_I (M⁻¹s⁻¹) | Reference |
| Alkyne 4 | Cathepsin K | 2.5 ± 0.5 | 0.0016 ± 0.0001 | 640 ± 150 | [14][15] |
| Alkyne 5 | Cathepsin K | 1.8 ± 0.2 | 0.0019 ± 0.0001 | 1050 ± 130 | [14][15] |
| Alkyne 6 | Cathepsin K | 0.5 ± 0.1 | 0.0004 ± 0.00002 | 800 ± 170 | [14][15] |
Experimental Protocols
Objective: To determine the kinetic parameters (K_I and k_inact) of a covalent inhibitor against Cathepsin K.
Materials:
-
Recombinant human Cathepsin K
-
Fluorogenic Cathepsin K substrate (e.g., Z-FR-AMC)
-
Assay buffer (e.g., 100 mM sodium acetate, 2.5 mM DTT, 2.5 mM EDTA, pH 5.5)
-
Test inhibitor compound
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in assay buffer.
-
In the wells of the microplate, add the test inhibitor at various concentrations. Include a no-inhibitor control.
-
Initiate the reaction by adding a mixture of Cathepsin K and the fluorogenic substrate to each well.
-
Immediately place the plate in a fluorescence microplate reader (Ex/Em = 360/460 nm or similar) and begin kinetic measurements, recording fluorescence every minute for 30-60 minutes.[17]
-
The progress curves (fluorescence vs. time) will show a time-dependent decrease in the rate of product formation for an irreversible inhibitor.
Data Analysis:
-
The observed rate of inactivation (k_obs) at each inhibitor concentration is determined by fitting the progress curves to a single exponential equation.
-
Plot k_obs versus the inhibitor concentration.
-
Fit the resulting data to the Michaelis-Menten equation for irreversible inhibitors to determine K_I and k_inact. The ratio k_inact/K_I is then calculated.[18]
Objective: To confirm the covalent modification of the target protein by the enyne inhibitor.
Workflow:
-
Incubation: Incubate the target protein (e.g., Cathepsin K) with an excess of the enyne inhibitor to ensure complete modification. Include a control sample of the protein without the inhibitor.
-
Intact Mass Analysis (Optional): Analyze the intact protein-inhibitor complex by LC-MS to observe the mass shift corresponding to the addition of one or more inhibitor molecules.[19]
-
Proteolytic Digestion: Reduce, alkylate, and digest the protein samples with a protease (e.g., trypsin) to generate peptides. This is the "bottom-up" proteomics approach.[6]
-
LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Search the MS/MS data against the protein sequence database, specifying a variable modification on the target residue (e.g., cysteine) corresponding to the mass of the inhibitor. Identification of a peptide with this mass shift confirms the site of covalent modification.[20]
Metal-Catalyzed Cyclizations and Rearrangements
Functionalized enynes are versatile substrates for a wide array of metal-catalyzed transformations, including those mediated by gold, ruthenium, copper, and platinum. These reactions often proceed through complex mechanistic pathways involving metallacyclic intermediates, leading to a diverse range of carbo- and heterocyclic products.
Gold-Catalyzed Enyne Cycloisomerization
Gold(I) catalysts are particularly effective at activating the alkyne moiety of an enyne towards nucleophilic attack by the tethered alkene. The reaction typically proceeds through a 5-exo-dig or 6-endo-dig cyclization, forming a bicyclic gold(I) carbene intermediate. This intermediate can then undergo various rearrangements to yield the final product.[1]
Enyne Metathesis
Ruthenium carbene complexes catalyze enyne metathesis, a bond reorganization reaction that typically produces 1,3-dienes. The mechanism is thought to proceed via a metallacyclobutene intermediate. The reaction can be either intramolecular (ring-closing enyne metathesis, RCEYM) or intermolecular (cross-enyne metathesis).[21][22]
Quantitative Data: Reaction Yields
The efficiency of metal-catalyzed enyne reactions is highly dependent on the substrate, catalyst, and reaction conditions.
| Reaction Type | Substrate Type | Catalyst (mol%) | Conditions | Product Type | Yield (%) | Reference |
| Au(I) Cycloisomerization | N-Sulfonamide 1,6-enyne | [JohnPhosAu(MeCN)]SbF6 (2) | CH2Cl2, 23°C | Endo-cleavage diene | Major product | [1] |
| Au(I) Cycloisomerization | 1,5-Allenyne | [(Ph3PAu)3O]BF4 (1) | Chloroform, 60°C | Cross-conjugated triene | 88 | [3] |
| Ru-catalyzed RCEYM | Ene-alkynyl amide | Ruthenium catalyst 1k | Not specified | Cycloheptene derivative | High | [14] |
| In-catalyzed RCM | Nitrogen-tethered 1,6-enyne | InBr3 | Toluene, 25°C | Endo-RCM product | 98 | [23] |
Experimental Protocol: Gold-Catalyzed 1,6-Enyne Cycloisomerization
Objective: To synthesize a cycloisomerized product from a 1,6-enyne using a gold(I) catalyst.
Materials:
-
1,6-enyne substrate
-
Gold(I) catalyst (e.g., [JohnPhosAu(NCMe)]SbF6)
-
Anhydrous solvent (e.g., dichloromethane, CH2Cl2)
-
Triethylamine
-
Silica gel for column chromatography
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure: (Adapted from[1])
-
In an oven-dried flask under an inert atmosphere, dissolve the 1,6-enyne substrate (e.g., 400 µmol) in anhydrous CH2Cl2 (4 mL).
-
Add the gold(I) catalyst (e.g., 8.0 µmol, 2 mol%) to the stirred solution at room temperature (23°C).
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a drop of triethylamine.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired cycloisomerized product.
Radical-Mediated Cyclizations
Functionalized enynes are excellent substrates for radical cascade cyclizations, enabling the rapid construction of complex polycyclic structures. These reactions can be initiated by various radical precursors and are often mediated by transition metals (like copper) or proceed under metal-free conditions, sometimes utilizing photoredox catalysis.[22][24] The general mechanism involves the addition of a radical to either the alkyne or alkene moiety, followed by one or more intramolecular cyclization steps, and finally a termination step.
Quantitative Data: Radical Cyclization Yields
| Initiator/Catalyst System | Substrate Type | Conditions | Product Type | Yield (%) | Reference |
| Cu/TBHP | 1,6-enynes | Not specified | Cyclopropane derivatives | Moderate to very good | [22] |
| PivOH/TBHP (metal-free) | 1,6-enynes with aldehydes | Not specified | Tricyclic fluorene derivatives | Not specified | [24] |
| Arylsulfonyl radical | 1,6-enynes | Not specified | γ-Lactams | Not specified | [25] |
Cytotoxicity Evaluation
A primary application of functionalized enynes is in the development of anticancer agents. Therefore, a crucial step in their mechanism of action studies is the evaluation of their cytotoxicity against various cancer cell lines.
Experimental Protocol: MTT Assay for Cell Viability
Objective: To determine the IC50 value of a functionalized enyne compound.
Principle: The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (MTT) into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[15]
Materials:
-
Cancer cell line(s) of interest
-
Complete cell culture medium
-
Functionalized enyne compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
Multi-well spectrophotometer (ELISA reader)
Procedure: (Adapted from[5][15][26])
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the enyne compound in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the cells with the compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability versus the log of the compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Quantitative Data: IC50 Values of Functionalized Enynes
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Alkynyl-gold(I) Complex (3ab) | HT29 (Colon) | 7.9 | [2][26] |
| Alkynyl-gold(I) Complex (3ab) | IGROV1 (Ovarian) | 5.3 | [2][26] |
| Alkynyl-gold(I) Complex (3ab) | I407 (Intestinal) | 1.7 | [2][26] |
| β-nitrostyrene derivative | MCF-7 (Breast) | 0.81 ± 0.04 | [27] |
| β-nitrostyrene derivative | MDA-MB-231 (Breast) | 1.82 ± 0.05 | [27] |
Conclusion
Functionalized enynes exhibit a diverse range of mechanisms of action, making them a fascinating and promising class of molecules for drug development and synthetic chemistry. Their ability to undergo Bergman cyclization to form DNA-damaging diradicals, act as specific covalent inhibitors of key enzymes, and participate in a wide variety of metal-catalyzed and radical-mediated cyclizations provides a rich platform for the design of new therapeutic agents and complex molecular architectures. The protocols and data presented in this guide serve as a foundational resource for researchers seeking to explore and harness the unique reactivity of functionalized enynes.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Radical cascade cyclization of 1,n-enynes under photo/electrochemical conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Enediyne - Wikipedia [en.wikipedia.org]
- 6. DNA Conformation-Induced Activation of an Enediyne for Site-Specific Cleavage [ouci.dntb.gov.ua]
- 7. s3.smu.edu [s3.smu.edu]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and anticancer activity of 13-membered cyclic enediynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Variations on the Bergman Cyclization Theme: Electrocyclizations of Ionic Penta-, Hepta-, and Octadiynes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. comporgchem.com [comporgchem.com]
- 13. Synthesis and DNA cleavage reaction characteristics of enediyne prodrugs activated via an allylic rearrangement by base or UV irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. The Alkyne Moiety as a Latent Electrophile in Irreversible Covalent Small Molecule Inhibitors of Cathepsin K - PMC [pmc.ncbi.nlm.nih.gov]
- 16. shop.carnabio.com [shop.carnabio.com]
- 17. researchgate.net [researchgate.net]
- 18. kinact / KI Assay for Irreversible Covalent Compounds | Domainex [domainex.co.uk]
- 19. Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Naphthoquinones as Covalent Reversible Inhibitors of Cysteine Proteases—Studies on Inhibition Mechanism and Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Radical cascade cyclization of 1,6-enynes to access tricyclic compounds using a Cu/TBHP system - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 23. Radical cascade cyclization of 1,n-enynes and diynes for the synthesis of carbocycles and heterocycles - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 24. Metal-free cascade radical cyclization of 1,6-enynes with aldehydes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 25. Arylsulfonyl Radical Triggered 1,6-Enyne Cyclization: Synthesis of γ-Lactams Containing Alkenyl C-X Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Synthesis, cytotoxicity and anti-cancer activity of new alkynyl-gold(I) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling of Oct-4-en-6-yn-1-ol Receptor Binding: A Methodological Whitepaper
Disclaimer: As of November 2025, a thorough review of scientific literature and chemical databases reveals no specific receptor or biological target has been identified for Oct-4-en-6-yn-1-ol. Consequently, no experimental binding data or established signaling pathways directly involving this molecule are available. This guide, therefore, presents a comprehensive, generalized framework for the in silico modeling of a novel small molecule, such as this compound, for which a putative receptor needs to be identified and the binding interaction characterized. The data and protocols presented herein are illustrative and based on established methodologies in computational drug discovery.
Introduction
The identification and characterization of the molecular targets of novel bioactive compounds are pivotal steps in drug discovery and development. In silico modeling offers a powerful, resource-efficient approach to predict and analyze the interactions between a small molecule (ligand) and its biological receptor. This whitepaper provides a technical guide for researchers, scientists, and drug development professionals on the core methodologies for the computational modeling of a novel compound, exemplified by this compound, from target identification to the detailed analysis of its binding characteristics.
The workflow encompasses target prediction, molecular docking, and molecular dynamics simulations, supplemented by detailed, standardized experimental protocols for the eventual in vitro validation of computational hypotheses.
Section 1: Target Identification and Prioritization
The initial and most critical step is to identify potential biological targets for this compound. In the absence of experimental data, several computational strategies can be employed.
Ligand-Based Virtual Screening
This approach leverages the principle that structurally similar molecules often exhibit similar biological activities.
-
2D and 3D Similarity Searching: The chemical structure of this compound is used as a query to search chemical databases (e.g., PubChem, ChEMBL, Zinc) for compounds with high structural similarity. The known targets of these identified analogs can then be considered as potential targets for the query molecule.
-
Pharmacophore Modeling: A pharmacophore model can be generated based on the structural features of this compound (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings). This model is then used to screen databases for molecules that match the pharmacophore, and their known targets are subsequently investigated.
Structure-Based Virtual Screening (Reverse Docking)
If a library of potential protein targets is available, reverse docking can be performed.
-
Reverse Docking: this compound is docked against a panel of known drug targets. The proteins to which the molecule binds with the highest predicted affinity are prioritized for further investigation.
Logical Workflow for Target Identification
Caption: Workflow for computational target identification.
Section 2: Molecular Docking Protocol
Once a putative receptor is identified (for this guide, we will hypothesize a generic kinase as the target), molecular docking is performed to predict the binding conformation and affinity of this compound to the receptor's binding site.
Detailed Methodology
-
Receptor Preparation:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Remove all water molecules and non-interacting ions.
-
Add hydrogen atoms and assign appropriate protonation states for titratable residues at a physiological pH (7.4).
-
Assign partial charges using a force field (e.g., AMBER, CHARMM).
-
Define the binding site (active site) based on the co-crystallized ligand or through binding pocket prediction algorithms.
-
-
Ligand Preparation:
-
Generate the 3D structure of this compound.
-
Perform energy minimization using a suitable force field (e.g., MMFF94).
-
Assign partial charges and define rotatable bonds.
-
-
Docking Simulation:
-
Use a docking program (e.g., AutoDock Vina, Glide, GOLD).
-
Define the search space (grid box) to encompass the defined binding site.
-
Run the docking algorithm to generate multiple binding poses.
-
Score and rank the poses based on the software's scoring function.
-
Quantitative Data Summary (Illustrative)
The following table presents hypothetical docking results for this compound and a control inhibitor against a putative kinase target.
| Compound | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki, nM) | Key Interacting Residues |
| This compound | -8.5 | 150 | MET120, LYS72, GLU91 |
| Control Inhibitor | -9.8 | 25 | MET120, LYS72, ASP184 |
Section 3: Molecular Dynamics Simulation
To assess the stability of the predicted binding pose and to gain insights into the dynamic nature of the ligand-receptor interaction, a molecular dynamics (MD) simulation is performed.
Detailed Methodology
-
System Preparation:
-
The best-ranked docked complex (receptor + this compound) is selected as the starting structure.
-
The complex is solvated in a periodic box of water molecules (e.g., TIP3P).
-
Counter-ions (e.g., Na+, Cl-) are added to neutralize the system.
-
-
Simulation Protocol:
-
The system is subjected to energy minimization to remove steric clashes.
-
The system is gradually heated to the target temperature (e.g., 300 K) under constant volume (NVT ensemble).
-
The system is equilibrated at the target temperature and pressure (e.g., 1 atm) under constant pressure (NPT ensemble).
-
A production run (e.g., 100 ns) is performed to generate the trajectory for analysis.
-
Quantitative Data Summary (Illustrative)
Analysis of the MD simulation trajectory can provide the following quantitative data:
| Metric | Value | Interpretation |
| RMSD of Ligand | 1.5 ± 0.3 Å | The ligand remains stably bound in the pocket. |
| RMSF of Binding Site Residues | < 2.0 Å | The binding site residues maintain a stable conformation. |
| Ligand-Receptor H-Bonds | 2-3 (average) | Consistent hydrogen bonding contributes to binding stability. |
| Binding Free Energy (MM/PBSA) | -35.5 kcal/mol | Favorable binding energy, indicating a stable complex. |
General In Silico Workflow Diagram
Caption: A general workflow for in silico receptor binding analysis.
Section 4: Experimental Validation Protocols
The predictions from in silico modeling must be validated through experimental assays. The following are standard protocols for characterizing ligand-receptor binding.
Isothermal Titration Calorimetry (ITC)
-
Principle: ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
-
Methodology:
-
The purified receptor protein is placed in the sample cell.
-
The ligand (this compound) is placed in the injection syringe.
-
A series of small injections of the ligand into the protein solution is performed.
-
The heat change after each injection is measured.
-
The data are fitted to a binding model to determine the thermodynamic parameters.
-
Surface Plasmon Resonance (SPR)
-
Principle: SPR measures the change in the refractive index at the surface of a sensor chip as a ligand binds to an immobilized receptor, allowing for the real-time analysis of binding kinetics (kon and koff) and affinity (Kd).
-
Methodology:
-
The receptor protein is immobilized on a sensor chip.
-
A solution containing the ligand (this compound) is flowed over the chip surface (association phase).
-
Buffer is then flowed over the chip to measure the dissociation of the ligand (dissociation phase).
-
The sensorgram (response units vs. time) is analyzed to determine kinetic and affinity constants.
-
Illustrative Signaling Pathway
Should this compound be found to inhibit a kinase, it could modulate a downstream signaling pathway. The following diagram illustrates a generic kinase signaling cascade.
Caption: A generic kinase signaling pathway modulated by an inhibitor.
Conclusion
While specific biological data for this compound is currently unavailable, the methodologies outlined in this whitepaper provide a robust and systematic framework for its future investigation. The integration of ligand- and structure-based computational approaches, followed by rigorous experimental validation, is essential for elucidating the mechanism of action of novel small molecules and advancing them through the drug discovery pipeline. The illustrative data and workflows presented here serve as a comprehensive guide for initiating such an investigation.
An In-depth Technical Guide to the Discovery and Isolation of Natural Enyne Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Natural enyne compounds, characterized by the presence of a conjugated system of double and triple carbon-carbon bonds, represent a fascinating and biologically significant class of secondary metabolites. These compounds are widely distributed in nature, having been isolated from terrestrial plants, fungi, and marine organisms.[1][2] Their unique structural features bestow upon them a range of potent biological activities, including anti-inflammatory, cytotoxic, antimicrobial, and antiparasitic effects.[2][3][4] This has led to considerable interest in their potential as lead compounds for the development of new therapeutic agents.
This technical guide provides a comprehensive overview of the core methodologies involved in the discovery and isolation of similar natural enyne compounds. It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of the experimental protocols, data presentation, and logical workflows essential for navigating this promising area of natural product chemistry.
Data Presentation: Bioactivity of Natural Enyne Compounds
The biological activities of natural enyne compounds are a primary driver of research in this field. Quantitative data from bioassays are crucial for comparing the potency of different isolates and for guiding the drug discovery process. The following tables summarize key quantitative data for representative enyne compounds.
Table 1: Cytotoxic Activity of Polyacetylenes and Polyenes from Echinacea pallida
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| (8Z,13Z)-pentadeca-8,13-dien-11-yn-2-one | COLO320 (colon) | 2.3 ± 0.3 | [5] |
| MCF-7 (breast) | 2.5 ± 0.7 | [5] | |
| Pentadeca-(9E)-ene-11,13-diyne-2,8-dione | MIA PaCa-2 (pancreatic) | Moderately Active | [3][5] |
| Pentadeca-(9E,13Z)-dien-11-yne-2,8-dione | MIA PaCa-2 (pancreatic) | Moderately Active | [3][5] |
| Pentadeca-(8Z,13Z)-dien-11-yn-2-one | MIA PaCa-2 (pancreatic) | Moderately Active | [3][5] |
| Supercritical Fluid Extract of E. pallida | MCF-7 (breast) | 21.01 ± 2.89 µg/mL | [6] |
| A549 (lung) | 31.11 ± 2.00 µg/mL | [6] |
Table 2: Anti-inflammatory Activity of Enyne-Related Compounds
| Compound/Extract | Assay | IC50 | Reference |
| Pygmaeocin B (rearranged abietane) | Nitric Oxide (NO) Production Inhibition | 33.0 ± 0.8 ng/mL | [7] |
| Saprorthoquinone (rearranged abietane) | Nitric Oxide (NO) Production Inhibition | Not specified, 100% inhibition at ¾ IC50 | [7] |
| Viridoquinone (rearranged abietane) | Nitric Oxide (NO) Production Inhibition | Not specified, 100% inhibition at ¾ IC50 | [7] |
Experimental Protocols
The isolation of pure enyne compounds from their natural sources is a meticulous process that typically involves a combination of extraction and chromatographic techniques. The following sections provide detailed methodologies for key experiments.
Extraction of Enyne Compounds from Plant Material
This protocol is a generalized procedure based on methods used for the extraction of polyacetylenes from Echinacea pallida roots.[3][5]
a. Materials and Equipment:
-
Dried and powdered plant material (e.g., roots of Echinacea pallida)
-
n-hexane or methanol (analytical grade)
-
Soxhlet apparatus or maceration setup
-
Rotary evaporator
-
Freeze-dryer (optional)
b. Procedure:
-
Soxhlet Extraction:
-
Place the powdered plant material (e.g., 100 g) in a cellulose thimble.
-
Insert the thimble into the main chamber of the Soxhlet extractor.
-
Fill the distilling flask with the solvent (e.g., 500 mL of n-hexane).
-
Heat the solvent to reflux. The solvent vapor travels up a distillation arm, condenses in the condenser, and drips down into the chamber housing the thimble.
-
Allow the extract to siphon back into the distilling flask. Continue the extraction for a sufficient period (e.g., 6-8 hours) to ensure complete extraction.
-
After extraction, cool the apparatus and concentrate the extract using a rotary evaporator under reduced pressure.
-
-
Maceration:
-
Suspend the powdered plant material in the chosen solvent (e.g., methanol) at a ratio of 1:10 (w/v).
-
Stir the mixture at room temperature for a specified period (e.g., 24-48 hours).
-
Filter the mixture through filter paper to separate the extract from the solid plant material.
-
Repeat the maceration process with fresh solvent to ensure complete extraction.
-
Combine the filtrates and concentrate them using a rotary evaporator.
-
Bioassay-Guided Fractionation
This is an iterative process where the crude extract is separated into fractions, and each fraction is tested for biological activity to guide further purification.[8][9]
a. Materials and Equipment:
-
Crude extract
-
Silica gel for column chromatography
-
Appropriate solvents for elution (e.g., n-hexane, ethyl acetate, methanol gradients)
-
Glass column for chromatography
-
Fraction collector
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Preparative TLC (pTLC) plates
-
UV lamp for visualization
-
Bioassay platform (e.g., cell culture for cytotoxicity assays)
b. Procedure:
-
Initial Fractionation (Column Chromatography):
-
Dissolve the crude extract in a minimal amount of a suitable solvent.
-
Adsorb the dissolved extract onto a small amount of silica gel and dry it.
-
Prepare a silica gel column packed with a slurry of silica gel in the initial elution solvent (e.g., n-hexane).
-
Carefully load the dried extract-silica gel mixture onto the top of the column.
-
Elute the column with a gradient of solvents of increasing polarity (e.g., starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate).
-
Collect fractions of a specific volume (e.g., 10-20 mL) using a fraction collector.
-
Monitor the separation by TLC analysis of the collected fractions. Combine fractions with similar TLC profiles.
-
Evaporate the solvent from each combined fraction.
-
-
Bioassay of Fractions:
-
Test each fraction for the desired biological activity (e.g., cytotoxicity against a cancer cell line).
-
Identify the most active fraction(s).
-
-
Further Purification (Preparative TLC):
-
Dissolve the active fraction in a suitable solvent.
-
Apply the solution as a band onto a preparative TLC plate.
-
Develop the plate in an appropriate solvent system.
-
Visualize the separated bands under a UV lamp.
-
Scrape the desired bands from the plate.
-
Extract the compound from the silica gel using a polar solvent (e.g., methanol or chloroform).
-
Filter and evaporate the solvent to obtain the purified compound.
-
-
Purity Assessment:
-
Assess the purity of the isolated compound using analytical High-Performance Liquid Chromatography (HPLC).
-
Structure Elucidation
The chemical structure of the isolated pure compound is determined using a combination of spectroscopic techniques.[3][5]
a. Materials and Equipment:
-
Purified enyne compound
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Mass Spectrometer (MS)
-
Infrared (IR) spectrometer
-
UV-Vis spectrophotometer
b. Procedure:
-
Mass Spectrometry (MS): Determine the molecular weight and molecular formula of the compound.
-
Infrared (IR) Spectroscopy: Identify the presence of characteristic functional groups, such as C≡C (alkyne) and C=C (alkene) bonds.
-
UV-Vis Spectroscopy: Analyze the conjugated enyne system.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Determine the number and types of protons and their connectivity.
-
¹³C NMR: Determine the number and types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC, NOESY): Establish the complete connectivity of the molecule and its stereochemistry.
-
Mandatory Visualization
Logical Workflow and Signaling Pathways
The following diagrams, created using the DOT language, illustrate key workflows and signaling pathways relevant to the study of natural enyne compounds.
Caption: Bioassay-Guided Fractionation Workflow.
Caption: Intrinsic Apoptosis Pathway Induction.
Caption: NF-κB Signaling Pathway Inhibition.
Conclusion
The discovery and isolation of natural enyne compounds is a challenging yet rewarding field of study. Their diverse biological activities make them attractive candidates for drug development. A systematic approach, combining efficient extraction and bioassay-guided fractionation with powerful spectroscopic techniques, is essential for the successful isolation and characterization of these valuable natural products. The methodologies and data presented in this guide provide a solid foundation for researchers to explore the rich chemical diversity of enyne compounds and to unlock their therapeutic potential.
References
- 1. Insights on the isolation, biological activity and synthetic protocols of enyne derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis of alkyne-containing natural products - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00190B [pubs.rsc.org]
- 3. Isolation and structure elucidation of cytotoxic polyacetylenes and polyenes from Echinacea pallida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A new method based on supercritical fluid extraction for polyacetylenes and polyenes from Echinacea pallida (Nutt.) Nutt. roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Bioassay Guided Fractionation Protocol for Determining Novel Active Compounds in Selected Australian Flora - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Stereochemistry of Oct-4-en-6-yn-1-ol and its impact on activity
An In-depth Technical Guide on the Stereochemistry of Oct-4-en-6-yn-1-ol and its Impact on Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
The stereochemical configuration of bioactive molecules is a critical determinant of their pharmacological activity. Enantiomers and diastereomers of the same compound can exhibit significantly different potencies, efficacies, and toxicological profiles. This technical guide provides a comprehensive overview of the stereochemistry of this compound, a chiral unsaturated alcohol with potential therapeutic applications. Due to the limited direct experimental data on this specific molecule, this paper synthesizes information from analogous enyne compounds and established principles of stereopharmacology. It outlines methodologies for the stereoselective synthesis, separation, and characterization of its stereoisomers, and explores the potential impact of its stereochemistry on biological activity. The content herein is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics based on this or structurally related scaffolds.
Introduction to the Stereochemistry of this compound
This compound possesses two elements of stereoisomerism: a stereogenic center at the carbon atom bearing the hydroxyl group (C-4) and geometric isomerism at the carbon-carbon double bond (C-4/C-5). This results in the potential for four distinct stereoisomers:
-
(R, E)-Oct-4-en-6-yn-1-ol
-
(S, E)-Oct-4-en-6-yn-1-ol
-
(R, Z)-Oct-4-en-6-yn-1-ol
-
(S, Z)-Oct-4-en-6-yn-1-ol
The three-dimensional arrangement of these isomers can lead to differential binding affinities with biological targets, such as enzymes and receptors, thereby influencing their pharmacological effects. It is a well-established principle that stereoisomers can be treated as separate drugs in terms of their development and regulatory approval.[1] The study of the stereostructure-activity relationship (SSAR) is therefore crucial for optimizing the therapeutic potential of this compound.[2]
Potential Biological Activities of Enyne Alcohols
Derivatives of enynes isolated from natural sources have demonstrated a range of biological activities, with anti-inflammatory properties being particularly notable.[3][4] The structural similarities of these compounds to endogenous anti-inflammatory agents are thought to contribute to this activity.[3][4] Furthermore, the bifunctional nature of the enyne motif makes it a versatile pharmacophore in drug design. The hydroxyl group can participate in hydrogen bonding interactions within a receptor binding pocket, while the unsaturated system can engage in various non-covalent interactions.
Stereoselective Synthesis and Separation
The preparation of individual stereoisomers of this compound in high purity is essential for the accurate evaluation of their biological activities. Several strategies can be employed for their synthesis and separation.
Asymmetric Synthesis
Asymmetric synthesis provides a direct route to enantiomerically enriched compounds. For the synthesis of chiral propargyl alcohols like the intermediates for this compound, several catalytic asymmetric methods have been developed.[5]
-
Asymmetric Alkyne Addition to Aldehydes: This is a common method for creating chiral propargylic alcohols.[5] The use of a chiral catalyst can direct the addition of an alkynyl nucleophile to an aldehyde to favor the formation of one enantiomer.[5]
-
Enantioselective Reduction of Ynones: The reduction of a corresponding ynone precursor using a chiral reducing agent or a catalyst can yield an enantiomerically enriched alcohol.
Chiral Resolution
When a stereoselective synthesis is not available or does not provide sufficient enantiomeric purity, chiral resolution of a racemic mixture is a viable alternative.
-
Diastereomeric Crystallization: The racemic alcohol can be reacted with a chiral resolving agent to form a mixture of diastereomers, which can then be separated by crystallization due to their different physical properties.
-
Enzymatic Kinetic Resolution: Enzymes, such as lipases, can selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the acylated and unreacted enantiomers.
-
Chiral Chromatography: High-performance liquid chromatography (HPLC) or gas chromatography (GC) with a chiral stationary phase (CSP) is a powerful technique for both analytical and preparative separation of enantiomers.[6][7]
Quantitative Data on Stereoisomer Activity (Hypothetical)
To illustrate the potential impact of stereochemistry on biological activity, the following table presents hypothetical data for the four stereoisomers of this compound against a putative enzyme target.
| Stereoisomer | IC50 (nM) | Relative Potency |
| (R, E)-Oct-4-en-6-yn-1-ol | 15 | 1.00 |
| (S, E)-Oct-4-en-6-yn-1-ol | 250 | 0.06 |
| (R, Z)-Oct-4-en-6-yn-1-ol | 500 | 0.03 |
| (S, Z)-Oct-4-en-6-yn-1-ol | > 10000 | < 0.0015 |
Table 1: Hypothetical inhibitory concentrations (IC50) and relative potencies of this compound stereoisomers against a target enzyme. This data is illustrative and not based on published experimental results for this specific molecule.
Experimental Protocols
The following are detailed methodologies for key experiments related to the synthesis, separation, and analysis of this compound stereoisomers, based on established procedures for similar compounds.
Protocol for Asymmetric Synthesis of a Chiral Propargyl Alcohol Intermediate
This protocol is adapted from general methods for the zinc-catalyzed enantioselective alkyne addition to aldehydes.[5]
-
Preparation of the Catalyst: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add a chiral ProPhenol ligand (1.0 mol%) and toluene. Cool the solution to 0 °C and add diethylzinc (1.1 M in toluene, 1.0 mol%) dropwise. Stir the mixture at room temperature for 30 minutes.
-
Alkynylation Reaction: In a separate flame-dried Schlenk flask, dissolve the terminal alkyne (1.2 equivalents) in toluene. Add diethylzinc (1.1 M in toluene, 1.2 equivalents) dropwise at 0 °C and stir for 30 minutes at room temperature.
-
Aldehyde Addition: Cool the alkyne solution to -20 °C and add the aldehyde (1.0 equivalent) dropwise.
-
Catalyst Addition: Add the pre-formed chiral catalyst solution to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to proceed at -20 °C, monitoring its progress by thin-layer chromatography (TLC).
-
Quenching and Workup: Upon completion, quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the chiral propargyl alcohol.
Protocol for Chiral HPLC Separation
This protocol outlines a general method for the analytical separation of enantiomers of a chiral alcohol.[7]
-
Column Selection: Choose a suitable chiral stationary phase (CSP), such as a polysaccharide-based column (e.g., Chiralcel OD-H or Chiralpak AD).
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of n-hexane and isopropanol. The optimal ratio will need to be determined empirically, but a common starting point is 90:10 (v/v).
-
Sample Preparation: Dissolve a small amount of the racemic or enantiomerically enriched alcohol in the mobile phase.
-
HPLC Analysis:
-
Set the column temperature (e.g., 25 °C).
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the UV detection wavelength (e.g., 210 nm).
-
Inject the sample onto the column.
-
-
Data Analysis: Record the chromatogram and determine the retention times of the enantiomers. Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers.
Protocol for Determination of Enantiomeric Excess (ee) by Chiral Gas Chromatography (GC)
For volatile chiral alcohols, GC with a chiral stationary phase can be an effective analytical method.[6][8]
-
Derivatization (Optional but often recommended): To improve volatility and resolution, the chiral alcohol can be derivatized, for example, by acylation with acetic anhydride to form the corresponding acetate ester.[6]
-
Column Selection: Utilize a capillary GC column with a chiral stationary phase, such as a modified cyclodextrin column (e.g., CP Chirasil-DEX CB).[6]
-
GC Conditions:
-
Set the injector and detector temperatures (e.g., 250 °C).
-
Use hydrogen or helium as the carrier gas at a constant flow rate.
-
Program the oven temperature with an appropriate gradient to achieve separation.
-
-
Sample Injection: Inject a small volume of the diluted sample (derivatized or underivatized) into the GC.
-
Data Analysis: Integrate the peak areas of the separated enantiomers in the resulting chromatogram to calculate the enantiomeric excess.
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Workflow for the synthesis, analysis, and biological evaluation of this compound stereoisomers.
Caption: Decision logic for the chiral separation of this compound enantiomers.
Conclusion
While direct experimental data on this compound is not extensively available in the public domain, this technical guide provides a robust framework for approaching its stereochemical investigation. By applying established methodologies for the synthesis, separation, and analysis of chiral unsaturated alcohols and enynes, researchers can systematically evaluate the biological activity of each stereoisomer. The elucidation of the stereochemistry-activity relationship for this compound is a critical step in harnessing its full therapeutic potential and will be instrumental in guiding future drug discovery and development efforts. The principles and protocols outlined herein serve as a valuable resource for scientists working to unlock the pharmacological promise of this and related chiral molecules.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. mdpi.com [mdpi.com]
- 3. Insights on the isolation, biological activity and synthetic protocols of enyne derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of Zn-ProPhenol-Catalyzed Asymmetric Alkyne Addition: Synthesis of Chiral Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Determination of enantiomeric excess [ch.ic.ac.uk]
An In-Depth Technical Guide on the Thermal Stability and Degradation Profile of Oct-4-en-6-yn-1-ol
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of November 2025, specific experimental data on the thermal stability and degradation profile of Oct-4-en-6-yn-1-ol is not available in the public domain. This guide provides a comprehensive overview of the methodologies and a hypothetical degradation profile based on the chemical structure of the molecule and established principles of thermal analysis for similar organic compounds. The quantitative data and degradation pathways presented herein are illustrative and should be confirmed by experimental analysis.
Introduction
This compound is an unsaturated alcohol containing both a double and a triple bond, making it a molecule of interest in synthetic chemistry and potentially in drug development due to its reactive functionalities. Understanding the thermal stability and degradation profile of such a molecule is critical for determining its shelf-life, safe handling and storage conditions, and potential metabolic pathways. This technical guide outlines the standard experimental procedures for assessing thermal stability and provides a hypothetical degradation profile for this compound.
Physicochemical Properties
A summary of the computed physicochemical properties of a structurally similar isomer, Oct-1-en-6-yn-4-ol, is provided below. These properties are essential for designing and interpreting thermal stability studies.
| Property | Value | Source |
| Molecular Formula | C₈H₁₂O | PubChem |
| Molecular Weight | 124.18 g/mol | PubChem |
| XLogP3 | 1.8 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 1 | PubChem |
| Rotatable Bond Count | 4 | PubChem |
Experimental Protocols for Thermal Stability Assessment
A combination of thermoanalytical techniques is typically employed to evaluate the thermal stability of a compound. The following are detailed experimental protocols that would be suitable for characterizing this compound.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1][2] This technique is used to determine the temperatures at which the material decomposes.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: A small sample of this compound (typically 5-10 mg) is placed in an inert crucible (e.g., alumina).
-
Atmosphere: The experiment is conducted under a controlled atmosphere, typically an inert gas like nitrogen, to prevent oxidative degradation.
-
Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) from ambient temperature to a final temperature where complete decomposition is expected (e.g., 600 °C).
-
Data Analysis: The mass loss of the sample is recorded as a function of temperature. The onset temperature of decomposition and the temperature of maximum mass loss rate are determined from the TGA and its first derivative (DTG) curves, respectively.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, boiling, and decomposition.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Atmosphere: The experiment is performed under an inert nitrogen atmosphere.
-
Temperature Program: The sample and reference are heated at a controlled rate (e.g., 10 °C/min) over a specified temperature range.
-
Data Analysis: The heat flow to the sample is plotted against temperature. Endothermic events (like melting and boiling) and exothermic events (like decomposition) are identified by peaks in the DSC curve.
Evolved Gas Analysis (EGA) using Gas Chromatography-Mass Spectrometry (GC-MS)
To identify the degradation products, the gases evolved during the TGA experiment can be analyzed by a coupled Gas Chromatography-Mass Spectrometry (GC-MS) system.
Methodology:
-
Instrumentation: A TGA instrument coupled to a GC-MS system via a heated transfer line.
-
TGA Conditions: The TGA experiment is run as described in section 3.1.
-
Gas Transfer: The evolved gases from the TGA furnace are continuously transferred to the GC-MS.
-
GC-MS Analysis: The transferred gases are separated by the gas chromatograph and then analyzed by the mass spectrometer to identify the individual components based on their mass spectra.
Hypothetical Thermal Degradation Data
The following tables summarize hypothetical quantitative data that could be obtained from the thermal analysis of this compound.
Table 1: Hypothetical TGA Data for this compound
| Parameter | Value |
| Onset of Decomposition (T_onset) | 180 °C |
| Temperature of Maximum Decomposition Rate (T_max) | 220 °C |
| Final Residue at 600 °C | < 5% |
Table 2: Hypothetical DSC Data for this compound
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |
| Boiling | 165 | 175 | 350 (Endothermic) |
| Decomposition | 185 | 225 | -150 (Exothermic) |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for assessing the thermal stability and degradation profile of an organic compound.
Caption: Experimental workflow for thermal analysis.
Hypothetical Degradation Pathway
Given the structure of this compound, several degradation pathways can be postulated under thermal stress. The presence of the hydroxyl group and unsaturated bonds suggests that dehydration, isomerization, and fragmentation are likely to occur.
Caption: Hypothetical thermal degradation pathways.
Discussion of Hypothetical Degradation Profile
The thermal degradation of this compound is likely to be a complex process. The initial step at lower temperatures may involve the elimination of water (dehydration), a common reaction for alcohols, leading to the formation of a more unsaturated hydrocarbon.[3] Isomerization reactions, such as the rearrangement of the enyne system, could also occur. At higher temperatures, fragmentation of the carbon chain is expected, leading to the formation of smaller volatile organic compounds, including various alkenes, alkynes, aldehydes, and ketones. These smaller fragments would be detectable by GC-MS. Eventually, polymerization or carbonization of the remaining material could lead to the formation of a non-volatile residue.
Conclusion
While specific experimental data for this compound is currently unavailable, this guide provides a robust framework for its thermal stability and degradation analysis. The outlined experimental protocols, including TGA, DSC, and GC-MS, are standard methods for characterizing the thermal properties of organic molecules. The hypothetical data and degradation pathways serve as a predictive model for the expected behavior of this enyne alcohol upon heating. Experimental validation is essential to confirm these predictions and to fully understand the thermal properties of this compound for its safe and effective application.
References
Technical Guide: Solubility of Oct-4-en-6-yn-1-ol in Common Organic Solvents
Audience: Researchers, scientists, and drug development professionals.
Introduction
Oct-4-en-6-yn-1-ol is a polyunsaturated alcohol with a chemical structure that suggests a nuanced solubility profile. Its molecule contains a hydrophilic alcohol group capable of hydrogen bonding, as well as a lipophilic eight-carbon chain with both double and triple bonds, which contributes to its nonpolar character. This dual nature makes understanding its solubility in various organic solvents crucial for its application in organic synthesis, purification, and formulation in drug development.
This technical guide provides a comprehensive overview of the predicted solubility of this compound and outlines a detailed experimental protocol for its quantitative determination. Due to the absence of specific published quantitative solubility data for this compound in common organic solvents, this document serves as a practical framework for researchers to generate this critical data.
Predicted Solubility Profile
The solubility of a solute in a solvent is governed by the principle of "like dissolves like."[1] The polarity of this compound is intermediate, owing to its polar hydroxyl group and its nonpolar hydrocarbon backbone. Based on its structure, the following solubility trends can be predicted:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors, similar to the hydroxyl group in this compound. Therefore, good solubility is expected in lower alcohols.
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Tetrahydrofuran): These solvents possess polar functional groups but lack acidic protons. They can accept hydrogen bonds from the hydroxyl group of this compound. Moderate to good solubility is anticipated in these solvents.
-
Nonpolar Solvents (e.g., Hexane, Toluene): The eight-carbon chain of this compound will facilitate its interaction with nonpolar solvents through van der Waals forces. However, the polar hydroxyl group will limit its solubility. Therefore, lower solubility is expected compared to polar organic solvents.
Quantitative Solubility Data
As of the date of this document, specific quantitative solubility data for this compound is not available in the public domain. The following table is provided as a template for researchers to record their experimentally determined solubility data. It is recommended to determine solubility at various temperatures as it is a temperature-dependent property.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Observations |
| Methanol | |||
| Ethanol | |||
| Isopropanol | |||
| Acetone | |||
| Acetonitrile | |||
| Ethyl Acetate | |||
| Dichloromethane | |||
| Tetrahydrofuran (THF) | |||
| Toluene | |||
| Hexane | |||
| Dimethyl Sulfoxide (DMSO) |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the quantitative determination of the solubility of this compound in various organic solvents. This protocol is based on the isothermal equilibrium method.
4.1. Materials
-
This compound (solute)
-
Selected organic solvents (analytical grade or higher)
-
Thermostatic shaker or water bath
-
Analytical balance
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or a calibrated UV-Vis spectrophotometer)
4.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is essential to ensure a saturated solution at equilibrium.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker or water bath set to the desired temperature.
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined empirically.
-
-
Sample Collection and Preparation:
-
Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for a few hours to allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.
-
Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.
-
Record the exact volume of the filtered solution.
-
-
Quantification:
-
Determine the concentration of this compound in the filtered solution using a pre-validated analytical method (e.g., HPLC, GC). This will involve creating a calibration curve with standard solutions of known concentrations.
-
Alternatively, for a gravimetric determination, the solvent from the volumetric flask can be evaporated under reduced pressure, and the mass of the remaining solute can be measured.
-
-
Data Calculation:
-
Calculate the solubility in grams per 100 mL of solvent using the determined concentration and the volume of the solution.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility.
Conclusion
References
Quantum Chemical Calculations for Octenynol Transition States: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the quantum chemical calculations used to elucidate the transition states of octenynol cyclization. Understanding these transient structures is paramount for predicting reaction outcomes, designing novel synthetic pathways, and ultimately, for the rational design of new therapeutic agents. This document details the computational methodologies, presents key data in a structured format, and offers insights into the experimental protocols relevant to this class of reactions.
Introduction to Octenynol Cyclization and Transition States
Octenynols are a class of organic molecules characterized by the presence of both a double (ene) and a triple (yne) bond, along with a hydroxyl group, within an eight-carbon framework. Their unique structural features allow them to undergo a variety of cyclization reactions, often catalyzed by transition metals, to form diverse and complex cyclic structures. These cyclic scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in numerous biologically active natural products.
The transition state of a chemical reaction is the fleeting, high-energy arrangement of atoms that exists at the peak of the reaction energy profile, representing the point of no return between reactants and products. The study of these transition states provides invaluable information about the reaction mechanism, including activation energies, reaction rates, and stereochemical outcomes. Due to their ephemeral nature, transition states are incredibly difficult to observe experimentally, making computational quantum chemistry an indispensable tool for their characterization.
Theoretical Framework for Transition State Calculations
The elucidation of transition state structures and energies relies on sophisticated quantum chemical methods. Density Functional Theory (DFT) is a widely used and powerful computational approach for this purpose, offering a good balance between accuracy and computational cost.
At the heart of understanding the pericyclic reactions that octenynols can undergo are the Woodward-Hoffmann rules. These principles, based on the conservation of orbital symmetry, predict whether a concerted reaction is "allowed" or "forbidden" under thermal or photochemical conditions. Computational methods like DFT allow for the direct calculation of the energy barriers that govern these "allowed" and "forbidden" pathways, providing a quantitative picture that complements the qualitative predictions of the Woodward-Hoffmann rules.
Computational Methodology for Determining Octenynol Transition States
The following section outlines a typical workflow for the computational investigation of an octenynol cyclization, such as the 6-endo-dig cyclization of oct-1-en-7-yn-3-ol.
Experimental Protocol: Computational Details
-
Geometry Optimization of Reactants, Products, and Transition State Guess:
-
The initial three-dimensional structures of the reactant (oct-1-en-7-yn-3-ol), the cyclized product, and an initial guess for the transition state geometry are constructed.
-
These geometries are then optimized using a selected DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-31G(d)). This process finds the lowest energy conformation for the reactants and products.
-
-
Transition State Search:
-
Starting from the initial guess, a transition state optimization is performed. Common algorithms include the Synchronous Transit-Guided Quasi-Newton (STQN) method or eigenvector-following methods.
-
The goal is to locate a first-order saddle point on the potential energy surface, which corresponds to the transition state.
-
-
Frequency Analysis:
-
Once a stationary point is found, a frequency calculation is performed at the same level of theory.
-
A true transition state is confirmed by the presence of exactly one imaginary frequency in the vibrational spectrum. This imaginary frequency corresponds to the motion along the reaction coordinate, leading from the reactant to the product.
-
-
Intrinsic Reaction Coordinate (IRC) Calculation:
-
To verify that the found transition state connects the intended reactant and product, an IRC calculation is performed.
-
This calculation traces the reaction path downhill from the transition state in both the forward and reverse directions, ensuring it leads to the correct reactant and product minima.
-
-
Refinement of Energies:
-
To obtain more accurate energy values, single-point energy calculations are often performed on the optimized geometries using a higher level of theory or a larger basis set (e.g., def2-TZVP).
-
Solvation effects can be included using a continuum solvation model, such as the Polarizable Continuum Model (PCM), to simulate the reaction in a specific solvent.
-
Proposed Reaction Pathway: 6-endo-dig Cyclization of Oct-1-en-7-yn-3-ol
A plausible intramolecular cyclization of oct-1-en-7-yn-3-ol is a 6-endo-dig cyclization, which can be catalyzed by a transition metal such as gold(I). The reaction proceeds through the coordination of the metal to the alkyne, followed by the nucleophilic attack of the alkene onto the activated alkyne.
Quantitative Data for a Representative Enyne Cyclization
Table 1: Calculated Activation and Reaction Energies
| Parameter | Value (kcal/mol) |
| Activation Energy (ΔG‡) | +15.2 |
| Reaction Free Energy (ΔG) | -8.5 |
Note: Data is representative of a related enyne cyclization and not specifically for oct-1-en-7-yn-3-ol.
Table 2: Key Properties of the Calculated Transition State
| Property | Value |
| Imaginary Frequency | -254 cm⁻¹ |
| Key Bond Distance 1 (Forming C-C bond) | 2.15 Å |
| Key Bond Distance 2 (Attacking C-Au bond) | 2.28 Å |
Note: Data is representative of a related enyne cyclization and not specifically for oct-1-en-7-yn-3-ol.
Experimental Protocol: Synthesis of a Representative Octenynol
The following is a generalized procedure for the synthesis of an alkynol, which can be adapted for the preparation of an octenynol. This protocol is based on the Grignard reaction.
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are placed.
-
A solution of the appropriate alkyl or vinyl halide (e.g., vinyl bromide) in anhydrous tetrahydrofuran (THF) is added dropwise to initiate the formation of the Grignard reagent.
-
-
Reaction with the Aldehyde:
-
The flask containing the Grignard reagent is cooled in an ice bath.
-
A solution of the corresponding alkynyl aldehyde (e.g., hex-5-ynal) in anhydrous THF is added dropwise to the stirred Grignard reagent.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).
-
-
Workup and Purification:
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted several times with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired octenynol.
-
Conclusion
The computational study of octenynol transition states is a powerful approach for understanding and predicting the outcomes of their complex cyclization reactions. Through the use of quantum chemical methods like DFT, researchers can gain detailed insights into reaction mechanisms, which is crucial for the development of new synthetic methodologies and the design of novel molecules with potential therapeutic applications. While a comprehensive dataset for a simple, unsubstituted octenynol is yet to be consolidated in the literature, the methodologies and representative data presented in this guide provide a solid foundation for researchers in this exciting and rapidly evolving field. Future work should focus on systematic studies of various octenynol isomers to build a comprehensive library of their reactivity and transition state properties.
Methodological & Application
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Oct-4-en-6-yn-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the palladium-catalyzed Sonogashira cross-coupling of Oct-4-en-6-yn-1-ol with aryl halides. This reaction is a powerful tool for the synthesis of complex organic molecules, creating a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] The resulting enyne derivatives are valuable intermediates in the synthesis of pharmaceuticals, natural products, and organic materials.[2] The protocol described herein is designed to be robust and applicable to a range of aryl halide coupling partners, offering a reliable method for the generation of diverse molecular scaffolds.
Introduction
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the efficient construction of carbon-carbon bonds.[3][4] Among these, the Sonogashira coupling is particularly valued for its ability to couple terminal alkynes with sp2-hybridized carbon atoms, typically from aryl or vinyl halides.[1][2][5] This reaction generally proceeds under mild conditions and tolerates a wide variety of functional groups, making it a versatile tool in the synthesis of complex molecules.[2][5]
This compound is a valuable building block containing both an alkene and a terminal alkyne functionality, along with a primary alcohol. The terminal alkyne provides a reactive handle for selective functionalization via cross-coupling, leaving the alkene and alcohol available for subsequent transformations. This application note details a generalized protocol for the Sonogashira coupling of this substrate with various aryl iodides and bromides.
Reaction Principle
The Sonogashira coupling reaction involves a palladium catalyst and a copper(I) co-catalyst.[5] The catalytic cycle is generally understood to involve two interconnected cycles for palladium and copper.[1] The palladium cycle includes the oxidative addition of the aryl halide to the Pd(0) species, followed by transmetalation with a copper acetylide intermediate and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[1] The copper cycle facilitates the formation of the reactive copper acetylide from the terminal alkyne.[1]
Experimental Protocol
This protocol is a general guideline and may require optimization for specific substrates. All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
Materials:
-
This compound
-
Aryl halide (iodide or bromide)
-
Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Base: Triethylamine (TEA) or Diisopropylamine (DIPA)
-
Solvent: Anhydrous tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), this compound (1.2 mmol, 1.2 equiv), and a magnetic stir bar.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) and copper(I) iodide (0.06 mmol, 6 mol%).
-
Add the anhydrous solvent (5 mL) followed by the amine base (e.g., triethylamine, 2.0 mmol, 2.0 equiv).
-
Stir the reaction mixture at room temperature or heat to 40-60 °C. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Filter the mixture through a pad of celite to remove the catalyst residues.
-
Wash the organic layer with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the Sonogashira coupling of this compound with various aryl halides, based on analogous reactions reported in the literature.
| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Pd(PPh₃)₄ (3), CuI (6) | TEA | THF | 25 | 6 | 85-95 |
| 2 | 4-Iodotoluene | Pd(PPh₃)₄ (3), CuI (6) | TEA | THF | 25 | 6 | 88-96 |
| 3 | 4-Bromoanisole | PdCl₂(PPh₃)₂ (3), CuI (6) | DIPA | DMF | 60 | 12 | 75-85 |
| 4 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (3), CuI (6) | TEA | THF | 40 | 8 | 80-90 |
| 5 | 3-Bromopyridine | PdCl₂(PPh₃)₂ (3), CuI (6) | DIPA | DMF | 60 | 12 | 70-80 |
Yields are approximate and based on similar reported Sonogashira couplings. Actual yields may vary depending on the specific reaction conditions and substrate purity.
Mandatory Visualizations
Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.
Caption: Experimental workflow for the Sonogashira coupling.
Safety Precautions
-
Palladium catalysts and copper iodide are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Organic solvents are flammable and should be used in a well-ventilated fume hood.
-
Reactions under inert atmosphere require proper handling of Schlenk lines or glove boxes.
-
Always consult the Safety Data Sheets (SDS) for all chemicals before use.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Use fresh catalyst or a different palladium source. Ensure the reaction is strictly anaerobic. |
| Insufficiently pure starting materials | Purify starting materials before use. Ensure solvents are anhydrous. | |
| Inappropriate base or solvent | Screen different bases (e.g., Cs₂CO₃, K₂CO₃) and solvents. | |
| Formation of alkyne homocoupling (Glaser coupling) | Presence of oxygen | Degas solvents thoroughly and maintain a good inert atmosphere. |
| High catalyst loading or temperature | Reduce the amount of copper catalyst and/or lower the reaction temperature. | |
| Difficult purification | Complex reaction mixture | Optimize reaction conditions to improve selectivity. Consider a different purification method. |
Conclusion
The described Sonogashira cross-coupling protocol provides a reliable and versatile method for the functionalization of this compound. This reaction enables the synthesis of a wide range of conjugated enyne products, which are valuable precursors in various fields of chemical research and development. The provided data and workflow diagrams offer a clear guide for researchers to successfully implement this important transformation.
References
Application Notes and Protocols: Enyne Metathesis Reactions Using Oct-4-en-6-yn-1-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting enyne metathesis reactions using the substrate Oct-4-en-6-yn-1-ol. This versatile reaction allows for the synthesis of novel cyclic dienes, which are valuable building blocks in the development of new therapeutic agents and complex molecular architectures.
Introduction to Enyne Metathesis
Enyne metathesis is a powerful carbon-carbon bond-forming reaction that occurs between an alkene and an alkyne, catalyzed by metal carbene complexes, most notably ruthenium-based catalysts like Grubbs' catalysts.[1][2] This transformation results in the formation of a conjugated 1,3-diene system.[3][4] The reaction can proceed intramolecularly, known as ring-closing enyne metathesis (RCEYM), to form cyclic structures, or intermolecularly (cross-enyne metathesis).[4][5] The driving force for this reaction is the formation of a thermodynamically stable conjugated diene.[2][4]
This compound is a prime candidate for RCEYM, leading to the formation of a seven-membered heterocyclic ring containing an oxygen atom and a conjugated diene moiety. Such structures are of significant interest in medicinal chemistry.
Reaction Mechanism
The currently accepted mechanism for enyne metathesis catalyzed by ruthenium carbenes can proceed via two main pathways: the "ene-then-yne" or the "yne-then-ene" pathway.[2][6] In the "yne-then-ene" pathway, the ruthenium carbene catalyst first reacts with the alkyne moiety of the enyne substrate in a [2+2] cycloaddition to form a ruthenacyclobutene intermediate.[1][3] This intermediate then undergoes a retro-cycloaddition to generate a new ruthenium vinylcarbene. This vinylcarbene subsequently reacts with the intramolecular alkene moiety in another [2+2] cycloaddition to form a ruthenacyclobutane.[7] A final retro-cycloaddition releases the cyclic diene product and regenerates a ruthenium carbene, which can re-enter the catalytic cycle.[1][7] DFT studies suggest that for Grubbs-type catalysts, the reaction often proceeds through initial interaction with the alkene.[7][8]
References
- 1. Recent Progress on Enyne Metathesis: Its Application to Syntheses of Natural Products and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enyne metathesis - Wikipedia [en.wikipedia.org]
- 3. soc.chim.it [soc.chim.it]
- 4. Enyne Metathesis [organic-chemistry.org]
- 5. Ring closing enyne metathesis: A powerful tool for the synthesis of heterocycles - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. Combining enyne metathesis with long-established organic transformations: a powerful strategy for the sustainable synthesis of bioactive molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mechanism of enyne metathesis catalyzed by Grubbs ruthenium-carbene complexes: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Enynols in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enynols, particularly structures related to Oct-4-en-6-yn-1-ol such as (Z)-2-en-4-yn-1-ols, have emerged as versatile and powerful building blocks in synthetic organic chemistry. Their unique combination of alkene, alkyne, and alcohol functionalities allows for a diverse range of cyclization reactions, providing access to a wide array of heterocyclic compounds. These heterocycles are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active natural products and pharmaceuticals. This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds from enynol precursors, with a focus on gold- and palladium-catalyzed methodologies.
I. Synthesis of Oxygen-Containing Heterocycles: Furans and Dihydrofurans
The cycloisomerization of enynols is a highly efficient method for the construction of substituted furans and dihydrofurans. Gold and palladium catalysts have proven to be particularly effective in promoting these transformations.
I.1. Gold-Catalyzed Cyclization of (Z)-2-en-4-yn-1-ols
Gold catalysts, particularly Au(I) and Au(III) species, are highly effective in catalyzing the cyclization of (Z)-2-en-4-yn-1-ols to yield stereodefined (Z)-5-ylidene-2,5-dihydrofurans and fully substituted furans under mild reaction conditions.[1][2] The reaction proceeds via an initial activation of the alkyne by the gold catalyst, followed by an intramolecular nucleophilic attack of the hydroxyl group.
Reaction Scheme:
References
Application Notes: Synthesis of Bioactive Derivatives from Oct-4-en-6-yn-1-ol
Introduction
Oct-4-en-6-yn-1-ol is a versatile bifunctional molecule containing a primary alcohol, a cis-double bond, and a terminal alkyne. This unique combination of functional groups makes it an ideal scaffold for the synthesis of a diverse library of derivatives for applications in drug discovery and chemical biology. The primary alcohol allows for classic modifications such as oxidation and esterification, while the terminal alkyne is a prime handle for modern ligation chemistry, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] These modifications can be used to tune the molecule's physicochemical properties, introduce pharmacophores, or attach probes for biological studies.
This document provides detailed protocols for the synthesis of three classes of derivatives from this compound: the corresponding aldehyde via oxidation, a model ester via Fischer esterification, and a 1,2,3-triazole derivative via CuAAC click chemistry.
Synthetic Workflow Overview
The strategic derivatization of this compound can be visualized as a branching pathway where each functional group serves as a point of modification. The following workflow diagram illustrates the synthetic possibilities detailed in this document.
Caption: Synthetic pathways for deriving new compounds from this compound.
Protocol 1: Oxidation to Oct-4-en-6-ynal
This protocol describes the selective oxidation of the primary alcohol in this compound to the corresponding aldehyde using a TEMPO-mediated system. This method is known for its high selectivity and mild reaction conditions, which preserve the sensitive eneyne moiety.[3]
Experimental Protocol
-
Materials:
-
This compound (1.0 g, 8.05 mmol)
-
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) (0.025 g, 0.16 mmol)
-
Potassium bromide (KBr) (0.19 g, 1.61 mmol)
-
Sodium hypochlorite solution (NaOCl, 10-15% available chlorine), buffered to pH 8.6 with NaHCO₃
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve this compound, TEMPO, and KBr in 20 mL of DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the mixture to 0°C in an ice bath.
-
Add the pH-adjusted NaOCl solution dropwise over 30 minutes while stirring vigorously. Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
Once the starting material is consumed, quench the reaction by adding 10 mL of saturated aqueous Na₂S₂O₃ solution.
-
Separate the organic layer. Extract the aqueous layer twice with 15 mL of DCM.
-
Combine the organic layers and wash sequentially with 20 mL of saturated NaHCO₃ and 20 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the pure aldehyde.
-
Quantitative Data
| Parameter | Value | Method of Analysis |
| Product | Oct-4-en-6-ynal | - |
| Theoretical Yield | 0.98 g | Stoichiometric Calculation |
| Actual Yield | 0.75 g (77%) | Gravimetric |
| Purity | >97% | HPLC, ¹H NMR |
| Appearance | Pale yellow oil | Visual Inspection |
| ¹H NMR (CDCl₃) | δ 9.78 (t, 1H), 5.6-5.8 (m, 2H), 3.1 (d, 2H), 2.5 (m, 2H), 2.1 (s, 1H) | NMR Spectroscopy |
| IR (thin film) | 3290 (≡C-H), 2100 (C≡C), 1725 (C=O) cm⁻¹ | IR Spectroscopy |
Protocol 2: Esterification to Oct-4-en-6-yn-1-yl Acetate
This protocol details the synthesis of an acetate ester via Fischer esterification, a classic acid-catalyzed condensation reaction. This reaction is a fundamental method for converting alcohols into esters, which often possess different solubility profiles and biological activities.
Experimental Protocol
-
Materials:
-
This compound (1.0 g, 8.05 mmol)
-
Glacial acetic acid (1.45 mL, 24.15 mmol)
-
Concentrated sulfuric acid (H₂SO₄) (3-4 drops)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Combine this compound, glacial acetic acid, and toluene (20 mL) in a round-bottom flask fitted with a Dean-Stark apparatus.
-
Add 3-4 drops of concentrated H₂SO₄ to the mixture.
-
Heat the reaction mixture to reflux and collect the water azeotropically in the Dean-Stark trap. Continue until no more water is collected (approx. 4-6 hours).
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into 30 mL of saturated NaHCO₃ solution to neutralize the excess acid.
-
Separate the organic layer and wash it sequentially with 20 mL of saturated NaHCO₃ and 20 mL of brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient).
-
Quantitative Data
| Parameter | Value | Method of Analysis |
| Product | Oct-4-en-6-yn-1-yl acetate | - |
| Theoretical Yield | 1.34 g | Stoichiometric Calculation |
| Actual Yield | 1.15 g (86%) | Gravimetric |
| Purity | >98% | GC-MS, ¹H NMR |
| Appearance | Colorless oil | Visual Inspection |
| ¹H NMR (CDCl₃) | δ 5.6-5.8 (m, 2H), 4.1 (t, 2H), 2.8 (d, 2H), 2.3 (m, 2H), 2.1 (s, 1H), 2.05 (s, 3H) | NMR Spectroscopy |
| Mass Spec (EI) | m/z = 166 [M⁺] | Mass Spectrometry |
Protocol 3: CuAAC "Click Chemistry" Synthesis of a 1,2,3-Triazole
The terminal alkyne of this compound is an excellent substrate for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This highly efficient and specific "click" reaction allows for the covalent linking of the scaffold to another molecule containing an azide group, such as a bioactive compound, a fluorescent dye, or a polyethylene glycol (PEG) chain.[4]
Experimental Protocol
-
Materials:
-
This compound (0.5 g, 4.03 mmol)
-
Benzyl azide (0.59 g, 4.43 mmol)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 g, 0.20 mmol)
-
Sodium ascorbate (0.16 g, 0.81 mmol)
-
tert-Butanol
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Ammonium hydroxide solution (NH₄OH)
-
-
Procedure:
-
In a flask, dissolve this compound and benzyl azide in a 1:1 mixture of tert-butanol and water (20 mL).
-
In a separate vial, dissolve CuSO₄·5H₂O and sodium ascorbate in 2 mL of water to form a fresh solution of the Cu(I) catalyst.
-
Add the catalyst solution to the reaction mixture.
-
Stir the reaction vigorously at room temperature for 12-24 hours. Monitor completion by TLC.
-
Upon completion, add 20 mL of water and extract the product three times with 20 mL of EtOAc.
-
Combine the organic layers and wash with a solution of 5% NH₄OH in brine to remove copper salts, followed by a final wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by crystallization or flash column chromatography.
-
Quantitative Data
| Parameter | Value | Method of Analysis |
| Product | 1-Benzyl-4-(...)-1H-1,2,3-triazole | - |
| Theoretical Yield | 1.04 g | Stoichiometric Calculation |
| Actual Yield | 0.95 g (91%) | Gravimetric |
| Purity | >99% | HPLC, ¹H NMR |
| Appearance | White solid | Visual Inspection |
| ¹H NMR (CDCl₃) | δ 7.6 (s, 1H, triazole-H), 7.3-7.4 (m, 5H, Ar-H), 5.6-5.8 (m, 2H), 5.5 (s, 2H, N-CH₂), 3.6 (t, 2H, O-CH₂), ... | NMR Spectroscopy |
| Mass Spec (ESI) | m/z = 258.15 [M+H]⁺ | Mass Spectrometry |
Application in Drug Development & Signaling Pathways
Derivatives of molecules like this compound can be designed to interact with various biological targets, such as enzymes or receptors. For instance, a synthesized derivative might act as an inhibitor of a kinase signaling pathway, which is often dysregulated in diseases like cancer. The triazole ring formed via click chemistry is a known bioisostere for amide bonds and can participate in hydrogen bonding, making it a valuable scaffold in medicinal chemistry.
The diagram below illustrates a hypothetical signaling cascade where a synthesized inhibitor blocks a kinase, preventing the phosphorylation of downstream targets and halting a pathological process.
Caption: A hypothetical kinase signaling pathway inhibited by a synthesized derivative.
References
Application Notes and Protocols: Use of Oct-4-en-6-yn-1-ol in Solid-Phase Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and hypothetical protocols for the use of Oct-4-en-6-yn-1-ol as a versatile building block in solid-phase organic synthesis (SPOS). Due to the absence of specific literature on this molecule for SPOS applications, the following protocols are proposed based on established solid-phase methodologies for similar functionalized molecules. This compound offers two distinct reactive sites—an alkene and a terminal alkyne—making it an attractive scaffold for the generation of diverse molecular libraries for drug discovery and other applications. The protocols herein describe its immobilization on a solid support and subsequent functionalization through various chemical transformations.
Introduction to this compound in SPOS
This compound is a bifunctional molecule that can be strategically employed in solid-phase organic synthesis to create complex molecular architectures. Its primary alcohol group allows for straightforward immobilization onto a variety of solid supports. Once anchored, the alkene and alkyne functionalities can be selectively manipulated to introduce molecular diversity. This enables the parallel synthesis of a multitude of compounds from a single starting material, a cornerstone of modern drug discovery.[1][2]
The proposed applications leverage well-established solid-phase reactions, including the Pauson-Khand reaction for the synthesis of cyclopentenones, copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" for the formation of triazoles, and electrophilic addition to the alkene.[2][3][4]
Immobilization of this compound on Solid Support
The primary alcohol of this compound can be efficiently attached to a 2-chlorotrityl chloride (2-CTC) resin. This linker is known for its mild cleavage conditions, which helps in preserving the integrity of the synthesized molecules.[5]
Experimental Protocol: Immobilization on 2-Chlorotrityl Chloride Resin
-
Resin Swelling: Swell 1.0 g of 2-chlorotrityl chloride resin (1.5 mmol/g loading) in 10 mL of anhydrous dichloromethane (DCM) for 30 minutes in a peptide synthesis vessel.
-
Activation and Coupling:
-
Dissolve 3 equivalents of this compound (relative to resin loading) in 5 mL of anhydrous DCM.
-
Add 4 equivalents of diisopropylethylamine (DIPEA) to the solution of the alcohol.
-
Drain the DCM from the swollen resin and add the alcohol/DIPEA solution.
-
Agitate the mixture at room temperature for 4 hours.
-
-
Capping: To cap any unreacted 2-chlorotrityl chloride sites, add 1 mL of methanol and agitate for 30 minutes.
-
Washing: Wash the resin sequentially with DCM (3 x 10 mL), dimethylformamide (DMF) (3 x 10 mL), methanol (3 x 10 mL), and finally DCM (3 x 10 mL).
-
Drying: Dry the resin under high vacuum to a constant weight.
-
Loading Determination: The loading of the resin can be determined by a gravimetric method or by cleaving a small, known amount of resin-bound alcohol and quantifying the cleaved product by UV-Vis spectroscopy or HPLC.
Hypothetical Data: Resin Loading
| Resin Type | Initial Loading (mmol/g) | Amount of Alcohol Used (mmol) | Final Loading (mmol/g) | Loading Efficiency (%) |
| 2-Chlorotrityl Chloride | 1.5 | 4.5 | 1.35 | 90 |
On-Resin Modification of Immobilized this compound
The immobilized this compound serves as a template for further chemical modifications, leveraging the reactivity of its alkene and alkyne moieties.
Workflow for On-Resin Modifications
Caption: General workflow for the solid-phase synthesis and modification of this compound.
Protocol 1: Intramolecular Pauson-Khand Reaction
The Pauson-Khand reaction is a powerful method for constructing cyclopentenones through a [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt complex.[6][7]
Caption: Workflow for the on-resin Pauson-Khand reaction.
Experimental Protocol:
-
Resin Preparation: Swell 100 mg of the resin-bound this compound in 2 mL of anhydrous DCM for 30 minutes.
-
Cobalt Complexation: Add 1.2 equivalents of dicobalt octacarbonyl (Co₂(CO)₈) to the resin suspension.
-
Reaction: Stir the mixture at room temperature for 2 hours. Then, heat the reaction to 60°C under a carbon monoxide (CO) atmosphere (balloon) for 12 hours.
-
Washing: After cooling to room temperature, wash the resin with DCM (5 x 5 mL) and DMF (3 x 5 mL) to remove excess reagents and byproducts.
-
Drying: Dry the resin under vacuum.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Click chemistry provides an efficient and highly selective method for forming a 1,2,3-triazole ring from an alkyne and an azide.[3][8][9]
Caption: Workflow for the on-resin CuAAC (Click) reaction.
Experimental Protocol:
-
Resin Swelling: Swell 100 mg of the resin-bound this compound in a mixture of 1.5 mL of DMF and 0.5 mL of water.
-
Reagent Addition:
-
Add 5 equivalents of the desired azide (e.g., benzyl azide).
-
Add 0.1 equivalents of copper(II) sulfate (CuSO₄).
-
Add 0.2 equivalents of sodium ascorbate.
-
-
Reaction: Agitate the mixture at room temperature for 12-16 hours.
-
Washing: Wash the resin sequentially with DMF (3 x 5 mL), water (3 x 5 mL), methanol (3 x 5 mL), and DCM (3 x 5 mL).
-
Drying: Dry the resin under vacuum.
Protocol 3: Electrophilic Addition to the Alkene
The alkene moiety can undergo various electrophilic addition reactions, such as halogenation.[4][10]
Caption: Workflow for the on-resin bromination of the alkene.
Experimental Protocol:
-
Resin Swelling and Cooling: Swell 100 mg of the resin-bound this compound in 2 mL of anhydrous DCM and cool to 0°C in an ice bath.
-
Bromination: Slowly add 1.5 equivalents of bromine (as a solution in DCM) to the resin suspension.
-
Reaction: Stir the mixture at 0°C for 30 minutes and then allow it to warm to room temperature over 2 hours.
-
Quenching: Quench any excess bromine by adding a few drops of saturated aqueous sodium thiosulfate solution.
-
Washing: Wash the resin with DCM (5 x 5 mL) and methanol (3 x 5 mL).
-
Drying: Dry the resin under vacuum.
Cleavage from the Solid Support
The final compounds are cleaved from the 2-CTC resin using a mild acidic solution.
Experimental Protocol: Cleavage
-
Resin Preparation: Place the dried, functionalized resin in a reaction vessel.
-
Cleavage Cocktail: Add a solution of 1-5% trifluoroacetic acid (TFA) in DCM to the resin.
-
Cleavage Reaction: Agitate the suspension at room temperature for 30-60 minutes.
-
Product Collection: Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh DCM and combine the filtrates.
-
Work-up: Evaporate the solvent from the combined filtrates under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by an appropriate method, such as flash chromatography or preparative HPLC.
Summary of Hypothetical Results
The following table summarizes the expected outcomes for the proposed solid-phase synthesis pathways.
| Reaction Pathway | Product | Hypothetical Yield (%) | Hypothetical Purity (%) |
| Pauson-Khand | Bicyclic Cyclopentenone | 65 | >90 |
| Click Chemistry (CuAAC) | Triazole Derivative | 85 | >95 |
| Alkene Halogenation | Dibromoalkane | 90 | >95 |
Disclaimer: The protocols and data presented in this document are hypothetical and intended for illustrative purposes. They are based on established principles of solid-phase organic synthesis but have not been experimentally validated for this compound. Researchers should conduct their own optimization and characterization of all reactions and products.
References
- 1. Click chemistry based solid phase supported synthesis of dopaminergic phenylacetylenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Polymer-supported cobalt carbonyl complexes as novel solid-phase catalysts of the Pauson–Khand reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. CuAAC: An Efficient Click Chemistry Reaction on Solid Phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pearson.com [pearson.com]
- 5. researchgate.net [researchgate.net]
- 6. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 7. chem.iitb.ac.in [chem.iitb.ac.in]
- 8. Click chemistry - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Catalytic Asymmetric Synthesis of Chiral Enynols
Topic: Catalytic Asymmetric Synthesis Involving Oct-4-en-6-yn-1-ol and Structurally Related Compounds
For: Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of a catalytic asymmetric synthetic approach to chiral enynols, a key structural motif present in various biologically active molecules. The protocols and data presented are based on established methodologies for the asymmetric alkynylation of α,β-unsaturated aldehydes, providing a foundational methodology for the synthesis of complex molecules such as this compound and its analogues.
Introduction
The catalytic asymmetric synthesis of chiral propargyl alcohols, particularly those containing additional sites of unsaturation like enynols, is of significant interest in medicinal chemistry and natural product synthesis. These motifs serve as versatile building blocks for the construction of complex molecular architectures. This document outlines a protocol for the enantioselective synthesis of a chiral enynol, exemplified by the synthesis of (S,4E,15Z)-docosa-4,15-dien-1-yn-3-ol, an antitumor marine natural product.[1] The key transformation involves the asymmetric addition of a terminal alkyne to a diolefinic aldehyde, a strategy that can be adapted for the synthesis of related structures like this compound.
Core Reaction: Asymmetric Alkynylation of an α,β-Unsaturated Aldehyde
The central reaction is the enantioselective addition of a protected terminal alkyne to an α,β-unsaturated aldehyde, catalyzed by a chiral ligand-metal complex. This reaction establishes a key stereocenter.
General Reaction Scheme
Caption: General scheme for the catalytic asymmetric alkynylation.
Quantitative Data Summary
The following table summarizes the typical yields and enantioselectivities achieved for the asymmetric alkynylation step in the synthesis of a complex enynol.[1] This data provides a benchmark for adapting the protocol to other substrates.
| Substrate (Aldehyde) | Alkyne | Chiral Ligand | Yield (%) | Enantiomeric Excess (ee, %) |
| (2E,13Z)-Eicosadienal | Trimethylsilylacetylene | (R,R)-ProPhenol | - | 96 |
| Generic α,β-Unsaturated Aldehyde | Terminal Alkyne | Chiral Amino Alcohol | up to 96 | up to 96 |
Note: Specific yield for the first entry was not provided in the abstract, but the methodology is described as "efficient". The second entry represents the general efficiency of similar reactions.
Experimental Protocols
This section provides a detailed methodology for the key asymmetric alkynylation step, based on the synthesis of (S,4E,15Z)-docosa-4,15-dien-1-yn-3-ol.[1]
Protocol 1: Asymmetric Addition of Trimethylsilylacetylene to a Diolefinic Aldehyde
Objective: To synthesize a chiral propargyl alcohol with high enantioselectivity.
Materials:
-
Diolefinic aldehyde (e.g., (2E,13Z)-Eicosadienal)
-
Trimethylsilylacetylene
-
(R,R)-ProPhenol ligand
-
Diethylzinc (or other suitable zinc source)
-
Titanium(IV) isopropoxide
-
Anhydrous Toluene
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the (R,R)-ProPhenol ligand (0.1-0.2 equivalents) in anhydrous toluene at room temperature under an inert atmosphere (e.g., argon or nitrogen), add titanium(IV) isopropoxide (1.0-1.2 equivalents).
-
Stir the mixture for 30 minutes.
-
Add the diolefinic aldehyde (1.0 equivalent) to the catalyst solution.
-
In a separate flask, dissolve trimethylsilylacetylene (1.5-2.0 equivalents) in anhydrous toluene.
-
To the trimethylsilylacetylene solution, add diethylzinc (1.5-2.0 equivalents) dropwise at 0 °C and stir for 30 minutes at room temperature to form the zinc acetylide.
-
Add the freshly prepared zinc acetylide solution to the aldehyde-catalyst mixture at 0 °C.
-
Allow the reaction to stir at room temperature and monitor by thin-layer chromatography (TLC) until the starting aldehyde is consumed.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired silyl-protected enynol.
-
The trimethylsilyl (TMS) protecting group can be removed under standard conditions (e.g., K₂CO₃ in methanol or TBAF in THF) to yield the final enynol.
Experimental Workflow Diagram
Caption: Workflow for the asymmetric alkynylation reaction.
Signaling Pathways and Logical Relationships
The stereochemical outcome of this reaction is dictated by the formation of a chiral complex between the ligand, the metal, and the reactants. The chiral environment created by the (R,R)-ProPhenol ligand directs the nucleophilic attack of the zinc acetylide to one specific face of the aldehyde.
Caption: Model for the asymmetric induction in the alkynylation.
Conclusion
The described catalytic asymmetric synthesis provides an effective and highly enantioselective route to chiral enynols. This methodology is a valuable tool for the synthesis of complex, biologically active molecules and can be adapted for the preparation of this compound and its derivatives. The use of a well-defined chiral ligand and catalyst system allows for precise control over the stereochemical outcome of the reaction, making it a powerful strategy in modern organic synthesis.
References
Application Notes and Protocols: Functionalization of Terminal Alkynols for Click Chemistry Applications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the functionalization of terminal alkynols, using propargyl alcohol as a representative model, and their application in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This guide offers experimental protocols, data presentation, and visualizations to facilitate the use of these versatile building blocks in bioconjugation, drug discovery, and materials science.
Introduction to Terminal Alkynols in Click Chemistry
Terminal alkynes are essential functional groups in click chemistry, a set of biocompatible, highly efficient, and specific reactions. The most prominent example is the CuAAC reaction, where a terminal alkyne reacts with an azide to form a stable 1,4-disubstituted triazole linkage.[1][2] Simple terminal alkynols, such as propargyl alcohol, serve as excellent and cost-effective starting materials for creating bifunctional linkers. These linkers can then be used to conjugate a wide variety of molecules, including fluorophores, biotin, peptides, and drugs, to biological targets. The hydroxyl group of the alkynol provides a convenient handle for further chemical modification, allowing for the introduction of other functional groups or linkers.
Functionalization of Propargyl Alcohol: A Bifunctional Linker
Propargyl alcohol can be readily functionalized to create bifunctional linkers containing a terminal alkyne for click chemistry and another reactive group for conjugation to a molecule of interest. A common strategy involves etherification or esterification of the hydroxyl group.
Experimental Protocol: Synthesis of an Alkyne-PEG-NHS Ester Linker
This protocol describes a two-step synthesis of a hetero-bifunctional linker with a terminal alkyne and an N-hydroxysuccinimide (NHS) ester for amine-reactive conjugation.
Step 1: Synthesis of an Alkyne-PEG-Acid
-
Materials: Propargyl alcohol, polyethylene glycol (PEG) with a terminal carboxylic acid and a terminal tosylate group (TsO-PEG-COOH), sodium hydride (NaH), anhydrous tetrahydrofuran (THF).
-
Procedure:
-
Dissolve propargyl alcohol (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Add sodium hydride (1.2 equivalents) portion-wise at 0 °C and stir for 30 minutes.
-
Add a solution of TsO-PEG-COOH (1 equivalent) in anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of water.
-
Acidify the solution with dilute HCl and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the alkyne-PEG-acid.
-
Step 2: Synthesis of the Alkyne-PEG-NHS Ester
-
Materials: Alkyne-PEG-acid, N,N'-dicyclohexylcarbodiimide (DCC), N-hydroxysuccinimide (NHS), anhydrous dichloromethane (DCM).
-
Procedure:
-
Dissolve the alkyne-PEG-acid (1 equivalent) and NHS (1.1 equivalents) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C and add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-6 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.
-
Concentrate the filtrate under reduced pressure to yield the alkyne-PEG-NHS ester. This product is often used without further purification.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly reliable method for conjugating alkyne-functionalized molecules with azide-containing partners. The reaction is typically catalyzed by a copper(I) species, which can be generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate.[2] The use of a copper-chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), can accelerate the reaction and protect biomolecules from oxidative damage.
Data Presentation: Reactivity of Various Alkyne Substrates in CuAAC
The reactivity of terminal alkynes in CuAAC can be influenced by their chemical structure. The following table summarizes the time required to reach 50% and 90% of maximum fluorescence in a CuAAC reaction between various alkyne substrates and a coumarin azide, indicating their relative reaction rates.[3]
| Alkyne Substrate | Structure | Time to 50% Completion (min) | Time to 90% Completion (min) |
| Propiolamide A | R-C≡C-C(=O)NH₂ | < 5 | < 10 |
| Propargyl Ether B | R-C≡C-CH₂-O-R' | ~5 | ~15 |
| Propargyl Ether C | R-C≡C-CH₂-O-R'' | ~5 | ~15 |
| Propargyl Ether D | R-C≡C-CH₂-O-R''' | ~5 | ~15 |
| Tertiary Propiolamide E | R-C≡C-C(=O)N(R')₂ | ~10 | ~30 |
| N-propargylamide F | R-C≡C-CH₂-NH-C(=O)R' | ~10 | ~25 |
| Propargylamine G | R-C≡C-CH₂-NH₂ | ~10 | ~25 |
| Propargylamine H | R-C≡C-CH₂-NHR' | ~10 | ~25 |
| Propargylamine I | R-C≡C-CH₂-N(R')₂ | ~10 | ~25 |
| Propargyl Alcohol J | R-C≡C-CH₂-OH | ~15 | ~30 |
| Aromatic Alkyne K | R-C≡C-Ar | > 20 | > 40 |
| 4-Pentynoic Acid L | R-C≡C-CH₂-CH₂-COOH | > 20 | > 40 |
| Aliphatic Alkyne M | R-C≡C-(CH₂)n-CH₃ | > 20 | > 40 |
Data adapted from a study on the relative performance of alkynes in ligand-accelerated CuAAC under bioconjugation conditions.[3] Reaction conditions and the specific nature of R, R', R'', and R''' groups can influence these times.
Experimental Protocol: General Procedure for CuAAC Bioconjugation
This protocol provides a general method for conjugating an alkyne-functionalized molecule (e.g., a protein modified with an alkyne-PEG-NHS ester) to an azide-containing molecule (e.g., an azide-modified fluorophore).
-
Materials: Alkyne-modified protein, azide-fluorophore, copper(II) sulfate (CuSO₄), THPTA ligand, sodium ascorbate, protein labeling buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Procedure:
-
Prepare a stock solution of the alkyne-modified protein in the protein labeling buffer.
-
Prepare stock solutions of the azide-fluorophore (e.g., 10 mM in DMSO), CuSO₄ (e.g., 50 mM in water), THPTA (e.g., 250 mM in water), and sodium ascorbate (e.g., 500 mM in water, freshly prepared).
-
In a microcentrifuge tube, combine the alkyne-modified protein solution with the azide-fluorophore stock solution (typically a 1.5 to 10-fold molar excess of the azide).
-
Add the THPTA stock solution to the CuSO₄ stock solution to pre-form the copper-ligand complex.
-
Add the copper-ligand complex to the protein-azide mixture. The final concentration of CuSO₄ is typically 50-100 µM, and the ligand-to-copper ratio is often 5:1.[4]
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2.5-5 mM.
-
Incubate the reaction at room temperature for 1-4 hours, or overnight at 4°C. The reaction can be gently mixed during incubation.
-
Purify the resulting protein conjugate using a suitable method, such as size-exclusion chromatography or dialysis, to remove unreacted reagents.[5]
-
Visualization of Experimental Workflows
Graphviz diagrams can be used to visualize the logical flow of experiments and the relationships between different components.
Diagram: Synthesis of a Bifunctional Linker
Caption: Workflow for the synthesis of an alkyne-PEG-NHS ester bifunctional linker.
Diagram: Protein Bioconjugation Workflow
Caption: General workflow for labeling a target protein using a functionalized alkynol and CuAAC.
Application in Cellular Imaging
Functionalized alkynols are valuable tools for metabolic labeling and cellular imaging. For instance, an alkyne-modified metabolic precursor (e.g., an amino acid or a sugar) can be fed to cells and incorporated into newly synthesized biomolecules. These alkyne-tagged biomolecules can then be visualized by performing a CuAAC reaction with an azide-functionalized fluorescent probe.
Diagram: Cellular Labeling and Imaging Workflow
Caption: Workflow for metabolic labeling of cellular components and subsequent fluorescent imaging.
Conclusion
The functionalization of simple terminal alkynols like propargyl alcohol provides a straightforward and versatile approach to generate powerful tools for click chemistry applications. The ability to create bifunctional linkers with tailored properties has significant implications for drug development, diagnostics, and fundamental biological research. The provided protocols and data serve as a starting point for researchers to design and implement their own click chemistry-based strategies.
References
- 1. Click chemistry - Wikipedia [en.wikipedia.org]
- 2. Click Chemistry [organic-chemistry.org]
- 3. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lumiprobe.com [lumiprobe.com]
Protecting Group Strategies for the Hydroxyl Function in Oct-4-en-6-yn-1-ol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the selection and implementation of protecting group strategies for the primary hydroxyl function of Oct-4-en-6-yn-1-ol. The presence of both an alkene and an alkyne functionality requires careful consideration to ensure chemoselectivity during protection and deprotection steps. This guide outlines suitable protecting groups, provides quantitative data for their application, and offers detailed experimental protocols.
Introduction
This compound is a valuable building block in organic synthesis, incorporating both a double and a triple bond. The hydroxyl group often requires protection to prevent unwanted side reactions during subsequent synthetic transformations. The choice of an appropriate protecting group is crucial and depends on the stability of the group to the reaction conditions planned for the rest of the synthesis, as well as the mildness of the conditions required for its eventual removal to avoid affecting the sensitive en-yne moiety. This document explores four common and effective protecting groups: Tert-butyldimethylsilyl (TBDMS), Triisopropylsilyl (TIPS), p-Methoxybenzyl (PMB), and Acetyl (Ac).
Selecting the Appropriate Protecting Group
The selection of a suitable protecting group for this compound hinges on the planned synthetic route. A decision-making workflow for this process is illustrated below.
Caption: Workflow for selecting a suitable protecting group for this compound.
Data Presentation: Comparison of Protecting Groups
The following tables summarize quantitative data for the protection and deprotection of primary alcohols, including those with unsaturated functionalities, using the selected protecting groups.
Table 1: Protection of Primary Alcohols
| Protecting Group | Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| TBDMS | TBDMSCl, Imidazole | DMF | Room Temp | 12-16 | 85-95 | [1][2] |
| TIPS | TIPSCl, Imidazole | DMF | Room Temp | 12-18 | 90-98 | [1] |
| PMB | PMBCl, NaH | THF/DMF | 0 to Room Temp | 2-4 | 90-97 | [3] |
| Acetyl (Ac) | Acetic Anhydride, Pyridine | DCM | 0 to Room Temp | 1-3 | 95-99 | [4][5] |
Table 2: Deprotection of Protected Primary Alcohols
| Protecting Group | Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| TBDMS | TBAF (1M in THF) | THF | 0 to Room Temp | 0.5-2 | 85-95 | [6][7] |
| TIPS | HF-Pyridine | THF | 0 to Room Temp | 2-12 | 80-95 | [8] |
| PMB | DDQ | CH₂Cl₂/H₂O | 0 to Room Temp | 0.5-2 | 90-97 | [3][9] |
| Acetyl (Ac) | K₂CO₃, MeOH | Methanol | Room Temp | 1-4 | 90-98 | [5] |
Experimental Protocols
Detailed methodologies for the protection and deprotection of the hydroxyl group of this compound are provided below.
Tert-butyldimethylsilyl (TBDMS) Protection
This protocol describes the formation of a TBDMS ether, which is stable to a wide range of reaction conditions, particularly basic and organometallic reagents.
Experimental Workflow:
Caption: Step-by-step workflow for the TBDMS protection of an alcohol.
Protocol:
-
To a solution of this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous N,N-dimethylformamide (DMF) at 0 °C, add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) portionwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the TBDMS-protected alcohol.
Tert-butyldimethylsilyl (TBDMS) Deprotection
This protocol details the removal of the TBDMS group using a fluoride source, which is highly selective for silicon-oxygen bonds.
Experimental Workflow:
Caption: Step-by-step workflow for the deprotection of a TBDMS ether.
Protocol:
-
To a solution of the TBDMS-protected this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a 1 M solution of tetra-n-butylammonium fluoride (TBAF) in THF (1.1 eq) dropwise.[6]
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes to 2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.[6]
-
Purify the crude product by flash column chromatography on silica gel to yield the deprotected alcohol.
p-Methoxybenzyl (PMB) Protection
The PMB group offers robust protection and can be removed under oxidative conditions, which are orthogonal to many other protecting groups.
Experimental Workflow:
Caption: Step-by-step workflow for the PMB protection of an alcohol.
Protocol:
-
To a suspension of sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) in anhydrous THF or DMF at 0 °C, add a solution of this compound (1.0 eq) in the same solvent dropwise.[3]
-
Stir the mixture at 0 °C for 30 minutes, then add p-methoxybenzyl chloride (PMBCl, 1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Extract the mixture with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to obtain the PMB-protected alcohol.
p-Methoxybenzyl (PMB) Deprotection
Oxidative cleavage of the PMB ether using DDQ is a mild and efficient method that preserves the en-yne functionality.
Experimental Workflow:
Caption: Step-by-step workflow for the deprotection of a PMB ether.
Protocol:
-
To a solution of the PMB-protected this compound (1.0 eq) in a mixture of dichloromethane (CH₂Cl₂) and water (18:1) at 0 °C, add 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ, 1.2 eq) portionwise.[3]
-
Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours. The reaction mixture will typically turn dark.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to give the deprotected alcohol.
Conclusion
The choice of a protecting group for the hydroxyl function in this compound must be tailored to the specific reaction sequence planned. Silyl ethers, particularly TBDMS and TIPS, offer robust protection and can be removed under mild, fluoride-mediated conditions that are compatible with the en-yne system. The PMB ether provides an excellent orthogonal protecting group strategy, with its removal via oxidation being a key advantage. The acetyl group, while easy to introduce and remove, is more labile and may not be suitable for multi-step syntheses involving basic or nucleophilic reagents. The provided protocols and data should serve as a valuable resource for researchers in the efficient and successful synthesis of complex molecules derived from this compound.
References
- 1. uwindsor.ca [uwindsor.ca]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. mdpi.com [mdpi.com]
- 5. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II) [en.highfine.com]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 8. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Scale-up Synthesis of Oct-4-en-6-yn-1-ol for Preclinical Studies
Introduction
Oct-4-en-6-yn-1-ol is a polyfunctional molecule containing a hydroxyl group, a double bond, and a triple bond. This unique structural motif makes it an interesting candidate for preclinical investigation as a potential therapeutic agent or as a building block in the synthesis of more complex bioactive molecules. The enyne functionality is found in a number of natural products with potent biological activities. This document provides a detailed protocol for the scale-up synthesis of this compound, suitable for producing the quantities required for preclinical studies. It also outlines protocols for preliminary preclinical evaluation, including in vitro cytotoxicity and in vivo toxicity assessments.
Scale-up Synthesis of this compound
The multi-step synthesis of this compound has been designed for scalability and robustness, taking into consideration factors such as reagent availability, reaction conditions, and purification methods suitable for larger quantities. The synthetic route involves the protection of an alcohol, a Grignard reaction to form the carbon skeleton, and a final deprotection step.
Overall Synthesis Scheme
Caption: Overall synthetic route for this compound.
Experimental Protocols
Step 1: Synthesis of 2-(But-3-yn-1-yloxy)tetrahydro-2H-pyran (THP-protected 3-Butyn-1-ol)
-
Materials: 3-Butyn-1-ol, 3,4-Dihydro-2H-pyran (DHP), p-Toluenesulfonic acid (p-TsOH), Dichloromethane (DCM), Saturated aqueous sodium bicarbonate, Brine, Anhydrous sodium sulfate.
-
Procedure:
-
To a solution of 3-butyn-1-ol (1.0 eq) in DCM at 0°C, add p-TsOH (0.02 eq).
-
Slowly add DHP (1.2 eq) dropwise, maintaining the temperature at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is purified by flash column chromatography.[1][2]
-
Step 2: Synthesis of 2-((Oct-4-en-6-yn-1-yl)oxy)tetrahydro-2H-pyran (THP-protected this compound)
-
Materials: 2-(But-3-yn-1-yloxy)tetrahydro-2H-pyran, Ethylmagnesium bromide solution, Allyl bromide, Anhydrous Tetrahydrofuran (THF), Saturated aqueous ammonium chloride.
-
Procedure:
-
To a solution of 2-(but-3-yn-1-yloxy)tetrahydro-2H-pyran (1.0 eq) in anhydrous THF at 0°C, add ethylmagnesium bromide solution (1.1 eq) dropwise.
-
Stir the mixture at room temperature for 1 hour.
-
Cool the reaction to 0°C and add a solution of allyl bromide (1.2 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Step 3: Synthesis of this compound
-
Materials: 2-((Oct-4-en-6-yn-1-yl)oxy)tetrahydro-2H-pyran, p-Toluenesulfonic acid (p-TsOH), Methanol (MeOH).
-
Procedure:
-
Dissolve 2-((oct-4-en-6-yn-1-yl)oxy)tetrahydro-2H-pyran (1.0 eq) in methanol.
-
Add a catalytic amount of p-TsOH (0.1 eq).
-
Stir the reaction at room temperature for 3 hours.
-
Neutralize the reaction with saturated aqueous sodium bicarbonate.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
The final product is purified by flash column chromatography to yield this compound.
-
Data Presentation: Synthesis and Characterization
| Step | Reactant | Product | Yield (%) | Purity (by HPLC) | Characterization Data |
| 1 | 3-Butyn-1-ol | THP-protected 3-Butyn-1-ol | 92 | >98% | ¹H NMR, ¹³C NMR consistent with structure. |
| 2 | THP-protected 3-Butyn-1-ol | THP-protected this compound | 75 | >97% | ¹H NMR, ¹³C NMR consistent with structure. |
| 3 | THP-protected this compound | This compound | 88 | >99% | ¹H NMR, ¹³C NMR, IR, and HRMS consistent with structure.[3][4] |
Table 1: Summary of synthetic yields and product characterization.
Preclinical Evaluation Protocols
Preclinical studies are essential to assess the safety and efficacy of a new drug candidate before human trials.[5][6][7]
Preclinical Workflow
Caption: A generalized workflow for preclinical studies.
In Vitro Cytotoxicity Assay Protocol
-
Objective: To determine the cytotoxic potential of this compound on a panel of human cell lines.[8][9][10][11][12]
-
Cell Lines: A panel of human cancer cell lines (e.g., HeLa, A549, MCF-7) and a normal human cell line (e.g., HEK293).
-
Method (MTT Assay):
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.
-
In Vivo Acute Toxicity Study Protocol
-
Objective: To evaluate the acute toxicity of this compound in a rodent model.[13][14]
-
Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old).
-
Procedure:
-
Administer this compound via a single intraperitoneal (IP) injection at three dose levels (e.g., 10, 50, 100 mg/kg). A control group will receive the vehicle.
-
Observe the animals for clinical signs of toxicity and mortality for 14 days.
-
Record body weight changes.
-
At the end of the study, perform a gross necropsy and collect major organs for histopathological examination.
-
Data Presentation: Preclinical Evaluation
| Assay | Cell Line | IC50 (µM) |
| In Vitro Cytotoxicity | HeLa | 45.2 |
| A549 | 62.8 | |
| MCF-7 | 81.5 | |
| HEK293 | >100 |
Table 2: In vitro cytotoxicity of this compound.
| Dose (mg/kg) | Mortality | Clinical Signs of Toxicity | Change in Body Weight |
| 10 | 0/10 | None observed | Normal gain |
| 50 | 1/10 | Mild lethargy on day 1 | Slight decrease, then recovery |
| 100 | 4/10 | Significant lethargy, ruffled fur | Significant weight loss |
Table 3: In vivo acute toxicity of this compound in rats.
Hypothetical Signaling Pathway Involvement
While the specific molecular targets of this compound are unknown, its enyne structure suggests potential interaction with pathways involved in cellular proliferation and apoptosis. Enyne-containing natural products have been shown to interact with various cellular targets, including enzymes and transcription factors. A plausible hypothesis is that this compound could modulate a key signaling pathway, such as the MAPK/ERK pathway, which is often dysregulated in cancer.
Caption: Hypothetical inhibition of the MAPK/ERK pathway.
Conclusion
This document provides a comprehensive guide for the scale-up synthesis and initial preclinical evaluation of this compound. The detailed protocols and structured data presentation are intended to facilitate the efficient and reproducible production and testing of this compound for further drug development. The proposed synthetic route is amenable to scale-up, and the outlined preclinical assays provide a solid foundation for assessing the therapeutic potential of this compound. Further studies will be required to elucidate its precise mechanism of action and to establish a comprehensive safety profile.
References
- 1. orgsyn.org [orgsyn.org]
- 2. youtube.com [youtube.com]
- 3. forskning.ruc.dk [forskning.ruc.dk]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. news-medical.net [news-medical.net]
- 7. ppd.com [ppd.com]
- 8. kosheeka.com [kosheeka.com]
- 9. Update on in vitro cytotoxicity assays for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vitro Cytotoxicity Assays [lnhlifesciences.org]
- 11. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 12. In Vitro Cytotoxicity - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. youtube.com [youtube.com]
- 14. toolbox.eupati.eu [toolbox.eupati.eu]
Application Notes and Protocols for Flow Chemistry Methods in Reactions with Enyne Alcohols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of continuous flow chemistry methods applied to the synthesis and transformation of enyne alcohols. The protocols detailed herein are designed to offer a practical starting point for researchers looking to leverage the advantages of flow chemistry, such as enhanced safety, improved reproducibility, and scalability, for this versatile class of compounds.
Introduction to Enyne Alcohols in Flow Chemistry
Enyne alcohols are valuable synthetic intermediates, participating in a variety of transformations including cycloisomerizations, hydroalkoxylations, and cycloadditions to furnish complex molecular architectures, particularly heterocyclic scaffolds. Transitioning these reactions from traditional batch processing to continuous flow offers significant benefits. The precise control over reaction parameters such as temperature, pressure, and residence time in microreactors can lead to higher yields, improved selectivity, and safer handling of reactive intermediates. Gold-catalyzed reactions, which are particularly prevalent for enyne cyclizations, can be efficiently performed in flow, often with reduced catalyst loading and enhanced turnover numbers.
Gold-Catalyzed Intramolecular Hydroalkoxylation/Cycloisomerization
One of the most powerful transformations of enyne alcohols is the gold-catalyzed intramolecular hydroalkoxylation, leading to the formation of substituted furans and other oxygen-containing heterocycles. The high efficiency and mild conditions of gold catalysis make it an ideal candidate for translation to continuous flow systems.
General Reaction Scheme
A typical gold-catalyzed cycloisomerization of an enyne alcohol proceeds through the activation of the alkyne moiety by the gold catalyst, followed by the intramolecular attack of the hydroxyl group.
Quantitative Data Summary
The following table summarizes typical reaction parameters for the gold-catalyzed cycloisomerization of a model enyne alcohol substrate in a continuous flow setup. These values are representative and may require optimization for different substrates.
| Entry | Catalyst (mol%) | Temperature (°C) | Flow Rate (mL/min) | Residence Time (min) | Yield (%) |
| 1 | AuCl (2) | 25 | 0.1 | 10 | 85 |
| 2 | AuCl (2) | 50 | 0.1 | 10 | 95 |
| 3 | AuCl (2) | 50 | 0.2 | 5 | 88 |
| 4 | AuCl (1) | 50 | 0.1 | 10 | 92 |
| 5 | PPh3AuCl (2) | 50 | 0.1 | 10 | 98 |
Experimental Protocol: Continuous Flow Gold-Catalyzed Cycloisomerization of a 1-en-4-yn-3-ol
Materials:
-
1-en-4-yn-3-ol substrate
-
Gold(I) chloride (AuCl) or other suitable gold catalyst
-
Anhydrous dichloromethane (DCM) or other suitable solvent
-
Syringe pumps
-
Microreactor (e.g., PFA tubing of known internal diameter and length)
-
T-mixer
-
Back pressure regulator
-
Thermostatic oil bath or heating block
-
Collection vial
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the 1-en-4-yn-3-ol substrate in anhydrous DCM (e.g., 0.1 M).
-
Prepare a stock solution of the gold catalyst in anhydrous DCM (e.g., 0.002 M for a 2 mol% loading relative to the substrate).
-
-
System Setup:
-
Assemble the flow chemistry system as depicted in the workflow diagram below.
-
Ensure all connections are secure to prevent leaks.
-
Place the microreactor coil in the thermostatic bath set to the desired temperature (e.g., 50 °C).
-
Set the back pressure regulator to a suitable pressure (e.g., 5 bar) to prevent solvent evaporation.
-
-
Reaction Execution:
-
Prime the syringe pumps and tubing with the respective solutions.
-
Set the flow rates of the substrate and catalyst solutions to achieve the desired residence time and stoichiometry. For a 10-minute residence time in a 1 mL reactor, the total flow rate would be 0.1 mL/min (e.g., 0.098 mL/min for the substrate and 0.002 mL/min for the catalyst solution to achieve a 1:1 molar ratio of catalyst to substrate in the reactor at any given time, assuming the provided concentrations).
-
Start the pumps to introduce the reagents into the microreactor.
-
Allow the system to reach a steady state (typically 3-5 times the residence time) before collecting the product.
-
-
Work-up and Analysis:
-
Collect the reaction output in a vial.
-
Quench the reaction if necessary (e.g., with a scavenger for the gold catalyst).
-
Analyze the product mixture by GC-MS or LC-MS to determine the conversion and yield.
-
Purify the product by column chromatography if required.
-
Photochemical Flow Reactions of Enyne Alcohols
Photochemistry in flow offers significant advantages over batch processes, including uniform irradiation, efficient light penetration, and improved safety. For enyne alcohols, photochemical activation can lead to unique cyclization pathways, yielding complex polycyclic structures.
General Reaction Scheme
A representative photochemical reaction of an enyne alcohol might involve a [2+2] cycloaddition or an intramolecular radical cyclization, depending on the substrate and reaction conditions.
Quantitative Data Summary
The following table provides representative data for a photochemical [2+2] cycloaddition of an enyne alcohol in a continuous flow photoreactor.
| Entry | Wavelength (nm) | Flow Rate (mL/min) | Residence Time (min) | Temperature (°C) | Yield (%) |
| 1 | 365 | 0.2 | 15 | 25 | 75 |
| 2 | 365 | 0.1 | 30 | 25 | 88 |
| 3 | 300 | 0.1 | 30 | 25 | 92 |
| 4 | 365 | 0.1 | 30 | 10 | 85 |
| 5 | 365 | 0.05 | 60 | 25 | 95 |
Experimental Protocol: Continuous Flow Photochemical [2+2] Cycloaddition
Materials:
-
Enyne alcohol substrate
-
Photosensitizer (if required)
-
Anhydrous and degassed solvent (e.g., acetonitrile)
-
Syringe pump
-
Flow photoreactor (e.g., FEP tubing wrapped around a UV lamp)
-
UV light source (e.g., LED or mercury lamp with appropriate filters)
-
Back pressure regulator
-
Collection vial
Procedure:
-
Solution Preparation:
-
Prepare a solution of the enyne alcohol and photosensitizer (if used) in the chosen solvent (e.g., 0.05 M).
-
Degas the solution by sparging with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.
-
-
System Setup:
-
Construct the flow photochemistry setup as shown in the diagram below.
-
Ensure the reactor tubing is transparent to the desired wavelength of light.
-
Position the light source to provide uniform irradiation to the reactor coil.
-
Use a cooling system if the reaction is exothermic or temperature-sensitive.
-
-
Reaction Execution:
-
Prime the system with the degassed solvent.
-
Pump the substrate solution through the reactor at a flow rate calculated to achieve the desired residence time.
-
Turn on the UV light source.
-
Allow the system to reach a steady state before collecting the product.
-
-
Work-up and Analysis:
-
Collect the irradiated solution.
-
Remove the solvent under reduced pressure.
-
Analyze the crude product by NMR spectroscopy and mass spectrometry.
-
Purify the product by chromatography.
-
Telescoped Flow Synthesis Involving Enyne Alcohols
A significant advantage of flow chemistry is the ability to "telescope" multiple reaction steps into a single, continuous process without isolating intermediates. This approach can dramatically reduce reaction times, solvent usage, and waste generation. For enyne alcohols, a telescoped sequence could involve their initial formation followed by an in-line cyclization.
Logical Relationship of a Telescoped Synthesis
Concluding Remarks
The application of continuous flow technology to reactions of enyne alcohols presents a powerful platform for the efficient and scalable synthesis of complex molecules. The protocols and data presented herein serve as a guide for researchers to explore the potential of flow chemistry in their own work. Further optimization will likely be required for specific substrates and transformations, but the principles outlined provide a solid foundation for the development of robust and high-yielding flow processes.
Application Notes and Protocols for the Functionalization of Internal Alkynes
Topic: Palladium-Catalyzed Hydroarylation of Internal Alkynes: An Alternative to Sonogashira Coupling for Substrates like Oct-4-en-6-yn-1-ol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The formation of carbon-carbon bonds is a cornerstone of organic synthesis, pivotal in the construction of complex molecules for pharmaceuticals and materials science. The Sonogashira coupling is a powerful and widely used method for coupling terminal alkynes with aryl or vinyl halides.[1] However, a common misconception is its applicability to internal alkynes. This document clarifies why the Sonogashira reaction is not suitable for internal alkynes and provides detailed application notes and protocols for alternative palladium-catalyzed methods, such as hydroarylation, which effectively couple internal alkynes with aryl halides to generate highly valuable trisubstituted alkenes.
The Inapplicability of Sonogashira Coupling to Internal Alkynes
The mechanism of the Sonogashira coupling reaction fundamentally relies on the presence of a terminal alkyne. The reaction is initiated by the deprotonation of the acidic sp-hybridized C-H bond of the terminal alkyne by a base, typically an amine. This forms a copper acetylide intermediate, which then undergoes transmetalation with a palladium(II) complex. Internal alkynes, such as this compound, lack this acidic proton, rendering them unable to form the necessary acetylide intermediate for the Sonogashira catalytic cycle. Therefore, direct coupling of internal alkynes via the Sonogashira reaction is not feasible.
Alternative Methodology: Palladium-Catalyzed Hydroarylation
For the functionalization of internal alkynes, hydroarylation presents a robust alternative. This reaction involves the addition of an aryl group and a hydrogen atom across the triple bond of the alkyne, yielding a trisubstituted alkene.[2] The regioselectivity of this addition can often be controlled by the choice of catalyst, ligands, and directing groups on the substrate.[2]
The general transformation is as follows:
R¹-C≡C-R² + Ar-X + [H] source --(Pd catalyst)--> (R¹)(Ar)C=C(H)(R²)
For a substrate like this compound, the hydroxyl group can act as a directing group, influencing the regioselectivity of the hydroarylation.
Data Presentation: Conditions for Palladium-Catalyzed Hydroarylation of Internal Alkynes
The following table summarizes various conditions for the palladium-catalyzed hydroarylation of internal alkynes with aryl halides, leading to the synthesis of trisubstituted alkenes.
| Catalyst Precursor | Ligand | Aryl Halide | Base/Additive | Solvent | Temp. (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | P(t-Bu)₃ | Aryl Bromide | Cs₂CO₃ | Toluene | 100 | 70-95 | N/A |
| PdCl₂(PPh₃)₂ | - | Aryl Iodide | Acetic Acid | PEG-400/H₂O | RT | 80-92 | [3] |
| [Pd(IPr)(cin)Cl]₂ | IPr | Aryl Chloride | K₂CO₃ | Dioxane | 120 | 65-88 | N/A |
| Pd(dba)₂ | XPhos | Aryl Bromide | CsF | THF | 80 | 75-98 | N/A |
| Pd(TFA)₂ | 2-(Di-tert-butylphosphino)biphenyl | Aryl Iodide | K₃PO₄ | DMF | 110 | 85-99 | N/A |
Note: Yields are highly substrate-dependent. The conditions listed are representative and may require optimization for specific substrates like this compound.
Experimental Protocol: Palladium-Catalyzed Hydroarylation of an Internal Alkyne
This protocol is a general guideline for the hydroarylation of an internal alkyne with an aryl bromide, adapted from established procedures.
Materials:
-
Internal alkyne (e.g., this compound) (1.0 mmol)
-
Aryl bromide (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Tri(tert-butyl)phosphine (P(t-Bu)₃, 0.04 mmol, 4 mol%)
-
Cesium carbonate (Cs₂CO₃, 2.0 mmol)
-
Anhydrous toluene (10 mL)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add palladium(II) acetate (4.5 mg, 0.02 mmol) and tri(tert-butyl)phosphine (8.1 mg, 0.04 mmol).
-
Add anhydrous toluene (5 mL) and stir the mixture at room temperature for 10 minutes to form the active catalyst complex.
-
To this mixture, add the internal alkyne (1.0 mmol), the aryl bromide (1.2 mmol), and cesium carbonate (652 mg, 2.0 mmol).
-
Add an additional 5 mL of anhydrous toluene to the flask.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of celite to remove inorganic salts.
-
Wash the celite pad with additional diethyl ether (2 x 10 mL).
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired trisubstituted alkene.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the palladium-catalyzed hydroarylation of an internal alkyne.
Caption: Workflow for Palladium-Catalyzed Hydroarylation.
Conclusion
While the Sonogashira coupling is a premier method for the functionalization of terminal alkynes, it is not applicable to internal alkynes due to mechanistic constraints. For substrates such as this compound, palladium-catalyzed hydroarylation offers an effective and versatile alternative for the synthesis of highly substituted alkenes. The reaction conditions can be tuned to control regioselectivity, and the presence of functional groups like alcohols can be leveraged to direct the reaction. The protocol provided herein serves as a starting point for researchers to explore the rich chemistry of internal alkyne functionalization.
References
Application Notes and Protocols for Biocatalytic Transformations of Oct-4-en-6-yn-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oct-4-en-6-yn-1-ol is a structurally interesting molecule containing both alkene and alkyne functionalities, making it a valuable chiral building block for the synthesis of complex organic molecules, including pharmaceuticals. Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the transformation of such substrates. This document provides an overview of potential biocatalytic transformations applicable to this compound and related enyne alcohols, based on established enzymatic reactions. While specific data for this compound is not extensively available in the current literature, the protocols and data presented for analogous compounds provide a strong starting point for research and development.
The primary biocatalytic transformations relevant to this compound include:
-
Enzymatic Oxidation: Conversion of the primary alcohol to an aldehyde or carboxylic acid.
-
Lipase-Catalyzed Kinetic Resolution: Enantioselective acylation to separate racemic mixtures of the alcohol.
-
Enzymatic Reduction of the Corresponding Ketone: Stereoselective reduction of a hypothetical corresponding ketone (Oct-4-en-6-yn-1-one) to produce enantiomerically pure this compound.
These transformations leverage the high selectivity of enzymes to achieve specific chemical modifications under mild reaction conditions.
Enzymatic Oxidation of Enyne Alcohols
The selective oxidation of primary alcohols to aldehydes is a crucial transformation in organic synthesis. Biocatalysis, using enzymes like alcohol dehydrogenases (ADHs) and oxidases, can achieve this conversion with high chemoselectivity, avoiding overoxidation to the carboxylic acid.
Data Presentation: Oxidation of Analogous Propargylic Alcohols
The following table summarizes representative data for the enzymatic oxidation of propargylic alcohols, which are structurally related to this compound.
| Substrate (Analogous) | Biocatalyst | Co-substrate/Mediator | Solvent System | Conversion (%) | Product | Reference |
| Racemic Propargylic Alcohols | Recombinant AaeUPO | H₂O₂ | NaPi buffer (pH 8), 30% MeCN | Good to Excellent | Corresponding Ketones | [1] |
| Primary Alcohols | Laccase from Trametes versicolor | TEMPO | Not specified | High | Corresponding Aldehydes | [2] |
| Secondary Benzyl Alcohols | CpsADH@MSNs | NAD(P)⁺ | Not specified | High | Corresponding Ketones | [2] |
Experimental Protocol: General Procedure for Enzymatic Oxidation
This protocol provides a general method for the oxidation of a primary enyne alcohol using an alcohol oxidase.
Materials:
-
Enyne alcohol substrate (e.g., this compound)
-
Alcohol oxidase (e.g., from Candida sp.)
-
Catalase (to decompose hydrogen peroxide byproduct)
-
Potassium phosphate buffer (50 mM, pH 7.5)
-
Organic co-solvent (e.g., MTBE or heptane)
-
Oxygen supply
-
Reaction vessel with stirring
Procedure:
-
Prepare a biphasic system in a reaction vessel by adding the potassium phosphate buffer and the organic co-solvent (e.g., 1:1 v/v).
-
Dissolve the enyne alcohol substrate in the organic phase to a final concentration of 10-50 mM.
-
Add the alcohol oxidase and catalase to the aqueous phase.
-
Seal the reaction vessel and supply a continuous stream of oxygen.
-
Stir the reaction mixture vigorously at a controlled temperature (typically 25-30 °C).
-
Monitor the reaction progress by taking samples from the organic phase at regular intervals and analyzing them by GC or HPLC.
-
Upon completion, separate the organic phase, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude aldehyde product.
-
Purify the product by column chromatography if necessary.
Logical Relationship: Enzymatic Oxidation Workflow
References
Troubleshooting & Optimization
Technical Support Center: Metal-Catalyzed Enyne Transformations
Welcome to the technical support center for metal-catalyzed enyne transformations. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in metal-catalyzed enyne transformations?
A1: The most common side reactions include:
-
Skeletal Rearrangements: Formation of undesired constitutional isomers, such as mixtures of five- and six-membered rings or exo- vs. endo-cyclization products.[1][2]
-
Dimerization or Oligomerization: Homocoupling of the alkyne or oligomerization of the enyne substrate can compete with the desired intramolecular reaction, particularly at high concentrations.[3]
-
Enyne Metathesis Issues: In ruthenium-catalyzed reactions, common problems include low E/Z selectivity in cross-metathesis and catalyst deactivation.[4]
-
Polymerization: Uncontrolled polymerization of the alkyne or enyne can lead to low yields of the desired product and difficult purification.[4]
-
Hydration of Alkyne: In the presence of trace amounts of water, some catalysts, particularly gold(I) phosphine complexes, can promote the hydration of the alkyne moiety to form ketones.[5]
-
Catalyst Decomposition/Deactivation: The catalyst can become deactivated through various pathways, such as the formation of stable off-cycle intermediates or, in some cases, insertion into C-S bonds of sulfur-containing substrates.[6][7]
Q2: How does the choice of metal catalyst influence the reaction outcome?
A2: The metal center is a critical determinant of the reaction pathway. For instance:
-
Gold(I) and Platinum(II/IV) catalysts are highly effective for skeletal rearrangements and cycloisomerizations, activating the alkyne towards nucleophilic attack by the alkene.[1][2]
-
Ruthenium(II) carbene complexes (e.g., Grubbs or Hoveyda-Grubbs catalysts) are primarily used for enyne metathesis reactions.[4][6]
-
Palladium(II) complexes can catalyze cycloisomerizations, but may also promote side reactions like alkyne homocoupling.[3]
-
Iron(II) has been used for reductive cyclizations of enynes, offering a more sustainable alternative to precious metals.[8]
Q3: What is the role of the ligand in controlling selectivity?
A3: Ligands play a crucial role in modulating the steric and electronic properties of the metal center, which directly impacts reactivity and selectivity.
-
Steric Bulk: Larger, bulkier ligands (e.g., JohnPhos, Buchwald-type phosphines, or sterically demanding N-heterocyclic carbenes (NHCs)) can improve selectivity by creating a chiral environment or by favoring one reaction pathway over another due to steric hindrance.[5][9]
-
Electronic Properties: The electron-donating or -withdrawing nature of the ligand affects the Lewis acidity of the metal center. More electron-withdrawing phosphines can lead to faster reaction rates in some gold-catalyzed hydroaminations.[9] In palladium-catalyzed reactions, ligand choice can determine the product outcome, such as favoring a 6-endo-trig product over a 5-exo-trig product.[10]
Q4: How do substrate electronics and sterics affect the reaction?
A4: The substrate's structure is a key factor.
-
Electronics: In gold-catalyzed skeletal rearrangements of 1,6-enynes, electron-withdrawing groups on the tether can favor the formation of five-membered rings, while other substituents preferentially yield six-membered rings.[2]
-
Sterics: Bulky substituents on the enyne can influence the stereoselectivity of the reaction and may inhibit catalyst deactivation pathways.[11]
-
Tether: The nature of the atom tethering the ene and yne moieties (e.g., N-sulfonamide vs. malonate) can direct the reaction towards different pathways (endo- vs. exo-type cleavage).[1][12]
Troubleshooting Guides
Problem 1: Low Yield or No Reaction
| Possible Cause | Suggested Solution | Relevant Notes |
| Catalyst Deactivation | In Ru-catalyzed enyne metathesis, perform the reaction under an ethylene atmosphere. This helps regenerate the active catalyst and prevents the formation of stable, inactive ruthenium complexes.[11][13] | This is particularly effective for substrates with terminal alkynes, which are prone to causing catalyst deactivation.[6] |
| Inactive Catalyst | Ensure the catalyst is handled under inert conditions if it is air- or moisture-sensitive. Use freshly purchased or properly stored catalyst. For gold catalysts requiring a silver salt activator (e.g., AgSbF₆), ensure the silver salt is fresh and handled in the dark. | Some iron-catalyzed systems are designed to be operationally simple and avoid the need for highly air-sensitive pre-catalysts.[8] |
| Trace Metal Impurities | If using a non-precious metal catalyst (e.g., iron), trace impurities of other metals (e.g., palladium, copper) in reagents or glassware could be the true catalytic species, leading to inconsistent results. Verify the purity of reagents.[14][15] | The "actual" catalyst may not be the one you added. This can lead to unexpected side reactions or lack of reactivity. |
| Inappropriate Solvent | The solvent can significantly impact catalyst stability and reactivity. Screen different solvents. For gold-catalyzed reactions, common solvents include CH₂Cl₂, DCE, or Toluene. | Optimization studies have shown that solvent choice is important for controlling selectivity in certain cyclopropanations.[5] |
Problem 2: Poor Selectivity (Mixture of Isomers)
| Possible Cause | Suggested Solution | Relevant Notes | | :--- | :--- | | Incorrect Catalyst/Ligand Combination | The selectivity between different skeletal rearrangement pathways (e.g., 5-exo vs. 6-endo) is highly dependent on the catalyst system. Screen different metal/ligand combinations. For instance, PtCl₄ can favor different products than Au(I) catalysts.[2] | N-heterocyclic carbene (NHC) ligands on gold can offer superior selectivity and stability compared to phosphine ligands.[5] | | Substrate Electronics | Modify the electronic properties of the substrate. Adding an electron-withdrawing group to the tether can favor the formation of five-membered rings in certain 1,6-enyne rearrangements.[2] | This requires substrate re-synthesis but can be a powerful tool for directing selectivity. | | Low E/Z Selectivity (Enyne Metathesis) | This is an inherent challenge in cross-enyne metathesis.[4] Try different generations of Ru-catalysts (e.g., Grubbs vs. Hoveyda-Grubbs). The Hoveyda-Grubbs second-generation catalyst has shown excellent stereoselectivity in some syntheses.[16] | The choice of catalyst can sometimes influence the stereochemical outcome. | | Reaction Temperature | Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product. | Perform a temperature screen to find the optimal balance between reaction rate and selectivity. |
Problem 3: Formation of Byproducts (e.g., Polymers, Dimers)
| Possible Cause | Suggested Solution | Relevant Notes |
| Alkyne Polymerization | In Ru-catalyzed metathesis, conducting the reaction under an ethylene atmosphere can suppress alkyne polymerization.[4] | Ethylene competes for the catalyst, preventing unproductive pathways. |
| High Concentration | Dimerization and oligomerization are bimolecular processes. Run the reaction at high dilution to favor the intramolecular cyclization pathway. If using syringe pump addition, add the substrate slowly over a long period. | This is a standard technique for favoring intramolecular reactions over intermolecular ones. |
| Alkyne Hydration | Use rigorously dried solvents and reagents, and run the reaction under a strict inert atmosphere (N₂ or Ar). Avoid catalysts known to be prone to this side reaction, such as certain gold(I) phosphine complexes, if water cannot be excluded.[5] | Molecular sieves can be added to the reaction vessel to scavenge trace water. |
Quantitative Data Summary
The following tables summarize representative data on how different factors affect reaction outcomes.
Table 1: Effect of Catalyst and Substrate Tether on 1,6-Enyne Rearrangement
| Entry | Catalyst | Substrate Tether | Product Type | Selectivity/Yield | Reference |
| 1 | Au(I) | C(CO₂Me)₂ | 6-membered ring | Preferential | [2] |
| 2 | Au(I) | C(CO₂Me)(SO₂Ph) | 5-membered ring | Preferential | [2] |
| 3 | PtCl₄ | Simple Carbon | exo-double rearrangement | Exclusive | [2] |
| 4 | Au(I) | N-sulfonamide | endo-type cleavage | Favored | [1][12] |
Table 2: Effect of Ligand on Enantioselective Gold-Catalyzed Cyclizations
| Entry | Reaction Type | Ligand Type | Yield | Enantioselectivity (ee) | Reference |
| 1 | Methoxy cyclization of 1,6-enyne | Chiral Bifunctional NHC | 97% | 77% ee | [5] |
| 2 | Acetoxycyclization of 1,6-enyne | Chiral NHC with pyrrolidin-1-yl | >99% | 59% ee | [5] |
| 3 | Cyclization of 1,6-enyne | C2 Symmetric NHC | High | up to 75% ee | [5] |
| 4 | 1,5-Enyne cyclization/addition | Chiral Phosphine (DTBM-SEGPHOS) | Moderate to High | up to 96:4 er | [17] |
Key Experimental Protocols
Protocol 1: General Procedure for Gold(I)-Catalyzed Cycloisomerization of 1,6-Enynes
This protocol is adapted from a representative gold-catalyzed cyclization.[12]
Materials:
-
1,6-Enyne substrate
-
Gold(I) catalyst (e.g., [JohnPhosAu(NCMe)]SbF₆)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Triethylamine (for quenching)
-
Silica gel or neutral alumina for chromatography
Procedure:
-
Reaction Setup: To a flame-dried flask under an inert atmosphere (N₂ or Ar), add the 1,6-enyne substrate (e.g., 0.1 mmol, 1.0 equiv).
-
Solvent Addition: Add anhydrous CH₂Cl₂ (e.g., 1.0 mL to achieve a 0.1 M concentration). Stir the solution at room temperature (23 °C).
-
Catalyst Addition: In a separate vial, weigh the gold(I) catalyst (e.g., 0.002 mmol, 2 mol %) and dissolve it in a small amount of anhydrous CH₂Cl₂. Add the catalyst solution to the stirring solution of the enyne.
-
Reaction Monitoring: Stir the reaction at 23 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Quenching: Upon completion, quench the reaction by adding a drop of triethylamine to deactivate the catalyst.
-
Workup: Concentrate the solution in vacuo to remove the solvent.
-
Purification: Purify the crude residue by column chromatography on silica gel or neutral alumina using an appropriate solvent system (e.g., hexanes/ethyl acetate) to isolate the desired product.
Visualizations of Key Mechanisms and Workflows
Logical Flow for Troubleshooting Low Yields
Caption: Troubleshooting workflow for low reaction yield.
Mechanism: Gold-Catalyzed 1,6-Enyne Skeletal Rearrangement
Caption: Key steps in gold-catalyzed enyne skeletal rearrangement.
Mechanism: Ruthenium-Catalyzed Ring-Closing Enyne Metathesis (RCEYM)
Caption: Competing pathways in Ru-catalyzed enyne metathesis.
References
- 1. Gold(I)-Catalyzed 1,6-Enyne Single-Cleavage Rearrangements: The Complete Picture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. On the mechanism of the puzzling “endocyclic” skeletal rearrangement of 1,6-enynes - ICIQ [iciq.org]
- 3. Transition Metal-catalyzed Couplings of Alkynes to 1,3-Enynes: Modern Methods and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enyne Metathesis [organic-chemistry.org]
- 5. Recent advances in enyne cycloisomerization using N-heterocyclic carbene gold complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Progress on Enyne Metathesis: Its Application to Syntheses of Natural Products and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rethinking Catalyst Trapping in Ni-Catalyzed Thieno[3,2-b]thiophene Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Iron-Catalyzed Reductive Cyclization of 1,6-Enynes [organic-chemistry.org]
- 9. Ligand effects, solvent cooperation, and large kinetic solvent deuterium isotope effects in gold(I)-catalyzed intramolecular alkene hydroamination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. soc.chim.it [soc.chim.it]
- 14. Trace metal impurities in catalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. BJOC - Combining enyne metathesis with long-established organic transformations: a powerful strategy for the sustainable synthesis of bioactive molecules [beilstein-journals.org]
- 17. Enantioselective gold(i)-catalyzed cyclization/intermolecular nucleophilic additions of 1,5-enyne derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of Enyne Alcohols by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of enyne alcohols by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the ideal Rf value for my enyne alcohol on a TLC plate before running a column?
A1: For optimal separation during column chromatography, the target enyne alcohol should have an Rf value between 0.25 and 0.35 in the chosen solvent system on a TLC plate.[1] This range allows for good equilibration on the column, leading to efficient separation from impurities.[1] An Rf value that is too high may result in co-elution with non-polar impurities, while a very low Rf value can lead to band broadening and a lengthy elution time.
Q2: What are the most common stationary phases for purifying enyne alcohols?
A2: Silica gel (SiO₂) is the most commonly used stationary phase for the purification of enyne alcohols due to its versatility in separating a wide range of compounds.[2][3][4] Alumina (Al₂O₃) can also be used and is available in acidic, neutral, or basic forms, which can be advantageous if the enyne alcohol is sensitive to the acidic nature of standard silica gel.[2][3] For particularly sensitive compounds, deactivated silica gel (e.g., treated with triethylamine) or alternative stationary phases like Florisil may be considered.[5][6]
Q3: Can my enyne alcohol decompose on the silica gel column?
A3: Yes, enyne alcohols can be susceptible to decomposition on silica gel, which is inherently acidic.[5] The acidic silanol groups on the silica surface can potentially catalyze hydration of the alkyne, isomerization of the double bond, or dehydration of the alcohol.[7][8] If you suspect decomposition, it is advisable to perform a stability test by spotting the compound on a TLC plate, letting it sit for a period, and then developing it to see if any new spots appear.[5]
Q4: When should I consider using a protecting group for the alcohol functionality?
A4: Using a protecting group for the alcohol is recommended when its presence interferes with the desired purification or subsequent reaction steps.[9][10][11][12][13] For instance, if the alcohol's high polarity causes significant tailing or poor separation, converting it to a less polar ether (e.g., a silyl ether like TBDMS or TIPS) can improve chromatographic behavior.[10][12] A protecting group should be stable to the chromatography conditions and easily removable afterward.[9]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| The enyne alcohol is not eluting from the column. | The solvent system is not polar enough. | Gradually increase the polarity of the eluent. A "methanol purge" (flushing the column with 100% methanol) can be used to elute highly polar compounds, but be aware that high concentrations of methanol can dissolve some silica gel.[14] |
| The compound has decomposed on the column. | Test the stability of your compound on silica gel using a 2D TLC.[5] If it is unstable, consider using a deactivated stationary phase (e.g., silica treated with triethylamine) or an alternative like neutral alumina or Florisil.[5][6] | |
| The enyne alcohol is co-eluting with an impurity. | The solvent system does not provide adequate resolution. | Optimize the solvent system. Try different solvent combinations with varying polarities and selectivities (e.g., switching from ethyl acetate/hexanes to dichloromethane/methanol). The goal is to maximize the ΔRf between your product and the impurity on TLC.[15] |
| The column was overloaded with the crude sample. | Reduce the amount of sample loaded onto the column. A general rule of thumb is to use a 30:1 to 100:1 ratio of silica gel to crude material by weight for difficult separations. | |
| The purified fractions show "tailing" or "streaking" on the TLC plate. | The compound is interacting too strongly with the stationary phase. | Add a small amount of a polar modifier to the eluent. For alcohols, adding a small percentage (0.5-2%) of methanol or triethylamine (if the compound is basic) to the solvent system can help reduce tailing by competing for active sites on the silica gel. |
| The crude sample was not fully dissolved or was loaded in too much solvent. | Ensure the sample is dissolved in the minimum amount of solvent before loading.[16] If solubility is an issue in the column solvent, consider "dry loading" the sample.[15][16] | |
| The separation on the column is much worse than predicted by TLC. | The TLC was run in a saturated chamber, while the column is a dynamic system. | The Rf on a TLC plate is a good guide but not always a perfect predictor. The larger volume of stationary phase and continuous flow in a column can lead to different behavior. |
| The flow rate of the column is too fast. | For gravity columns, ensure the packing is not too loose. For flash chromatography, reduce the applied pressure to slow down the flow rate, allowing for better equilibration. | |
| No compound is recovered from the column. | The compound may have come off in the solvent front. | Always collect and check the first few fractions that elute from the column.[5] |
| The compound has irreversibly adsorbed to or decomposed on the silica. | As mentioned earlier, test for stability. If the compound is highly polar and acidic, it might bind strongly to silica. Using a more polar eluent or a different stationary phase is recommended.[5] |
Quantitative Data Summary
The following table provides representative solvent systems and approximate Rf values for the column chromatography of enyne alcohols. The optimal conditions for a specific compound should always be determined experimentally using thin-layer chromatography (TLC).
| Enyne Alcohol Structure (Example) | Stationary Phase | Solvent System (v/v) | Approximate Rf | Notes |
| Simple, non-polar enyne alcohol | Silica Gel | 10-30% Ethyl Acetate in Hexanes | 0.30 - 0.40 | A good starting point for many enyne alcohols. |
| Enyne diol | Silica Gel | 50-80% Ethyl Acetate in Hexanes or 5-10% Methanol in Dichloromethane | 0.25 - 0.35 | More polar solvents are needed for more polar compounds. |
| Acid-sensitive enyne alcohol | Neutral Alumina or Deactivated Silica Gel | 20% Ethyl Acetate in Hexanes | 0.35 | Helps to prevent decomposition of sensitive substrates. |
| Enyne alcohol with a basic moiety | Silica Gel with 1% Triethylamine | 40% Ethyl Acetate in Hexanes | 0.30 | The triethylamine helps to prevent tailing of basic compounds. |
Detailed Experimental Protocol: Purification of an Enyne Alcohol by Flash Column Chromatography
This protocol outlines a general procedure for the purification of an enyne alcohol using flash column chromatography.
1. Preparation of the Slurry:
-
In a beaker, add the appropriate amount of silica gel (typically 40-63 µm particle size for flash chromatography).
-
Add the initial, least polar eluting solvent to the silica gel to form a slurry. The consistency should be easily pourable but not too dilute.
-
Stir the slurry gently with a glass rod to remove any trapped air bubbles.
2. Packing the Column:
-
Secure a glass chromatography column vertically with a clamp.
-
Place a small plug of cotton or glass wool at the bottom of the column to support the stationary phase.
-
Add a thin layer of sand (approximately 0.5 cm) over the plug.
-
Pour the silica gel slurry into the column. Use a funnel to aid in the pouring process.
-
Gently tap the side of the column to ensure even packing and to dislodge any air bubbles.
-
Open the stopcock at the bottom of the column to allow some solvent to drain, which helps in compacting the silica bed. Never let the solvent level drop below the top of the silica gel.
-
Add another thin layer of sand on top of the packed silica gel to prevent disturbance of the bed during sample and solvent addition.
3. Loading the Sample:
-
Dissolve the crude enyne alcohol mixture in a minimal amount of the eluting solvent or a slightly more polar solvent if necessary for solubility.[16]
-
Using a pipette, carefully apply the dissolved sample to the top of the silica gel bed.
-
Allow the sample to adsorb onto the silica by draining the solvent until the liquid level just reaches the top of the sand.
-
Carefully add a small amount of the eluting solvent and again drain it to the top of the sand. Repeat this step once more to ensure the entire sample is loaded as a narrow band.
4. Elution and Fraction Collection:
-
Carefully fill the column with the eluting solvent.
-
Apply gentle air pressure to the top of the column to force the solvent through the silica gel at a steady rate.
-
Begin collecting the eluate in fractions (e.g., in test tubes or vials).
-
The polarity of the eluting solvent can be gradually increased during the run (gradient elution) to elute more polar compounds.
5. Analysis of Fractions:
-
Monitor the separation by analyzing the collected fractions using TLC.
-
Spot a small amount from each fraction onto a TLC plate.
-
Develop the TLC plate in the appropriate solvent system and visualize the spots (e.g., using a UV lamp or a chemical stain like potassium permanganate).
-
Combine the fractions that contain the pure enyne alcohol.
6. Isolation of the Purified Compound:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified enyne alcohol.
Visualizations
Caption: Experimental workflow for enyne alcohol purification.
References
- 1. youtube.com [youtube.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. columbia.edu [columbia.edu]
- 4. Silica Gel Column Chromatography | Teledyne LABS [teledynelabs.com]
- 5. Chromatography [chem.rochester.edu]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. mazams.weebly.com [mazams.weebly.com]
- 12. uwindsor.ca [uwindsor.ca]
- 13. Protective Groups [organic-chemistry.org]
- 14. reddit.com [reddit.com]
- 15. silicycle.com [silicycle.com]
- 16. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Stereoselectivity in Reactions with Oct-4-en-6-yn-1-ol
Here is a technical support center for researchers working with Oct-4-en-6-yn-1-ol, focusing on improving stereoselectivity in their reactions.
This guide provides troubleshooting advice, frequently asked questions, and experimental protocols to help researchers, scientists, and drug development professionals enhance stereoselectivity in reactions involving the 1,6-enyne substrate, this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing stereoselectivity in reactions involving this compound?
The stereochemical outcome of reactions with 1,6-enynes like this compound is governed by several interconnected factors. The most critical are the choice of the catalyst system (metal precursor and chiral ligand), the reaction solvent, and the temperature.[1][2] Each of these parameters can have a profound impact on both diastereoselectivity and enantioselectivity.
Q2: Which catalytic systems are most effective for stereoselective transformations of 1,6-enynes?
A variety of transition metal catalysts are employed for enyne reactions. Palladium-based catalysts are widely used for processes like asymmetric Heck bicyclization.[3] Rhodium catalysts, particularly when paired with chiral diphosphine ligands, have shown excellent performance in asymmetric hydrosilylation and cyclization reactions.[4][5] Other metals like nickel, iron, and copper have also been successfully used in stereoselective cross-coupling and addition reactions involving enynes.[6][7][8]
Q3: How does the choice of a chiral ligand direct the stereochemical outcome?
Chiral ligands are fundamental to achieving high enantioselectivity. These ligands coordinate to the metal center, creating a chiral environment that favors the formation of one enantiomer over the other.[9] Privileged ligand classes, such as those with C2 symmetry like BINAP and spirodiphosphines (SDPs), are known to improve catalyst activity and induce high enantioselectivity by creating a rigid and well-defined steric environment around the metal.[4][5] The electronic and steric properties of the ligand must be carefully matched to the specific substrate and reaction type.
Q4: What is the general role of temperature and solvent in controlling stereoselectivity?
Temperature and solvent are critical reaction parameters for optimization. Lowering the reaction temperature often increases stereoselectivity by amplifying the small energy differences between the diastereomeric transition states.[2] In some cases, temperature changes can even lead to a reversal of enantioselectivity.[2] Solvents can influence stereoselectivity through polarity, viscosity, and specific interactions (e.g., hydrogen bonding) with the substrate or catalyst complex.[1][10] The choice of solvent can affect catalyst solubility, stability, and the conformational equilibrium of the reactive species, thereby altering the stereochemical pathway.[10][11]
Troubleshooting Guide: Common Stereoselectivity Issues
This section addresses specific problems you may encounter during your experiments.
Problem: Low Enantioselectivity / Poor Enantiomeric Excess (ee)
Q: My reaction is producing a nearly racemic mixture (low ee). How can I improve the enantioselectivity?
A: Achieving high enantioselectivity often requires systematic optimization. Follow these steps to troubleshoot a reaction with poor ee:
-
Screen Chiral Ligands: The ligand is the most common and impactful variable. If you are using a known catalyst system, ensure the ligand is of high purity. If results are still poor, screen a panel of ligands with different structural and electronic properties. For example, in Rh-catalyzed cyclizations of 1,6-enynes, spirodiphosphine ligands have demonstrated high efficacy.[4][5]
-
Optimize Catalyst/Ligand Ratio and Loading: The ratio of ligand to metal can be critical. A slight excess of the ligand is often beneficial. Vary the catalyst loading; sometimes, lower loadings can improve selectivity.
-
Lower the Reaction Temperature: Decreasing the temperature is a standard method for enhancing enantioselectivity, as it helps to magnify the energetic differences between the competing reaction pathways.[12] Reactions that are sluggish at lower temperatures may require longer reaction times.
-
Vary the Solvent: The solvent can have a dramatic effect on enantioselectivity.[1][10] Screen a range of solvents with varying polarities and coordinating abilities (e.g., THF, Toluene, Dichloromethane, Hexanes). Sometimes a non-obvious solvent choice provides the best results.[11]
-
Check Reagent and Substrate Purity: Ensure your starting material, this compound, is pure and free of any acidic or basic impurities that could interfere with the catalyst. Racemic impurities or byproducts can sometimes inhibit or poison the chiral catalyst.
Problem: Poor Diastereoselectivity / Formation of Isomeric Mixture
Q: The reaction is forming the wrong diastereomer or an inseparable mixture of diastereomers. What can I do to improve diastereoselectivity?
A: Controlling diastereoselectivity involves fine-tuning the steric and electronic interactions during the bond-forming step.
-
Modify the Catalyst and Ligand: The steric bulk of the ligand can directly influence which diastereomeric transition state is favored. Try switching to a ligand with larger or smaller substituents to alter the steric environment around the metal center.
-
Adjust the Reaction Temperature: Just as with enantioselectivity, temperature can play a key role in diastereoselection. Both increasing and decreasing the temperature should be explored, as the thermodynamic and kinetic products may be favored under different conditions.
-
Investigate Solvent Effects: The solvent can influence the conformational preferences of the substrate-catalyst complex, which in turn affects diastereoselectivity.[10] Test a range of solvents to see if any promote the formation of the desired diastereomer.
-
Consider Additives: The addition of Lewis acids or bases, or other coordinating species, can sometimes alter the reaction pathway and improve diastereoselectivity. For example, certain additives can promote specific coordination geometries that favor one outcome.
Data Presentation: Ligand and Reagent Effects
Quantitative data from catalyst screening can guide optimization. The following tables summarize results from a study on the Rh-catalyzed asymmetric hydrosilylation/cyclization of a model 1,6-enyne, which is structurally related to this compound.
Table 1: Effect of Chiral Spirodiphosphine Ligands on Rh-Catalyzed Silylcyclization [4][5]
| Ligand Entry | Ligand Structure (Backbone) | Yield (%) | ee (%) |
| L1 | BINAP | <5 (No cyclization) | - |
| L2 | SDP (Spirobiindane) | 27 | - |
| L3 | Si-SDP (Spirosilabiindane) | 92 | 91 |
| L4 | Si-SDP (Modified P-substituents) | 92 | 90 |
| L5 | Si-SDP (Modified P-substituents) | 78 | 89 |
Conditions: 1,6-enyne substrate, [Rh(cod)2]BF4, ligand, HSiEt3, 25 °C. Data adapted from studies on similar 1,6-enyne systems.
Table 2: Influence of Silane Structure on Stereoselectivity Using Ligand L3 [4][5]
| Silane Entry | Silane (R in HSiR₃) | Yield (%) | ee (%) |
| 3v | Triethylsilane | 92 | 91 |
| 3w | Tri-n-propylsilane | 93 | 91 |
| 3x | Tri-n-butylsilane | 95 | 92 |
| 3y | Dimethylethylsilane | 94 | 91 |
| 3aa | Phenyl-dimethylsilane | 78 | 87 |
| 3ab | Diphenylmethylsilane | 40 | 91 |
Conditions: 1,6-enyne substrate, [Rh(cod)2]BF4, Ligand L3, silane, 25 °C. Data adapted from studies on similar 1,6-enyne systems.
Experimental Protocols
General Procedure for Rh-Catalyzed Asymmetric Hydrosilylation/Cyclization of this compound
This protocol is a generalized methodology based on successful procedures for related 1,6-enynes.[4][5] Optimization of specific parameters for this compound is recommended.
Materials:
-
This compound
-
[Rh(cod)₂]BF₄ (catalyst precursor)
-
Chiral Diphosphine Ligand (e.g., Si-SDP ligand L3)
-
Hydrosilane (e.g., Triethylsilane)
-
Anhydrous, degassed solvent (e.g., Toluene or THF)
-
Inert atmosphere glovebox or Schlenk line equipment
Procedure:
-
Catalyst Preparation: In a glovebox, add the rhodium precursor (e.g., [Rh(cod)₂]BF₄, 1 mol%) and the chiral ligand (1.1 mol%) to a dry reaction vial equipped with a magnetic stir bar.
-
Solvent Addition: Add the anhydrous, degassed solvent (to achieve a substrate concentration of ~0.1 M). Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active catalyst complex.
-
Substrate Addition: Add the this compound substrate (1.0 equivalent) to the vial.
-
Reagent Addition: Add the hydrosilane (e.g., triethylsilane, 1.2 equivalents) dropwise to the stirring solution.
-
Reaction Monitoring: Seal the vial and stir the reaction at the desired temperature (e.g., 25 °C). Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the desired cyclized product.
-
Stereoselectivity Analysis: Determine the enantiomeric excess (ee) of the product using chiral HPLC or SFC analysis.
Visualizations: Workflows and Influencing Factors
Caption: A step-by-step workflow for troubleshooting poor enantiomeric excess.
Caption: Relationship diagram of factors affecting stereoselectivity.
References
- 1. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. blogs.rsc.org [blogs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Chiral spirosiladiphosphines: ligand development and applications in Rh-catalyzed asymmetric hydrosilylation/cyclization of 1,6-enynes with enhanced r ... - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06349B [pubs.rsc.org]
- 5. Chiral spirosiladiphosphines: ligand development and applications in Rh-catalyzed asymmetric hydrosilylation/cyclization of 1,6-enynes with enhanced reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Regio- and stereoselective synthesis of 1,4-enynes by iron-catalysed Suzuki–Miyaura coupling of propargyl electrophiles under ligand-free conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Catalytic Enantioselective Alkyne Addition to Nitrones Enabled by Tunable Axially Chiral Imidazole-Based P,N-Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advances in asymmetric organocatalysis over the last 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Catalyst Deactivation in Enyne Metathesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during enyne metathesis reactions, with a focus on catalyst deactivation. The content is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: My enyne metathesis reaction is sluggish or has stalled completely. What are the common causes?
A1: Several factors can lead to low or no conversion in enyne metathesis. The primary culprits are often related to catalyst deactivation or suboptimal reaction conditions. Common causes include:
-
Impure Substrates or Solvents: The presence of impurities such as water, peroxides, or coordinating functional groups (e.g., unprotected amines, thiols) can poison the catalyst.
-
Catalyst Decomposition: Ruthenium-based metathesis catalysts can decompose under certain conditions, for example, at elevated temperatures or in the presence of specific functional groups. Decomposition can lead to inactive ruthenium species like hydrides or carbonyls.
-
Inappropriate Catalyst Choice: The chosen catalyst may not be active enough for your specific substrate. Sterically hindered or electronically demanding substrates often require more robust, second or third-generation catalysts.
-
Product Inhibition: In some cases, the product of the metathesis reaction can coordinate to the catalyst and inhibit its activity, especially in ring-closing enyne metathesis (RCEYM) of terminal alkynes.[1]
-
Ethylene Concentration (for terminal alkenes): In reactions involving terminal alkenes, the buildup of ethylene can sometimes lead to the formation of less stable methylidene catalyst species, which are prone to decomposition. However, in many cases, an ethylene atmosphere is beneficial.[1]
Q2: I am observing the formation of side products and isomers. What could be the reason?
A2: The formation of undesired side products often points towards catalyst decomposition into species that can promote other reactions, such as olefin isomerization. Ruthenium hydride species, formed from catalyst decomposition, are known to catalyze the migration of double bonds.
Q3: How can I minimize catalyst deactivation?
A3: To minimize catalyst deactivation, consider the following preventative measures:
-
Substrate and Solvent Purity: Ensure all substrates, reagents, and solvents are rigorously purified and dried before use.
-
Inert Atmosphere: Conduct reactions under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the catalyst.
-
Temperature Control: Avoid excessive heating, as many metathesis catalysts have limited thermal stability.
-
Use of Additives: In some cases, additives can stabilize the catalyst or scavenge impurities. For example, the use of a slight excess of a phosphine ligand can sometimes suppress decomposition pathways that involve phosphine dissociation. Mild acids may also be used to prevent the formation of ruthenium hydrides that cause isomerization.
-
Ethylene Purge: For certain reactions, particularly those involving terminal alkynes, bubbling ethylene through the reaction mixture can regenerate the active catalyst and improve yields.[1]
Q4: Which analytical techniques are useful for identifying catalyst deactivation?
A4: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring the health of your catalyst.
-
¹H NMR: The disappearance of the characteristic downfield signal of the alkylidene proton (typically >16 ppm for Hoveyda-Grubbs second-generation catalysts) is a clear indicator of catalyst decomposition.[2] The appearance of new signals in the hydride region (upfield of 0 ppm) can suggest the formation of inactive ruthenium hydride species.
-
³¹P NMR: For phosphine-containing catalysts, changes in the ³¹P NMR spectrum can indicate phosphine dissociation or the formation of phosphine-containing decomposition products.
Troubleshooting Guides
Issue 1: Low to No Product Yield
This guide provides a step-by-step approach to troubleshoot failed or low-yielding enyne metathesis reactions.
References
Preventing isomerization of the double bond in Oct-4-en-6-yn-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the isomerization of the double bond in Oct-4-en-6-yn-1-ol during their experiments.
Troubleshooting Guide: Unwanted Isomerization of this compound
This guide addresses common issues related to the unexpected isomerization of the double bond in this compound, providing potential causes and actionable solutions.
| Issue ID | Problem | Potential Cause | Suggested Solution |
| ISO-001 | Formation of conjugated diene byproduct | Acid-catalyzed isomerization | Neutralize the reaction mixture immediately after completion. Use a non-acidic workup. Consider using a buffer system if acidic conditions are unavoidable. |
| ISO-002 | Shift of the double bond to the C3-C4 position | Base-catalyzed isomerization | Use non-basic or sterically hindered non-nucleophilic bases if a base is required. Keep reaction temperatures low. Protect the alcohol group to reduce the acidity of the allylic proton. |
| ISO-003 | Cis/trans isomerization of the double bond | Exposure to light (photochemical isomerization) | Conduct the reaction and purification in the dark or using amber-colored glassware. Avoid exposure to UV light. |
| ISO-004 | Isomerization during purification | High temperatures or prolonged exposure to stationary phase in chromatography | Use a less acidic or basic stationary phase for chromatography (e.g., neutral alumina or treated silica gel). Minimize the time the compound spends on the column. Consider purification by distillation under reduced pressure if thermally stable. |
| ISO-005 | Reaction yields a mixture of isomers | Use of non-stereospecific catalysts or reagents | Employ stereoretentive catalysts, such as certain palladium or copper complexes, for cross-coupling reactions. |
Frequently Asked Questions (FAQs)
Q1: What makes the double bond in this compound susceptible to isomerization?
The double bond in this compound is part of a conjugated enyne system. Conjugated systems, characterized by alternating double and single bonds, exhibit enhanced stability due to electron delocalization through resonance.[1][2][3] This inherent stability can act as a thermodynamic driving force for the migration of an isolated double bond into conjugation. The presence of the alcohol group can also influence the reactivity and potential for isomerization.
Q2: How can I prevent acid-catalyzed isomerization during my reaction?
Acid-catalyzed isomerization can occur through protonation of the double bond, leading to the formation of a carbocation intermediate that can then deprotonate to form a more stable, conjugated system.[1] To prevent this:
-
Neutralize Acids: If an acid catalyst is used, it should be neutralized promptly upon reaction completion.
-
Buffered Conditions: Employing a buffer can maintain a stable pH and prevent significant drops that could induce isomerization.
-
Aprotic Solvents: Using aprotic solvents can minimize the availability of protons.
-
Lewis Acids: In some cases, using a Lewis acid instead of a Brønsted acid might be more selective and prevent isomerization.
Q3: What are the best practices to avoid base-catalyzed double bond migration?
Bases can promote isomerization by deprotonating a carbon atom adjacent to the double bond (allylic position), forming a resonance-stabilized carbanion. To mitigate this:
-
Use of Sterically Hindered Bases: Non-nucleophilic, sterically hindered bases like lithium diisopropylamide (LDA) at low temperatures can be effective.
-
Protecting the Alcohol: The hydroxyl group can increase the acidity of the allylic protons. Protecting the alcohol as a silyl ether (e.g., TBDMS) can reduce this effect.[4]
-
Low Temperatures: Running reactions at low temperatures (-78 °C) can kinetically disfavor the isomerization pathway.
Q4: Can the choice of catalyst influence the stereochemical integrity of the double bond?
Absolutely. The choice of catalyst is crucial, especially in cross-coupling reactions to form the enyne structure.
-
Stereoretentive Catalysts: Palladium and copper catalysts are often used for Sonogashira-type couplings to create enynes with retention of the double bond's configuration.[2]
-
Ligand Effects: The ligands coordinated to the metal center can significantly influence the stereoselectivity of the reaction.
Q5: How should I purify this compound to avoid isomerization?
Purification is a critical step where isomerization can occur.
-
Chromatography: Use neutral stationary phases like neutral alumina or deactivated silica gel. High-performance liquid chromatography (HPLC) with appropriate columns can also be effective for separating isomers.[5][6][7]
-
Distillation: If the compound is thermally stable, vacuum distillation at the lowest possible temperature can be a good option.
-
Extraction: Liquid-liquid extraction can be used to remove acidic or basic impurities that might catalyze isomerization during subsequent steps.[8]
Experimental Protocols
Protocol 1: General Procedure for a Stereoretentive Sonogashira Coupling
This protocol describes a general method for the synthesis of an enyne, like this compound, while minimizing isomerization.
Materials:
-
(E)-1-bromo-oct-2-en-4-ol
-
Ethynyltrimethylsilane
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of (E)-1-bromo-oct-2-en-4-ol in anhydrous THF under an inert atmosphere (e.g., argon), add Pd(OAc)₂, PPh₃, and CuI.
-
Add triethylamine, followed by the dropwise addition of ethynyltrimethylsilane.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on neutral silica gel.
Protocol 2: Protection of the Alcohol Group
This protocol details the protection of the hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether to prevent its interference in subsequent reactions.
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve this compound in anhydrous DCM under an inert atmosphere.
-
Add imidazole, followed by TBDMSCl.
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction with water.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
The crude TBDMS-protected alcohol can often be used in the next step without further purification.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Substituted 1,3-enyne synthesis by C-C coupling [organic-chemistry.org]
- 3. Photochemical Radical Bicyclization of 1,5-Enynes: Divergent Synthesis of Fluorenes and Azepinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 15.2 Use of protecting groups | Organic Chemistry II [courses.lumenlearning.com]
- 5. The Science and Strategy Behind Isomer Separation | RotaChrom [rotachrom.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. quora.com [quora.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Optimization of reaction conditions for Oct-4-en-6-yn-1-ol derivatization
Technical Support Center: Oct-4-en-6-yn-1-ol Derivatization
Welcome to the technical support center for the derivatization of this compound. This guide provides detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions.
This compound is a polyfunctional molecule featuring a primary alcohol, an internal double bond, and a terminal alkyne. This structure allows for various chemical modifications, but its multiple reactive sites can also present challenges in achieving selectivity. This guide addresses common issues to ensure successful derivatization for analysis or further synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound necessary?
A1: Derivatization is a chemical modification of a compound to produce a new compound with properties that are better suited for a specific purpose. For this compound, this is typically done for two reasons:
-
To Enhance Analyte Properties for Chromatography: For techniques like Gas Chromatography (GC), derivatization increases the volatility and thermal stability of the molecule by modifying the polar hydroxyl group (-OH).[1][2] This results in improved peak shape and detection.[3]
-
To Enable Further Synthetic Steps: The hydroxyl and terminal alkyne groups are reactive "handles." Derivatizing one group, often by introducing a protecting group, allows for selective reaction at another site on the molecule.[4][5][6]
Q2: Which functional group should be derivatized first: the alcohol or the alkyne?
A2: The order of derivatization depends on the desired final product and the reaction conditions.
-
Protect the Alcohol First: The hydroxyl group is generally more reactive under a wider range of conditions (both acidic and basic) than the terminal alkyne. Therefore, it is common practice to first "protect" the alcohol to prevent it from interfering with subsequent reactions at the alkyne.[6]
-
React the Alkyne First: If the planned reaction for the alkyne (e.g., deprotonation with a strong base followed by alkylation) uses reagents that would also deprotonate the alcohol, both groups may react. In such cases, protecting the alcohol is crucial for selectivity.
Q3: What are the most common methods to derivatize the hydroxyl group?
A3: The most common methods involve converting the alcohol into a less polar, more stable functional group.[7]
-
Silylation: This reaction converts the alcohol (-OH) to a silyl ether (-OSiR₃). Silyl ethers are significantly more volatile and thermally stable.[1] The choice of silylating agent affects the stability of the resulting ether.
-
Acylation/Esterification: This involves reacting the alcohol with an acyl halide or anhydride to form an ester.[3][8] This method is robust and the resulting esters are generally very stable.
-
Alkylation: This process forms an ether by reacting the alcohol with an alkyl halide. This is another way to replace the active hydrogen, reducing polarity.[3]
Q4: How can the terminal alkyne be derivatized?
A4: The terminal alkyne's acidic proton can be removed by a strong base to form an acetylide, which is a potent nucleophile. This allows for several derivatization reactions, most notably:
-
Alkynylation: The acetylide can react with aldehydes or ketones to form a new carbon-carbon bond and a secondary or tertiary alcohol, respectively.[9]
-
Coupling Reactions: The terminal alkyne is an excellent substrate for metal-catalyzed cross-coupling reactions, such as the Sonogashira, Glaser, or Cadiot-Chodkiewicz couplings, to form more complex molecules.
Troubleshooting Guide
Q5: My derivatization reaction has a low yield or did not proceed. What are the common causes?
A5: This is a frequent issue with several potential causes:
-
Presence of Moisture: Many derivatization reagents, especially silylating agents, are highly sensitive to water.[2] Any moisture in the solvent, glassware, or the sample itself can consume the reagent and halt the reaction.
-
Improper Temperature or Reaction Time: Some derivatization reactions require heating to proceed to completion, while others must be kept cold to prevent side reactions. Reaction times can vary from minutes to several hours.[2]
-
Reagent Quality and Concentration: Derivatization reagents can degrade over time, especially if not stored properly. It is also crucial to use a sufficient molar excess of the reagent to drive the reaction to completion.
-
Steric Hindrance: Although the hydroxyl group in this compound is a primary alcohol and thus accessible, bulky protecting groups or complex substrates can slow down the reaction rate.
Q6: I am observing multiple unexpected products. What is happening?
A6: The formation of multiple products often points to a lack of selectivity or the occurrence of side reactions.
-
Reaction at Multiple Sites: If the alcohol is not protected, reagents intended for the alkyne may also react with the -OH group, and vice-versa.
-
Side Reactions: The internal alkene could potentially undergo side reactions under certain harsh conditions (e.g., strongly acidic or oxidizing environments).
-
Reagent Decomposition: The derivatization reagent itself might be unstable under the reaction conditions, leading to byproducts.
-
Over-derivatization: Using an overly reactive reagent or harsh conditions might lead to derivatization at unintended sites if the molecule has other weakly acidic protons.
Q7: My silyl ether derivative is not stable and reverts to the alcohol during workup or analysis. How can this be prevented?
A7: The stability of silyl ethers is highly dependent on the steric bulk around the silicon atom and the pH of the environment.
-
Choose a Bulkier Silyl Group: Trimethylsilyl (TMS) ethers are known to be sensitive to acidic conditions and even chromatography on silica gel. Using bulkier silyl groups like tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) significantly increases stability.[4]
-
Control pH during Workup: Avoid acidic conditions during the aqueous workup. Use a neutral or slightly basic wash (e.g., saturated sodium bicarbonate solution) to quench the reaction.
-
Use Anhydrous Solvents: Ensure all solvents for analysis are free of water to prevent hydrolysis.
Data Presentation
Table 1: Comparison of Common Silylating Agents for Alcohol Derivatization
| Reagent | Abbreviation | Key Characteristics | Relative Stability of Ether |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Highly reactive, volatile byproducts. Good for GC analysis.[2] | Low |
| Trimethylchlorosilane | TMCS | Often used as a catalyst with other silylating agents.[2] | Low |
| tert-Butyldimethylsilyl chloride | TBDMSCl | Forms robust ethers, stable to chromatography. Requires a base (e.g., imidazole). | Medium-High |
| Triisopropylsilyl chloride | TIPSCl | Forms very stable ethers, resistant to a wide range of conditions. | Very High |
Table 2: General Optimization Parameters for Derivatization Reactions
| Parameter | Typical Range / Options | Considerations |
| Temperature | -78 °C to 100 °C | Lower temperatures can improve selectivity; higher temperatures can increase reaction rate. |
| Solvent | Aprotic solvents (THF, DCM, Acetonitrile, DMF) | Must be anhydrous. Polarity can influence reaction rate. |
| Reagent Molar Ratio | 1.1 to 5 equivalents | A molar excess is generally recommended to ensure complete conversion. |
| Base (if required) | Imidazole, Pyridine, Triethylamine, DMAP | Choice of base can significantly impact reaction success. |
| Reaction Time | 15 minutes to 24 hours | Monitor reaction progress by TLC or GC-MS to determine the optimal time. |
Experimental Protocols
Protocol 1: Protection of the Hydroxyl Group as a TBDMS Ether
This protocol describes a general procedure for protecting the primary alcohol in this compound using TBDMSCl.
-
Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere (Nitrogen or Argon). All solvents must be anhydrous.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and imidazole (2.5 eq.) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF).
-
Reagent Addition: Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq.) portion-wise to the solution at 0 °C (ice bath).
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Extract the product with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: Sonogashira Coupling of the Terminal Alkyne
This protocol details a typical palladium-copper catalyzed cross-coupling of the (TBDMS-protected) this compound with an aryl halide.
-
Preparation: Use standard Schlenk techniques to ensure an oxygen-free environment. All solvents must be degassed.
-
Reaction Setup: To a Schlenk flask, add the TBDMS-protected this compound (1.2 eq.), the aryl halide (1.0 eq.), Pd(PPh₃)₄ (0.05 eq.), and CuI (0.1 eq.).
-
Solvent and Base Addition: Add degassed triethylamine (TEA) or a mixture of THF and TEA as the solvent and base.
-
Reaction: Heat the reaction mixture to 50-70 °C and stir under an inert atmosphere until the starting material is consumed (monitor by TLC or GC).
-
Workup: Cool the reaction to room temperature, filter through a pad of Celite to remove the metal catalysts, and rinse the pad with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography to isolate the coupled product.
Visualizations
Caption: Strategic workflow for the derivatization of this compound.
Caption: Troubleshooting logic for low-yield derivatization reactions.
References
- 1. greyhoundchrom.com [greyhoundchrom.com]
- 2. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 3. scispace.com [scispace.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Protecting group - Wikipedia [en.wikipedia.org]
- 6. media.neliti.com [media.neliti.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Alkynylation - Wikipedia [en.wikipedia.org]
Managing the stability of enyne compounds during workup and storage
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you manage the stability of enyne compounds during workup and storage, ensuring the integrity of your valuable molecules.
Frequently Asked Questions (FAQs)
Q1: My enyne compound appears to be decomposing during aqueous workup. What are the likely causes and how can I prevent this?
A1: Decomposition during aqueous workup is often due to the inherent instability of some enyne scaffolds, particularly in the presence of acidic or basic conditions. Terminal alkynes, for instance, can be sensitive to basic conditions. Additionally, exposure to oxygen can lead to oxidative degradation.
Recommendations:
-
pH Control: Ensure your aqueous washes are neutral (pH 7). If your reaction involves acidic or basic reagents, neutralize the reaction mixture carefully before extraction. Use buffered solutions (e.g., phosphate buffer at pH 7) for washing if your compound is particularly sensitive.
-
Degassed Solvents: Use solvents that have been degassed by sparging with an inert gas (nitrogen or argon) to minimize exposure to dissolved oxygen.
-
Minimize Exposure Time: Perform the workup as quickly as possible. If you need to pause, keep the solution cold to slow down potential decomposition.[1]
Q2: I'm observing significant product loss and streaking on my silica gel column during purification. Is my enyne decomposing?
A2: Yes, it is highly likely your enyne is decomposing on the silica gel. Standard silica gel is slightly acidic and can cause the degradation of acid-sensitive compounds, a category that many enynes fall into.[1][2][3]
Troubleshooting Steps:
-
TLC Test: Before running a column, spot your crude material on a TLC plate, let it sit for 30-60 minutes, and then elute it. If you observe new spots or significant streaking that wasn't present initially, your compound is likely unstable on silica.
-
Neutralized Silica: Use neutralized silica gel for your chromatography. You can prepare this by flushing the packed column with a solvent system containing 1-3% triethylamine, followed by your regular eluent.[2]
-
Alternative Stationary Phases: Consider using less acidic stationary phases like alumina (neutral or basic) or Florisil.[1] Always perform a preliminary TLC check with these materials as well.
Q3: What are the best practices for the long-term storage of enyne compounds?
A3: The key to long-term stability is to minimize exposure to light, oxygen, and heat. Enyne compounds, especially conjugated ones, can be susceptible to polymerization, oxidation, and photodegradation.
Storage Recommendations:
-
Solid vs. Solution: If possible, store your enyne as a solid. Solids are generally more stable than solutions.[4]
-
Inert Atmosphere: Store solids and solutions under an inert atmosphere (nitrogen or argon).[5] For solutions, use a solvent that has been thoroughly degassed.
-
Temperature: Store at low temperatures, typically -20°C or -80°C, to slow down decomposition rates.[4]
-
Light Protection: Use amber vials or wrap vials in aluminum foil to protect the compound from light.[6]
-
Aliquotting: For solutions, store in small, single-use aliquots to avoid repeated freeze-thaw cycles and minimize exposure of the bulk material to the atmosphere.[6]
Q4: Can I add a stabilizer to my enyne sample for storage?
A4: Yes, for enynes that are prone to radical-initiated polymerization, adding a radical inhibitor can be beneficial.
Common Stabilizers:
-
Butylated Hydroxytoluene (BHT): A common radical scavenger that can be added in small amounts (e.g., 50-200 ppm).
-
Hydroquinone (HQ) or its monomethyl ether (MEHQ): Also effective radical inhibitors.[7]
It is crucial to note that these stabilizers may need to be removed before subsequent reactions.
Troubleshooting Guides
Issue 1: Enyne Decomposition Detected by NMR
Symptom: You observe the appearance of new, unidentifiable peaks or a decrease in the signal intensity of your enyne compound in the NMR spectrum of a sample that has been stored for some time.
Possible Causes & Solutions:
| Cause | Solution |
| Oxidation | Store the compound under an inert atmosphere (argon or nitrogen). Use degassed solvents for preparing NMR samples and for storage. |
| Polymerization | Add a radical inhibitor like BHT (50-200 ppm) to the storage solution. Store at a lower temperature (-80°C). |
| Solvent-Mediated Decomposition | The solvent may be reacting with your compound. If using a protic solvent (like methanol), try switching to an aprotic solvent (like THF, toluene, or dichloromethane) for storage. Ensure the solvent is anhydrous and free of acidic or basic impurities. |
| Light-Induced Degradation | Store samples in amber vials or wrapped in foil to protect from light. |
Issue 2: Inconsistent Results in Reactions Following Enyne Storage
Symptom: A stored enyne compound gives a lower yield or different product profile in a reaction compared to when it was freshly prepared.
Possible Causes & Solutions:
| Cause | Solution |
| Partial Decomposition | Before use, re-analyze the stored enyne by TLC or NMR to check for impurities. If degradation has occurred, re-purify the compound if possible. |
| Inhibitor Interference | If a stabilizer (like BHT) was added, it might be interfering with your reaction. Consider purifying the enyne by flash chromatography or distillation to remove the inhibitor before use. |
| Peroxide Formation in Solvent | Ethereal solvents like THF can form explosive peroxides upon storage. Ensure you are using fresh, inhibitor-containing solvents for both storage and reactions. |
Data Summary
The following table provides illustrative examples of storage conditions and potential decomposition rates for enyne compounds. Note that actual stability will be highly dependent on the specific structure of the enyne.
| Compound Type | Storage Condition | Potential Decomposition Rate (Illustrative) | Primary Decomposition Pathway |
| Simple, non-conjugated enyne | Neat, solid, -20°C, under N₂, dark | < 1% over 6 months | Slow Oxidation |
| Conjugated enyne | In CHCl₃ solution, 4°C, in air, ambient light | 5-10% over 1 month | Polymerization, Photodegradation |
| Terminal enyne | In THF solution, RT, under air | 2-5% over 24 hours | Base-catalyzed side reactions, Oxidation |
| Enyne with acid-labile group | On silica gel, RT | >50% during chromatography | Acid-catalyzed rearrangement/decomposition |
Experimental Protocols
Protocol 1: General Procedure for Workup of Enyne-Producing Reactions
-
Reaction Quenching:
-
Cool the reaction mixture to 0°C in an ice bath.
-
Quench the reaction by slowly adding a neutral aqueous solution (e.g., saturated ammonium chloride or water), especially if organometallic reagents were used. For reactions sensitive to protic sources, consider quenching with a non-protic agent first. If the reaction was an enyne metathesis, specific quenching agents like ethyl vinyl ether can be used to deactivate the catalyst.[8]
-
-
Extraction:
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane) that has been degassed.
-
Wash the combined organic layers with deionized water and then with brine to remove residual water. All aqueous solutions should be degassed and have a neutral pH.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent.
-
Concentrate the solution under reduced pressure at a low temperature (e.g., < 30°C) to prevent thermal decomposition.
-
Protocol 2: Stability Assessment of an Enyne Compound by ¹H NMR
-
Sample Preparation:
-
Prepare four identical stock solutions of the purified enyne compound (e.g., 5 mg/mL) in a deuterated aprotic solvent (e.g., CDCl₃ or C₆D₆) that has been passed through a plug of neutral alumina to remove acidic impurities.
-
To two of the solutions, add an internal standard (e.g., 1,3,5-trimethoxybenzene) of a known concentration.
-
To one of the solutions with the internal standard, add a radical inhibitor such as BHT (100 ppm).
-
-
Storage Conditions:
-
Store one sample with the internal standard at -20°C in the dark under an argon atmosphere. This is the control sample.
-
Store the second sample with the internal standard at room temperature exposed to ambient light.
-
Store the third sample (with BHT and internal standard) at room temperature exposed to ambient light.
-
Store the fourth sample (without internal standard) at 40°C in the dark.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum of each sample at regular intervals (e.g., t = 0, 24h, 48h, 1 week, 1 month).
-
Integrate a characteristic peak of the enyne compound against the internal standard.
-
-
Analysis:
-
A decrease in the relative integral of the enyne peak over time indicates decomposition. Compare the rates of decomposition under the different storage conditions to determine the primary instability factors.
-
Visualizations
Caption: A generalized workflow for the workup of reactions to isolate enyne products.
References
- 1. Chromatography [chem.rochester.edu]
- 2. Purification [chem.rochester.edu]
- 3. Silica Gel Column Chromatography | Teledyne LABS [teledynelabs.com]
- 4. Difunctionalization of Dienes, Enynes and Related Compounds via Sequential Radical Addition and Cyclization Reactions [mdpi.com]
- 5. uwindsor.ca [uwindsor.ca]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. In situ (1)H NMR study of the biodegradation of xenobiotics: application to heterocyclic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Enhancing Regioselectivity of Additions to the Enyne System
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the regioselectivity of addition reactions to enyne systems.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing regioselectivity in additions to enynes?
A1: The regioselectivity of additions to enyne systems is a multifactorial issue primarily governed by:
-
Catalyst System: The choice of transition metal (e.g., Pd, Rh, Co, Ni, Cu, Au, Pt) and the associated ligands are paramount. Ligands can influence the electronic and steric environment of the metal center, thereby directing the regiochemical outcome.[1][2][3][4][5][6]
-
Substrate Structure: The electronic properties and steric hindrance of the substituents on both the alkene and alkyne moieties of the enyne play a crucial role. Electron-withdrawing or -donating groups can bias the reactivity of one unsaturated unit over the other.[7][8]
-
Reaction Conditions: Parameters such as solvent, temperature, and the nature of the addition agent (e.g., borane, silane, stannane) can significantly impact the regioselectivity of the reaction.[5][9][10]
-
Directing Groups: The presence of coordinating functional groups within the enyne substrate can direct the catalyst to a specific position, thereby controlling the site of addition.
Q2: How can I control the regioselectivity in the hydroboration of 1,6-enynes?
A2: Achieving high regioselectivity in the hydroboration of 1,6-enynes often involves a cyclization/hydroboration cascade. The regioselectivity can be controlled by:
-
Choice of Catalyst and Ligand: Cobalt and rhodium catalysts are commonly employed. The regiochemical outcome (vinyl vs. alkyl boronates) can be switched by tuning the steric and electronic properties of the supporting ligands.[1][3] For instance, in cobalt-catalyzed reactions, different N-heterocyclic carbene (NHC) or phosphine ligands can lead to divergent regioselectivity.
-
Borane Reagent: The steric bulk of the borane reagent can influence selectivity. For challenging substrates with poor regioselectivity, using a more hindered borane like 9-borabicyclo[3.3.1]nonane (9-BBN) may improve the outcome.[11][12]
Q3: What are common side products in the hydrosilylation of terminal enynes, and how can they be minimized?
A3: In the hydrosilylation of terminal enynes, several side products can form, including a mixture of regioisomers (α-addition, β-(E)-addition, and β-(Z)-addition).[13][14][15] Common side reactions also include dehydrogenative silylation.[16] To minimize these unwanted products:
-
Catalyst Selection: Platinum and ruthenium catalysts are frequently used. For instance, cationic ruthenium complexes like [Cp*Ru(MeCN)₃]PF₆ have been shown to favor the formation of α-vinylsilanes through a trans-addition mechanism.[17] In contrast, some platinum catalysts tend to yield β-(E)-vinylsilanes via cis-addition.[15]
-
Ligand Choice: The use of specific phosphine ligands can significantly enhance regioselectivity. For example, the use of t-Bu₃P with a platinum catalyst has been shown to achieve excellent regio- and stereoselectivity.[18]
-
Silane Reagent: The nature of the silane (e.g., trialkoxysilanes, trialkylsilanes) can influence both reactivity and selectivity.[15][16]
Q4: How does the solvent affect the regioselectivity of palladium-catalyzed enyne cyclization reactions?
A4: The solvent can have a profound effect on the regioselectivity of palladium-catalyzed reactions by influencing the stability of intermediates and transition states.[9][10] For example, in the intramolecular oxidative cyclization of certain N-allyl-2-aminocyclohexanecarboxamides, a marked solvent effect on both regio- and diastereoselectivity was observed.[9] The choice of solvent can alter the coordination environment of the palladium catalyst and the reaction pathway, leading to different cyclized products.[5]
Troubleshooting Guides
Problem 1: Poor regioselectivity in the hydrostannylation of a terminal alkyne within an enyne system, leading to a mixture of α- and β-vinylstannanes.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate Catalyst System | Switch from a standard palladium catalyst to a molybdenum-isocyanide complex or a cationic Ruthenium Cp* complex.[7] | These catalysts have been reported to favor the formation of the α-stannylated product.[7] |
| Radical Mechanism Interference | Ensure the reaction is performed under an inert atmosphere and use radical inhibitors if necessary. Transition metal-catalyzed hydrostannylation offers better control than radical-initiated reactions.[7] | Suppression of the radical pathway should lead to improved selectivity governed by the transition metal catalyst. |
| Presence of Protic Functionality | If the substrate contains protic groups (e.g., -OH, -COOH), protect them prior to the hydrostannylation reaction.[7] | Protection of protic groups can prevent interference and lead to a reversal or improvement in regioselectivity.[7] |
Problem 2: Low yield of the desired regioisomer in a cobalt-catalyzed hydroboration/cyclization of a 1,6-enyne.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Ligand | Screen a variety of phosphine or N-heterocyclic carbene (NHC) ligands with different steric and electronic properties. The size of the ligand's coordinated side arm can switch the regioselectivity.[1][3] | Identification of a ligand that favors the formation of the desired vinylboronate or alkylboronate product, thereby increasing its yield. |
| Incorrect Cobalt Precursor/Activator | Vary the cobalt(II) precatalyst and the activator (e.g., NaBARF, Zn). The generation of the active cationic Co(I) species is crucial.[19] | Improved catalytic activity and selectivity towards the desired product. |
| Reaction Temperature | Optimize the reaction temperature. Some cobalt-catalyzed hydrofunctionalizations are sensitive to temperature changes. | An optimal temperature can improve both the reaction rate and the selectivity for the desired isomer. |
Quantitative Data Summary
Table 1: Ligand Effects on the Regioselectivity of Cobalt-Catalyzed Hydroalkenylation of 1,6-Enynes.
| Ligand | Product Type | Regioisomeric Ratio | Enantiomeric Ratio (er) | Yield (%) |
| (S,S)-BDPP | [2+2+2]-cycloaddition | >98:2 | 96:4 | 85 |
| (dppp) | [2+2+2]-cycloaddition | >98:2 | - | 92 |
| (R,R)-Et-BPE | Hydroalkenylation | 85:15 | 62:38 | 35 |
| (S,S)-QuinoxP* | Hydroalkenylation | >98:2 | 80:20 | 62 |
| Data synthesized from multiple sources for illustrative purposes.[2] |
Table 2: Catalyst and Silane Influence on the Hydrosilylation of Terminal Alkynes.
| Catalyst | Silane | Regioisomer Ratio (α : β) | Stereoselectivity |
| [CpRu(MeCN)₃]PF₆ | HSiMe₂Bn | >95:5 | trans-addition |
| [CpRu(MeCN)₃]PF₆ | HSiEt₃ | 90:10 | trans-addition |
| Pt catalyst (Karstedt's) | HSiEt₃ | 10:90 | cis-addition (E-isomer) |
| Ni(acac)₂ / iPrDI | (EtO)₃SiH | anti-Markovnikov | - |
| Data synthesized from multiple sources for illustrative purposes.[15][16][17] |
Key Experimental Protocols
Protocol 1: Regioselective 1,1-Difluorination of Enynes
This protocol is adapted from a procedure utilizing hypervalent iodine catalysis.[20]
-
Preparation: In a Teflon vial equipped with a magnetic stir bar, add the enyne substrate (0.2 mmol, 1.0 equiv.) and p-iodotoluene (9 mg, 0.04 mmol, 20 mol%).
-
Solvent Addition: Add chloroform (0.5 mL) to the vial.
-
HF Source: Carefully add the specified amine:HF mixture (e.g., 1:7 ratio, 0.5 mL) via a syringe.
-
Initiation: Stir the mixture for 1 minute, then add Selectfluor® (106 mg, 0.3 mmol, 1.5 equiv.) in one portion.
-
Reaction: Seal the reaction vessel with a Teflon screw cap and stir at 350 rpm at ambient temperature for 24 hours.
-
Work-up: Carefully pour the reaction mixture into a saturated solution of NaHCO₃ (100 mL). Caution: CO₂ gas will be generated.
-
Extraction and Purification: Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Cobalt-Catalyzed Regioselective Hydroboration/Cyclization of 1,6-Enynes
This is a general protocol for the ligand-controlled hydroboration/cyclization of 1,6-enynes.[3]
-
Catalyst Preparation: In a glovebox, add the cobalt(II) precatalyst (e.g., Co(acac)₂, 5 mol%) and the desired ligand (e.g., a phosphine or NHC ligand, 5.5 mol%) to an oven-dried vial.
-
Solvent and Reagents: Add the appropriate anhydrous solvent (e.g., THF, 1.0 M). Add the 1,6-enyne substrate (1.0 equiv.).
-
Initiation: Add pinacolborane (HBPin, 1.2 equiv.) to the mixture.
-
Reaction: Seal the vial and stir the reaction mixture at the optimized temperature (e.g., room temperature or elevated) for the specified time (e.g., 12-24 hours).
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel to afford the desired boronate ester product.
Visualizations
Caption: Chalk-Harrod mechanism for cis-hydrosilylation of alkynes.
Caption: Troubleshooting workflow for poor regioselectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Ligand Effects in Carboxylic Ester- and Aldehyde-Assisted C–H Activation in Highly Enantioselective Cycloisomerization-Hydroalkenylation and -Hydroarylation of Enynes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Pathway economy in cyclization of 1,n-enynes [beilstein-journals.org]
- 6. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 7. pure.qub.ac.uk [pure.qub.ac.uk]
- 8. Recent Advancements in the Cyclization Strategies of 1,3‐Enynes Towards the Synthesis of Heterocyclic/Carbocyclic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solvent-enhanced diastereo- and regioselectivity in the Pd(II)-catalyzed synthesis of six- and eight-membered heterocycles via cis-aminopalladation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. Investigation of the factors controlling the regioselectivity of the hydroboration of fluoroolefins - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. scientificspectator.com [scientificspectator.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Verification Required - Princeton University Library [oar.princeton.edu]
- 17. Alkyne Hydrosilylation Catalyzed by a Cationic Ruthenium Complex: Efficient and General Trans Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Highly Stereoselective Hydrocarbation of Terminal Alkynes via Pt-Catalyzed Hydrosilylation/Pd-Catalyzed Cross-Coupling Reactions [organic-chemistry.org]
- 19. Ligand Control in Co-Catalyzed Regio- and Enantioselective Hydroboration. Homoallyl Secondary Boronates via Uncommon 4,3-Hydroboration of 1,3-Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Regioselective, catalytic 1,1-difluorination of enynes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Spectroscopic Analysis of Complex Enynes
Welcome to the technical support center for the spectroscopic analysis of complex enynes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the spectroscopic characterization of these challenging molecules.
Troubleshooting Guides
This section provides solutions to common problems encountered during the spectroscopic analysis of complex enynes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Problem | Possible Causes | Solutions |
| Signal Overlap in ¹H NMR | - Crowded spectral regions due to multiple olefinic and acetylenic protons.[1][2] - Similar chemical environments of protons in complex structures. - Presence of multiple conformers. | - Utilize 2D NMR Techniques: Employ COSY to identify proton-proton couplings and HSQC to correlate protons to their attached carbons, which can help resolve overlapping signals.[3][4][5][6][7] - Use Higher Field NMR Spectrometers: Higher magnetic fields increase chemical shift dispersion, potentially resolving overlapping multiplets. - Solvent Effects: Record spectra in different deuterated solvents to induce changes in chemical shifts. - Selective 1D Experiments: Use techniques like 1D TOCSY or NOESY to selectively excite specific protons and identify their correlations, even in crowded regions.[2][8] |
| Difficulty in Distinguishing E/Z Isomers | - Small differences in the chemical shifts of vinylic protons between isomers.[9] - Overlapping signals of isomeric protons. | - Analyze Coupling Constants: The vicinal coupling constant (³J) across the double bond is typically larger for trans (E) isomers (usually 12-18 Hz) compared to cis (Z) isomers (usually 6-12 Hz).[10][11] - NOESY/ROESY Experiments: Look for through-space correlations (NOEs/ROEs) between protons that are spatially close in one isomer but not the other.[9] - Computational Prediction: Use DFT calculations to predict the ¹H and ¹³C NMR spectra for both isomers and compare them with experimental data.[12][13][14] |
| Broad or Unresolved Signals | - Intermediate rate of conformational exchange on the NMR timescale. - Presence of paramagnetic impurities. - Sample viscosity. | - Variable Temperature (VT) NMR: Acquire spectra at different temperatures to either slow down (low temperature) or speed up (high temperature) the conformational exchange, leading to sharper signals. - Sample Purification: Ensure the sample is free from paramagnetic metals. - Use a Less Viscous Solvent: If possible, dissolve the sample in a less viscous deuterated solvent. |
Mass Spectrometry (MS)
| Problem | Possible Causes | Solutions |
| Poor Signal Intensity or No Molecular Ion Peak | - Inefficient ionization of the enyne compound. - Extensive fragmentation of the molecular ion.[15][16] - Ion suppression from the sample matrix or mobile phase additives.[17][18][19][20][21] | - Optimize Ionization Method: Experiment with different ionization techniques (e.g., ESI, APCI, APPI) and polarities. - Use Soft Ionization Techniques: Techniques like Chemical Ionization (CI) or Field Desorption (FD) can reduce fragmentation and enhance the molecular ion peak. - LC-MS Method Development: Optimize the chromatographic separation to separate the analyte from interfering matrix components.[17][21] - Sample Preparation: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up the sample and remove ion-suppressing agents.[20] |
| Ambiguous Fragmentation Patterns | - Complex rearrangements and multiple fragmentation pathways of the enyne core. - Difficulty in distinguishing between isomeric structures based on fragmentation. | - Tandem MS (MS/MS): Isolate the molecular ion and induce fragmentation under controlled conditions to establish clear fragmentation pathways. - High-Resolution MS (HRMS): Obtain accurate mass measurements of fragment ions to determine their elemental composition, aiding in the elucidation of fragmentation mechanisms. - Reference Spectra: Compare the experimental fragmentation pattern with literature data for similar enyne compounds if available. |
| Ion Suppression in LC-MS | - Co-elution of the analyte with matrix components that compete for ionization.[17][18][19] - High concentrations of salts or other non-volatile components in the sample. | - Improve Chromatographic Resolution: Modify the LC gradient, column chemistry, or mobile phase to separate the enyne from interfering species. - Dilute the Sample: Reducing the concentration of matrix components can alleviate suppression, though this may also decrease the analyte signal.[18] - Use an Internal Standard: A stable isotope-labeled internal standard that co-elutes with the analyte can compensate for ion suppression effects during quantification. |
Infrared (IR) and Raman Spectroscopy
| Problem | Possible Causes | Solutions |
| Weak or Undetectable Alkyne (C≡C) Stretch in IR | - The C≡C stretching vibration often has a small change in dipole moment, resulting in a weak IR absorption.[22][23] | - Use Raman Spectroscopy: The C≡C stretch is typically Raman active and often produces a strong, sharp signal.[23] - Increase Sample Concentration: A higher concentration may make the weak absorption detectable. |
| Overlapping Bands in the Fingerprint Region | - Complex vibrational modes from the entire molecule. - Presence of multiple functional groups with absorptions in the same region. | - Computational Vibrational Spectroscopy: Use DFT calculations to predict the vibrational frequencies and compare the calculated spectrum with the experimental one to aid in peak assignment.[24] - 2D IR Spectroscopy: For highly complex systems, 2D IR can reveal couplings between different vibrational modes, helping to resolve overlapping peaks. |
| Fluorescence Background in Raman Spectroscopy | - The sample itself or impurities are fluorescent upon laser excitation. | - Change Excitation Wavelength: Use a longer wavelength laser (e.g., 785 nm or 1064 nm) to reduce or eliminate fluorescence. - Sample Purification: Remove fluorescent impurities from the sample. - Photobleaching: Expose the sample to the laser for a period before acquiring the spectrum to "burn out" the fluorescence. |
Frequently Asked Questions (FAQs)
Q1: How can I definitively assign the stereochemistry of a trisubstituted double bond in a complex enyne using NMR?
A1: The most reliable method is to use a combination of techniques. First, analyze the ³J coupling constant between the vinylic protons if applicable. For trisubstituted double bonds where this is not possible, NOESY or ROESY experiments are crucial. A strong NOE between a substituent on the double bond and a nearby proton will confirm their cis relationship. Computational prediction of chemical shifts for both possible isomers can provide additional supporting evidence.
Q2: My mass spectrum shows a very weak or absent molecular ion peak. How can I confirm the molecular weight of my enyne compound?
A2: If electron ionization (EI) is causing extensive fragmentation, switch to a softer ionization technique. Chemical ionization (CI) with a suitable reagent gas (like methane or ammonia) or electrospray ionization (ESI) from a well-chosen solvent system will often yield a more abundant protonated molecule [M+H]⁺ or other adducts that confirm the molecular weight. High-resolution mass spectrometry (HRMS) is also highly recommended to confirm the elemental composition of the molecular ion.
Q3: Why is the C≡C stretch in my IR spectrum so weak, and how can I be sure of its position?
A3: The intensity of an IR absorption band is proportional to the change in the dipole moment during the vibration. For symmetrically substituted or nearly symmetric alkynes, this change is very small, leading to a weak absorption. The C≡C stretch typically appears in the 2100-2260 cm⁻¹ region.[22] To confirm its presence and position with greater confidence, Raman spectroscopy is the preferred method, as the alkyne stretch is usually a strong and sharp Raman band.[23]
Q4: I am seeing significant signal overlap in the olefinic region of my ¹H NMR spectrum. What is the best way to resolve these signals?
A4: The first step is to use a higher field NMR spectrometer if available. If overlap persists, 2D NMR techniques are essential. A COSY spectrum will show which protons are coupled to each other, helping to trace out the spin systems. An HSQC spectrum will correlate each proton to the carbon it is attached to, which is invaluable for resolving protons with similar chemical shifts but attached to carbons with different shifts. For very severe overlap, selective 1D techniques like 1D TOCSY can be used to irradiate a resolved proton and observe the entire spin system it belongs to.[2]
Experimental Protocols
Protocol 1: Distinguishing E/Z Isomers of an Enyne using NOESY
-
Sample Preparation: Prepare a solution of the enyne sample in a suitable deuterated solvent at a concentration of 5-10 mg/mL. Ensure the sample is free of particulate matter.
-
Instrument Setup:
-
Tune and shim the NMR spectrometer.
-
Acquire a standard ¹H NMR spectrum to identify the chemical shifts of the protons of interest.
-
-
NOESY Experiment:
-
Set up a 2D NOESY experiment.
-
Use a mixing time appropriate for the size of the molecule (typically 300-800 ms for small to medium-sized molecules).
-
Acquire the 2D data with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the 2D data using appropriate software.
-
Look for cross-peaks that indicate through-space interactions between protons.
-
A cross-peak between a vinylic proton and a proton on a substituent on the same side of the double bond confirms a cis (Z) relationship. The absence of this cross-peak and the presence of a cross-peak to a substituent on the opposite side would suggest a trans (E) relationship.
-
Protocol 2: Obtaining a Molecular Ion for a Labile Enyne using LC-MS with ESI
-
Sample Preparation: Dissolve the enyne sample in a solvent compatible with reversed-phase liquid chromatography (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
LC Method:
-
Use a C18 column.
-
Develop a gradient elution method starting with a high percentage of water (with 0.1% formic acid) and ramping to a high percentage of organic solvent (acetonitrile or methanol, also with 0.1% formic acid).
-
-
MS Instrument Setup:
-
Set the mass spectrometer to operate in positive ion mode Electrospray Ionization (ESI+).
-
Optimize the source parameters (e.g., capillary voltage, source temperature, gas flows) by infusing a standard solution of a similar compound.
-
Set the mass analyzer to scan a mass range that includes the expected molecular weight of the enyne.
-
-
Data Acquisition and Analysis:
-
Inject the sample onto the LC-MS system.
-
Acquire the data.
-
Look for the [M+H]⁺ ion in the mass spectrum at the retention time of the analyte peak. The presence of this ion will confirm the molecular weight.
-
Visualizations
Caption: A troubleshooting workflow for spectroscopic analysis of enynes.
Caption: Logical steps for determining the stereochemistry of enynes.
References
- 1. youtube.com [youtube.com]
- 2. qNMR of mixtures: what is the best solution to signal overlap? - [mestrelab.com]
- 3. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Single‐Scan Selective Excitation of Individual NMR Signals in Overlapping Multiplets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. echemi.com [echemi.com]
- 11. 1H NMR:E/Z Diastereoisomerism Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 12. Computational NMR Prediction: A Microreview [corinwagen.github.io]
- 13. Frontiers | Machine learning in computational NMR-aided structural elucidation [frontiersin.org]
- 14. repository.uncw.edu [repository.uncw.edu]
- 15. uni-saarland.de [uni-saarland.de]
- 16. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 17. longdom.org [longdom.org]
- 18. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. hdb.ugent.be [hdb.ugent.be]
- 22. eng.uc.edu [eng.uc.edu]
- 23. Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Infrared and Raman spectra, conformational stability, ab initio calculations and vibrational assignment of 1-hexen-4-yne - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Effect of ligand choice on palladium-catalyzed reactions of Oct-4-en-6-yn-1-ol
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the palladium-catalyzed reactions of Oct-4-en-6-yn-1-ol. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the expected major products from the palladium-catalyzed cyclization of this compound?
A1: The palladium-catalyzed cyclization of this compound, a 1,6-enyne, can theoretically yield different products depending on the reaction pathway. The most common pathways are the 5-exo-dig and 6-endo-dig cyclizations. The 5-exo-dig pathway typically leads to the formation of a five-membered ring, a substituted cyclopentane derivative. The 6-endo-dig pathway would result in a six-membered ring. The choice of ligand and reaction conditions plays a crucial role in determining the regioselectivity of this transformation.
Q2: How does the choice of ligand influence the reaction outcome?
A2: The ligand is a critical component of the catalytic system and significantly impacts the reaction's yield, regioselectivity, and stereoselectivity.
-
Electron-donating ligands , such as bulky biaryl phosphines, can increase the electron density on the palladium center, which can influence the rates of oxidative addition and reductive elimination steps in the catalytic cycle.
-
Bidentate phosphine ligands with a specific "bite angle" can control the geometry of the palladium complex, thereby directing the cyclization to favor one regioisomer over another. For instance, ligands with small bite angles may favor the formation of different ring sizes compared to ligands with large bite angles.
-
Chiral ligands can be employed to achieve enantioselective cyclizations, which is particularly important in the synthesis of chiral drug candidates.
Q3: What is the role of the palladium precursor in these reactions?
A3: The palladium precursor, such as Pd(OAc)₂, Pd₂(dba)₃, or --INVALID-LINK--₂, is the source of the active Pd(0) catalyst. The choice of precursor can affect the ease of in situ reduction to the active catalytic species. Some Pd(II) precursors may require a reducing agent or specific reaction conditions to generate the Pd(0) catalyst that enters the catalytic cycle.
Q4: Can the hydroxyl group in this compound direct the cyclization?
A4: Yes, the hydroxyl group can act as a coordinating group, influencing the stereochemical outcome of the reaction. This hydroxyl-directed cyclization can lead to high diastereoselectivity in the formation of substituted cyclopentanes.[1] The coordination of the hydroxyl group to the palladium center can favor the formation of a specific stereoisomer.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction Conversion | 1. Inactive catalyst. 2. Insufficient reaction temperature. 3. Poor quality of solvent or reagents. 4. Presence of catalyst poisons. | 1. Ensure the palladium precursor and ligand are of high purity. Consider in situ generation of the active Pd(0) catalyst. 2. Incrementally increase the reaction temperature and monitor the reaction progress by TLC or GC. 3. Use freshly distilled and degassed solvents. Ensure the substrate is pure. 4. Ensure all glassware is thoroughly cleaned and dried. Purify reagents if necessary. |
| Poor Regioselectivity (Mixture of 5- and 6-membered rings) | 1. Inappropriate ligand choice. 2. Reaction temperature is too high, leading to competing pathways. | 1. Screen a variety of phosphine ligands with different bite angles and electronic properties. Bidentate ligands are often used to control regioselectivity. 2. Lower the reaction temperature to favor the thermodynamically controlled product. |
| Formation of Undesired Side Products (e.g., dimers) | 1. High concentration of the substrate. 2. Incorrect palladium-to-ligand ratio. | 1. Perform the reaction under high dilution conditions to favor the intramolecular cyclization over intermolecular reactions. 2. Optimize the palladium-to-ligand ratio. Typically, a slight excess of the ligand is used. |
| Catalyst Decomposition (e.g., formation of palladium black) | 1. Presence of oxygen. 2. High reaction temperature. 3. Inadequate ligand stabilization. | 1. Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and that solvents are properly degassed. 2. Reduce the reaction temperature. 3. Increase the ligand-to-palladium ratio to better stabilize the catalytic species. |
| Inconsistent Results | 1. Trace amounts of water or oxygen. 2. Variability in the quality of reagents. | 1. Strictly adhere to anhydrous and anaerobic reaction techniques. The presence of water can sometimes lead to alternative reaction pathways, such as the formation of six-membered rings through a hydride addition mechanism.[2] 2. Use reagents from the same batch for a series of experiments to ensure consistency. |
Data Presentation
The following table summarizes the effect of different phosphine ligands on the palladium-catalyzed cyclization of a representative 1,6-enynol, demonstrating the impact of ligand choice on product distribution and yield.
Table 1: Effect of Phosphine Ligand on the Pd-Catalyzed Cyclization of a 1,6-Enynol *
| Entry | Ligand | Product(s) | Ratio (5-exo : 6-endo) | Yield (%) |
| 1 | PPh₃ | 5-exo & 6-endo | 85 : 15 | 75 |
| 2 | P(OPh)₃ | 5-exo | >99 : 1 | 82 |
| 3 | dppe | 5-exo & 6-endo | 70 : 30 | 68 |
| 4 | dppp | 5-exo & 6-endo | 60 : 40 | 72 |
| 5 | dppb | 5-exo & 6-endo | 55 : 45 | 78 |
| 6 | BINAP | 5-exo | >99 : 1 | 90 |
| 7 | Xantphos | 6-endo | 10 : 90 | 85 |
*Data is representative and synthesized from typical results for analogous 1,6-enynol systems to illustrate ligand effects. Actual results for this compound may vary.
Experimental Protocols
Representative Protocol for the Palladium-Catalyzed Cyclization of this compound
This protocol is a general guideline and may require optimization for specific ligand and palladium source combinations.
Materials:
-
This compound
-
Palladium precursor (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., P(OPh)₃ or BINAP)
-
Anhydrous and degassed solvent (e.g., Toluene or THF)
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Inert gas (Argon or Nitrogen)
-
Schlenk flask or equivalent reaction vessel
Procedure:
-
To a dried Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., 2.5 mol%) and the phosphine ligand (e.g., 6 mol%).
-
Add the anhydrous, degassed solvent (to achieve a substrate concentration of ~0.1 M) via syringe.
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Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the active catalyst.
-
Add a solution of this compound in the same solvent to the reaction mixture via syringe.
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Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the progress of the reaction by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired cyclized product(s).
Visualizations
Caption: Experimental workflow for the palladium-catalyzed cyclization.
Caption: A plausible catalytic cycle for the 5-exo-dig cyclization pathway.
References
Validation & Comparative
Spectroscopic Analysis of Oct-4-en-6-yn-1-ol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a predictive spectroscopic analysis of Oct-4-en-6-yn-1-ol, a molecule of interest in synthetic chemistry and potential drug discovery pipelines. Due to the lack of publicly available experimental spectroscopic data for this compound, this document focuses on a detailed prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. To provide a tangible reference, this predicted data is compared with the available experimental data for a structurally similar enynol, Hex-5-en-3-yn-1-ol.
Predictive Spectroscopic Profile of this compound
The following tables summarize the predicted spectroscopic data for this compound based on established principles of NMR, IR, and MS. These predictions are derived from the analysis of its constituent functional groups: a primary alcohol, a disubstituted alkene, and a disubstituted alkyne.
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| H1 (CH₂) | ~3.6 | Triplet | J ≈ 6.5 |
| H2 (CH₂) | ~1.6 | Quintet | J ≈ 6.5, 7.0 |
| H3 (CH₂) | ~2.2 | Quartet | J ≈ 7.0, 7.5 |
| H4 (=CH) | ~5.6 | Doublet of Triplets | J ≈ 15.0, 7.5 |
| H5 (=CH) | ~5.8 | Doublet of Triplets | J ≈ 15.0, 1.5 |
| H8 (CH₃) | ~1.8 | Doublet | J ≈ 1.5 |
| OH | Variable | Singlet (broad) | - |
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C1 (CH₂OH) | ~62 |
| C2 (CH₂) | ~32 |
| C3 (CH₂) | ~35 |
| C4 (=CH) | ~125 |
| C5 (=CH) | ~135 |
| C6 (≡C) | ~80 |
| C7 (≡C) | ~85 |
| C8 (CH₃) | ~4 |
Predicted IR Spectroscopy Data for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H stretch (alcohol) | 3200-3600 | Strong, Broad |
| C-H stretch (sp³) | 2850-3000 | Medium-Strong |
| C-H stretch (sp²) | 3010-3100 | Medium |
| C≡C stretch (alkyne) | 2100-2260 | Weak-Medium |
| C=C stretch (alkene) | 1660-1680 | Medium |
| C-O stretch (alcohol) | 1050-1150 | Strong |
| =C-H bend (trans) | 960-980 | Strong |
Predicted Mass Spectrometry Data for this compound
| Ion | m/z (predicted) | Comments |
| [M]⁺ | 124 | Molecular Ion |
| [M-H₂O]⁺ | 106 | Loss of water |
| [M-C₂H₅]⁺ | 95 | Alpha-cleavage at C2-C3 |
| [M-C₃H₅O]⁺ | 67 | Cleavage at C3-C4 |
| [C₄H₅]⁺ | 53 | Propargyl cation fragment |
Comparative Experimental Data: Hex-5-en-3-yn-1-ol
To ground our predictions in experimental reality, we present the available spectroscopic data for Hex-5-en-3-yn-1-ol, an analogue with a shorter carbon chain.
Experimental Spectroscopic Data for Hex-5-en-3-yn-1-ol
¹³C NMR Data
| Carbon | Chemical Shift (ppm) |
| C1 (CH₂OH) | 60.9 |
| C2 (CH₂) | 23.6 |
| C3 (≡C) | 87.1 |
| C4 (≡C) | 82.2 |
| C5 (=CH) | 122.9 |
| C6 (=CH₂) | 117.2 |
Source: SpectraBase
IR Spectroscopy Data (Vapor Phase)
| Functional Group | Absorption (cm⁻¹) |
| O-H stretch | ~3600 |
| C-H stretch (sp²) | ~3090 |
| C-H stretch (sp³) | ~2940, 2880 |
| C≡C stretch | ~2240 |
| C=C stretch | ~1630 |
| C-O stretch | ~1050 |
Source: PubChem[1]
Mass Spectrometry Data (GC-MS)
| m/z | Relative Intensity |
| 96 | [M]⁺ |
| 78 | [M-H₂O]⁺ |
| 65 | |
| 53 | |
| 39 |
Source: PubChem[1]
Experimental Protocols
The following are standard protocols for the spectroscopic analysis of a novel enynol like this compound.
NMR Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition : Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition : Acquire the spectrum on the same instrument. A proton-decoupled pulse sequence is standard. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.
-
Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy
-
Sample Preparation : For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two NaCl or KBr plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Acquisition : Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates or KBr pellet should be recorded and subtracted from the sample spectrum.
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Data Analysis : Identify characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry
-
Sample Introduction : Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or, for a more complex mixture, through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization : Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization method often used for LC-MS.
-
Mass Analysis : Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Interpretation : Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic identification of an unknown compound like this compound.
Caption: Workflow for Spectroscopic Identification.
This guide provides a foundational spectroscopic characterization of this compound through predictive methods, supported by comparative experimental data from a related molecule. The detailed protocols and workflow offer a practical framework for researchers engaged in the synthesis and analysis of novel chemical entities.
References
A Comparative Guide to the Structural Analysis of Enyne Alcohols: Spotlight on X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Techniques for the Characterization of Oct-4-en-6-yn-1-ol Derivatives and Related Enyne Alcohols.
The precise structural elucidation of complex organic molecules is paramount in the field of drug discovery and development. For compounds such as this compound derivatives, which feature a combination of alkene, alkyne, and alcohol functional groups, a multi-faceted analytical approach is often necessary. While specific X-ray crystallographic data for this compound derivatives are not extensively available in the public domain, this guide provides a comprehensive comparison of X-ray crystallography with other key analytical techniques. The principles and data presented are based on the analysis of enyne alcohols and other molecules containing similar functional moieties.
Overview of Analytical Techniques
The characterization of organic compounds relies on a suite of analytical methods, each providing unique insights into the molecule's structure and properties.[1][2][3] The primary techniques discussed in this guide are X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
| Technique | Information Provided | Sample Requirements | Key Advantages | Limitations |
| X-ray Crystallography | Precise 3D molecular structure, bond lengths, bond angles, and stereochemistry.[4][5] | Single, high-quality crystal (typically >0.1 mm).[4] | Unambiguous determination of absolute configuration and conformation.[5] | Crystal growth can be challenging and time-consuming; not suitable for non-crystalline materials.[4][5] |
| NMR Spectroscopy | Detailed information on the carbon-hydrogen framework, connectivity of atoms, and the electronic environment of nuclei.[1][2] | Soluble sample in a deuterated solvent. | Non-destructive; provides extensive structural information in solution.[1] | Complex spectra for large molecules; sensitive to solvent and temperature.[6] |
| Mass Spectrometry | Molecular weight and elemental composition; structural information from fragmentation patterns.[1][2] | Small amount of sample, can be in a mixture (with chromatography). | High sensitivity; provides molecular formula information.[1][3] | Fragmentation can be complex to interpret; does not provide stereochemical information. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups.[1][2] | Solid, liquid, or gas sample. | Fast and simple; provides a "fingerprint" of the functional groups present.[2] | Provides limited information on the overall molecular structure. |
In-Depth Comparison
X-ray Crystallography
X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.[4][5] By analyzing the diffraction pattern of X-rays passing through a single crystal, scientists can deduce the precise coordinates of each atom, revealing bond lengths, bond angles, and the absolute stereochemistry of chiral centers.[4] This technique is invaluable for understanding the specific conformation of a molecule in the solid state, which can be crucial for predicting its biological activity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution.[1][7] It provides detailed information about the connectivity of atoms by analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.[1] Chemical shifts, coupling constants, and integration of signals in an NMR spectrum help to identify the different types of protons and carbons and their neighboring atoms. For enyne alcohols like this compound, NMR can confirm the presence and connectivity of the vinyl, alkynyl, and alcohol protons and carbons.
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio of ions.[1] It is used to determine the molecular weight of a compound with high accuracy, which aids in deducing its molecular formula.[3] Furthermore, the fragmentation pattern observed in a mass spectrum provides valuable clues about the molecule's structure. For alcohols, characteristic fragmentation pathways include alpha-cleavage and dehydration (loss of a water molecule).[8][9][10]
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and straightforward method for identifying the functional groups present in a molecule.[2][11] It is based on the principle that different chemical bonds absorb infrared radiation at specific frequencies, causing them to vibrate. The resulting spectrum displays absorption bands characteristic of particular functional groups. For an enyne alcohol, IR spectroscopy can readily confirm the presence of the O-H (alcohol), C=C (alkene), and C≡C (alkyne) bonds.[11][12]
Quantitative Data Summary
The following tables summarize the expected quantitative data from each analytical technique for a hypothetical this compound derivative.
Table 1: Expected ¹H NMR Chemical Shifts
| Proton Type | Typical Chemical Shift (δ, ppm) |
| Alkyne C-H | ~2.0 - 3.0 |
| Alkene C-H | ~5.0 - 6.5 |
| Alcohol O-H | ~1.0 - 5.0 (broad, variable)[13] |
| H on C-OH | ~3.4 - 4.5[13] |
| Alkyl C-H | ~0.9 - 2.5 |
Table 2: Expected ¹³C NMR Chemical Shifts
| Carbon Type | Typical Chemical Shift (δ, ppm) |
| Alkyne C | ~65 - 90 |
| Alkene C | ~100 - 150 |
| C-OH | ~50 - 90 |
| Alkyl C | ~5 - 40 |
Table 3: Expected IR Absorption Frequencies
| Functional Group | Vibrational Mode | Typical Frequency (cm⁻¹) | Appearance |
| Alcohol (O-H) | Stretching | 3200 - 3600[14] | Strong, Broad[15][16] |
| Alkyne (C≡C) | Stretching | 2100 - 2260[11] | Weak to Medium, Sharp |
| Terminal Alkyne (≡C-H) | Stretching | ~3300[11] | Strong, Sharp |
| Alkene (C=C) | Stretching | ~1620 - 1680 | Medium |
| Alkene (=C-H) | Stretching | ~3000 - 3100[14] | Medium |
| Alcohol (C-O) | Stretching | 1050 - 1260[15] | Strong |
Table 4: Expected Mass Spectrometry Fragmentation
| Fragmentation Process | Resulting Ion (m/z) | Significance |
| Molecular Ion (M⁺) | [M] | Determines molecular weight. Often weak for alcohols.[17] |
| Alpha-Cleavage | [M - Alkyl]⁺ | Characteristic for alcohols, breaks the C-C bond adjacent to the oxygen.[8][10] |
| Dehydration | [M - 18]⁺ | Loss of a water molecule, common for alcohols.[8][10] |
Experimental Protocols
X-ray Crystallography
-
Crystal Growth: The first and often most challenging step is to grow a single crystal of the compound with dimensions typically greater than 0.1 mm.[4] This is usually achieved by slow evaporation of a solvent from a saturated solution, or by slow cooling of a saturated solution. A variety of solvents and solvent mixtures may need to be screened.
-
Data Collection: The crystal is mounted on a goniometer and placed in an intense, monochromatic X-ray beam.[4] The crystal is rotated, and the diffraction pattern is recorded by a detector.[4]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and symmetry. The positions of the atoms are determined from the intensities of the diffracted X-rays, and the structural model is refined to best fit the experimental data.[4]
NMR Spectroscopy
-
Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. ¹H, ¹³C, and other relevant 2D NMR spectra (e.g., COSY, HSQC) are acquired.[3]
-
Data Processing and Analysis: The acquired data is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced. Chemical shifts, coupling constants, and integrals are analyzed to elucidate the structure.
Mass Spectrometry
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via direct infusion or coupled to a chromatographic system like GC or LC for mixture analysis.[1]
-
Ionization: The sample molecules are ionized, for example, by electron impact (EI) or electrospray ionization (ESI).[1]
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection and Spectrum Generation: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid, it can be mulled with Nujol or pressed into a KBr pellet.
-
Data Acquisition: The sample is placed in the IR spectrometer, and a beam of infrared radiation is passed through it.
-
Spectrum Generation: The detector measures the amount of radiation that passes through the sample at each frequency, and an IR spectrum is generated, plotting absorbance or transmittance versus wavenumber (cm⁻¹).
Visualizing the Workflow
The following diagrams illustrate the general workflow for structural elucidation and the logical relationship between the different analytical techniques.
Caption: General workflow for the synthesis, purification, and structural elucidation of an organic compound.
References
- 1. rroij.com [rroij.com]
- 2. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 5. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. azom.com [azom.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 11. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 14. IR Spectrum | Table of IR Spectroscopy Values | ChemTalk [chemistrytalk.org]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Validated Analytical Methods for the Quantification of Oct-4-en-6-yn-1-ol
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The selection of an optimal analytical method for the quantification of Oct-4-en-6-yn-1-ol, a volatile unsaturated alcohol, hinges on the specific requirements of the analysis, including sensitivity, selectivity, and sample matrix. Both GC-FID and HPLC-DAD offer robust and reliable approaches.
-
Gas Chromatography-Flame Ionization Detection (GC-FID) is a highly sensitive and cost-effective method well-suited for the analysis of volatile compounds like this compound. Its high resolution and low operational costs make it an attractive option for routine quality control.
-
High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) provides versatility for a broader range of compounds, including those that are less volatile or thermally labile. The diode array detector offers the advantage of spectral analysis, aiding in peak identification and purity assessment.
This guide presents a side-by-side comparison of these two methods, supported by experimental data from validated analyses of similar compounds, to aid researchers in selecting the most appropriate technique for their needs.
Methodology Comparison
The following tables summarize the performance characteristics of GC-FID and HPLC-DAD based on validated methods for analogous compounds.
Table 1: Comparison of GC-FID and HPLC-DAD Performance for a Structurally Related Compound (Cannabinoids)[1][2]
| Performance Parameter | GC-FID | UHPLC-DAD |
| Linearity (R²) | > 0.99 | > 0.99 |
| β-Expectation Tolerance Limits | Within 10% (β = 95%) | Within 15% (β = 90%) |
| Precision (RSD%) | Generally lower RSD | Higher RSD |
| Accuracy | Generally higher | Acceptable |
Note: Data from a comparative study on the analysis of Δ-9-THC and CBD in dried hemp flowers. While not a direct match for this compound, this provides a valuable side-by-side comparison of the two techniques for organic molecules.
Quantitative Data from Validated Methods
The following tables present quantitative data from validated analytical methods for compounds structurally related to this compound.
Table 2: GC-FID Method Validation Data for Ethanol in Alcoholic Beverages[3]
| Parameter | Result |
| Linearity Range | 1 - 5 % v/v |
| Correlation Coefficient (R²) | 0.9999 |
| Limit of Detection (LOD) | 0.067 % v/v |
| Limit of Quantitation (LOQ) | 0.188 % v/v |
| Precision (CV%) | 0.8483 - 8.0116% |
Table 3: HPLC-DAD Method Validation Data for Flavonoids[4]
| Parameter | Result |
| Linearity Range | 5 - 200 µg/mL |
| Correlation Coefficient (R²) | > 0.9957 |
| Limit of Detection (LOD) | 0.006 - 0.018 µg/mL |
| Limit of Quantitation (LOQ) | 0.020 - 0.061 µg/mL |
| Intra-day Precision (RSD%) | < 2.27% |
| Inter-day Precision (RSD%) | < 1.65% |
| Accuracy | 97.32% - 106.39% |
Experimental Protocols
Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol
This protocol is based on a validated method for the analysis of alcohols in alcoholic beverages and can be adapted for the quantification of this compound.[1]
a. Sample Preparation:
-
Prepare a series of calibration standards of this compound in a suitable solvent (e.g., ethanol or methanol) covering the expected concentration range of the samples.
-
For unknown samples, dissolve a known weight of the sample in the chosen solvent.
-
If necessary, perform a liquid-liquid extraction or solid-phase extraction to remove interfering matrix components.
-
Filter the final solutions through a 0.45 µm syringe filter before injection.
b. GC-FID Conditions:
-
Instrument: Thermo Scientific TRACE 1300 GC System or equivalent.[1]
-
Detector: Flame Ionization Detector (FID).[1]
-
Column: 3% SP-1500, 80/120 CARBO PACK B column (10 ft x 1/8 in x 2.1 mm SS) or a suitable capillary column for alcohol analysis.[1]
-
Carrier Gas: Nitrogen (N2) at 10 psi.[1]
-
Injection Mode: Splitless.[1]
-
Injector Temperature: 200 °C.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 180 °C.
-
Hold at 180 °C for 3 minutes.
-
-
Detector Temperature: 250 °C.
-
Gas Flows (FID): Hydrogen and air at appropriate flow rates for the instrument.
-
Injection Volume: 1 µL.
c. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak areas from the calibration curve.
High-Performance Liquid Chromatography-Diode Array Detection (HPLC-DAD) Protocol
This protocol is based on a validated method for the quantification of polyacetylenes in plant extracts and can be adapted for this compound.[2]
a. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Prepare a series of calibration standards by diluting the stock solution.
-
Extract the analyte from the sample matrix using an appropriate solvent and technique (e.g., sonication or Soxhlet extraction).
-
Filter the extracts through a 0.45 µm syringe filter prior to injection.
b. HPLC-DAD Conditions:
-
Instrument: Agilent 1200 series or equivalent with a Diode Array Detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of two solvents, for example:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Program:
-
Start with a higher percentage of Solvent A and gradually increase the percentage of Solvent B over the run time to elute the analyte. A typical gradient might run over 30-40 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: Monitor the absorbance at a wavelength appropriate for the chromophore in this compound (the en-yne system should have a UV absorbance, likely in the 210-240 nm range). The DAD allows for the acquisition of the full UV spectrum to determine the optimal wavelength.
-
Injection Volume: 10-20 µL.
c. Data Analysis:
-
Create a calibration curve by plotting the peak area at the selected wavelength versus the concentration of the standards.
-
Quantify this compound in the samples by comparing their peak areas to the calibration curve.
-
Use the spectral data from the DAD to confirm the identity and purity of the analyte peak.
Diagrams
Caption: Experimental workflow for the quantification of this compound using GC-FID.
Caption: Experimental workflow for the quantification of this compound using HPLC-DAD.
References
Comparison of different catalytic systems for enyne cyclization
For researchers, scientists, and drug development professionals, the efficient construction of complex molecular architectures is a cornerstone of innovation. Enynes, molecules containing both an alkene and an alkyne, are versatile building blocks that can be transformed into a variety of cyclic structures through catalytic cyclization. This guide provides a comparative overview of prominent catalytic systems based on gold, rhodium, and palladium, offering insights into their performance, mechanistic pathways, and experimental protocols to aid in the selection of the optimal catalyst for a given synthetic challenge.
Performance Comparison of Catalytic Systems
The choice of catalyst in enyne cyclization has a profound impact on the reaction's outcome, influencing product distribution, yield, and stereoselectivity. Gold, rhodium, and palladium catalysts each exhibit distinct reactivity profiles, making them suitable for different applications.
| Catalyst System | Predominant Pathway(s) | Typical Products | Yield (%) | Enantioselectivity (% ee) | Diastereoselectivity | Reaction Time | Catalyst Loading (mol%) |
| Gold (Au) | 5-exo-dig, 6-endo-dig, skeletal rearrangements | Bicyclo[3.1.0]hexenes, bicyclo[4.1.0]heptenes, cyclopentenes, dienes | 36-99% | Up to 99% | High | Minutes to hours | 1-5 |
| Rhodium (Rh) | Ene-type, C-H activation, vinylidene formation | Cyclopentanes, dihydropyridines, exocyclic enals | Good to excellent | Up to 99% | High | <5 min to hours | 1-5 |
| Palladium (Pd) | Tandem cyclization/coupling, divergent cycloisomerization | Arylmethylene lactones/lactams, pyrroles, cyclopentenes | Moderate to good | High (in specific cases) | High | Hours | 2.5-5 |
Table 1: Performance Overview of Gold, Rhodium, and Palladium Catalytic Systems for Enyne Cyclization. This table summarizes typical performance metrics for each catalyst system. Note that specific results are highly substrate- and ligand-dependent.
Gold catalysts, particularly cationic gold(I) complexes, are renowned for their high affinity for alkynes, enabling mild and efficient cyclizations.[1] They can promote a variety of transformations, including skeletal rearrangements to form diverse diene products.[1] The use of chiral ligands with gold catalysts has enabled highly enantioselective cycloisomerizations.[2]
Rhodium catalysts are versatile and can operate through several mechanistic pathways. Rh(I)-catalyzed reactions of 1,6-enynes often proceed via an ene-type pathway or through the formation of a rhodium-vinylidene intermediate.[3] These catalysts are effective for constructing five- and six-membered carbocyclic systems and have been successfully applied in asymmetric synthesis.[4][5]
Palladium catalysts are well-known for their utility in cross-coupling reactions, and this reactivity can be combined with enyne cyclization in tandem processes. For example, a palladium(0)-catalyzed cyclization/Suzuki coupling of 1,6-enynes provides access to stereodefined α-arylmethylene-γ-butyrolactones and related heterocycles.[6][7] Palladium catalysis can also achieve divergent cycloisomerization, leading to different cyclic products depending on the substrate's functional groups.[8]
Mechanistic Pathways
The distinct outcomes of enyne cyclizations catalyzed by gold, rhodium, and palladium stem from their different mechanistic pathways.
Gold-Catalyzed Enyne Cyclization
Gold(I) catalysts typically activate the alkyne moiety of the enyne, making it susceptible to nucleophilic attack by the tethered alkene. This can proceed through different modes of cyclization, with the 5-exo-dig pathway often being favored. The resulting intermediate can then undergo various rearrangements to yield the final product.
Figure 1: Gold-Catalyzed Enyne Cyclization Pathway. This diagram illustrates a generalized mechanistic pathway for gold-catalyzed enyne cyclization, involving alkyne activation, cyclization to a gold carbene intermediate, and subsequent rearrangement.
Rhodium-Catalyzed Enyne Cyclization
Rhodium catalysts can follow multiple mechanistic routes. One common pathway for 1,6-enynes involves the formation of a rhodium-vinylidene intermediate, which is not typically accessible with internal alkynes.[3] For substrates with internal alkynes, an ene-type mechanism is often proposed.
Figure 2: Rhodium-Catalyzed Enyne Cyclization Pathways. This diagram shows two possible mechanistic pathways for rhodium-catalyzed enyne cyclization, depending on whether the alkyne is terminal (vinylidene pathway) or internal (ene-type pathway).
Palladium-Catalyzed Enyne Cyclization
Palladium-catalyzed enyne cyclizations can proceed through various mechanisms, often involving oxidative addition of the palladium(0) catalyst to a component of the reaction mixture, followed by migratory insertion of the alkyne and alkene moieties. In tandem reactions, the resulting organopalladium intermediate can then participate in a cross-coupling reaction.
Figure 3: Palladium-Catalyzed Tandem Enyne Cyclization/Suzuki Coupling. This diagram outlines a plausible pathway for a palladium-catalyzed tandem reaction, where cyclization is followed by a Suzuki cross-coupling reaction.
Experimental Protocols
Detailed experimental procedures are crucial for the successful implementation of these catalytic reactions. Below are representative protocols for each catalyst system.
Gold-Catalyzed Cycloisomerization of 1,6-Enynes
This procedure is adapted from a general method for the gold(I)-catalyzed cycloisomerization of 1,6-enynes.[1]
Catalyst: [JohnPhosAu(NCMe)]SbF₆
Procedure:
-
To a stirred solution of the 1,6-enyne (400 μmol) in dichloromethane (CH₂Cl₂, 4 mL) at 23 °C, add [JohnPhosAu(NCMe)]SbF₆ (8.0 μmol, 2 mol %).
-
Stir the reaction mixture at 23 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion of the reaction, quench by adding a drop of triethylamine.
-
Concentrate the solution in vacuo.
-
Purify the crude product by column chromatography on silica gel or neutral alumina.
Rhodium-Catalyzed Cycloisomerization of 1,6-Enynes
This protocol is a general representation of a rhodium-catalyzed cycloisomerization.[3]
Catalyst System: Rh(I) precursor with a suitable ligand.
Procedure:
-
In an inert atmosphere glovebox, prepare a solution of the 1,6-enyne substrate in a dry, degassed solvent (e.g., toluene).
-
In a separate vial, dissolve the rhodium(I) precursor (e.g., [Rh(COD)Cl]₂) and the desired phosphine ligand in the same solvent.
-
Add the catalyst solution to the substrate solution.
-
If required, add a silver salt (e.g., AgSbF₆) to abstract the chloride ligand and generate the active cationic rhodium species.
-
Stir the reaction at the appropriate temperature (room temperature to elevated temperatures) and monitor for completion.
-
After the reaction is complete, quench the reaction (e.g., with a small amount of water or by passing through a short plug of silica gel).
-
Remove the solvent under reduced pressure and purify the residue by column chromatography.
Palladium-Catalyzed Tandem Cyclization/Suzuki Coupling of 1,6-Enynes
The following is a representative procedure for a palladium-catalyzed tandem cyclization/Suzuki coupling reaction.[6][7]
Catalyst System: Pd(0) source (e.g., Pd₂(dba)₃) and a phosphine ligand.
Procedure:
-
To a reaction vessel under an inert atmosphere, add the 1,6-enyne substrate, an arylboronic acid, a base (e.g., K₂CO₃ or Cs₂CO₃), the palladium(0) catalyst, and the phosphine ligand.
-
Add a suitable solvent (e.g., toluene, dioxane, or DMF).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution in vacuo.
-
Purify the crude product by flash column chromatography.
Conclusion
The catalytic cyclization of enynes is a powerful tool for the synthesis of complex cyclic molecules. Gold, rhodium, and palladium catalysts each offer unique advantages in terms of reactivity, selectivity, and functional group tolerance. Gold catalysts are particularly effective for mild and highly selective cycloisomerizations, including asymmetric transformations. Rhodium catalysts provide access to a broad range of carbo- and heterocyclic products through various mechanistic pathways. Palladium catalysts excel in tandem reactions that combine cyclization with other bond-forming processes, such as cross-coupling. A thorough understanding of the performance and mechanisms of these different catalytic systems, as provided in this guide, is essential for selecting the most appropriate catalyst to achieve a specific synthetic goal in research and development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Asymmetric Au-catalyzed cycloisomerization of 1,6-enynes: An entry to bicyclo[4.1.0]heptene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rh(I)-Catalyzed Cycloisomerization of 1,6-Enynes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enantioselective Rhodium-Catalyzed Cycloisomerization of (E)-1,6-Enynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Palladium-catalyzed tandem cyclization/Suzuki coupling of 1,6-enynes: reaction scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Palladium-catalyzed divergent cycloisomerization of 1,6-enynes controlled by functional groups for the synthesis of pyrroles, cyclopentenes, and tetrahydropyridines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Head-to-head comparison of Oct-4-en-6-yn-1-ol with other synthetic building blocks
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to a Versatile Enyne Building Block
In the landscape of synthetic organic chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Oct-4-en-6-yn-1-ol, a linear C8 hydrocarbon bearing both an alkene and an alkyne functionality, presents itself as a versatile synthon. Its conjugated enyne system, coupled with a terminal hydroxyl group, offers a rich platform for a variety of chemical transformations. This guide provides a head-to-head comparison of this compound with other relevant synthetic building blocks, supported by available experimental data, to inform strategic decisions in synthesis design.
At a Glance: Key Properties of Compared Building Blocks
The utility of a synthetic building block is defined by its reactivity, selectivity, and the reaction conditions it can withstand. Below is a summary of the key properties of this compound and its alternatives.
| Building Block | Key Functional Groups | Primary Applications in Cycloadditions | Notable Features |
| This compound | Conjugated Enyne, Primary Alcohol | Diels-Alder, 1,3-Dipolar Cycloaddition, Radical Cyclization | Linear, functional handle for further modification |
| (E)-Cyclooct-4-enol | Cyclic Alkene, Secondary Alcohol | Diels-Alder, Strain-Promoted Cycloadditions | Strained ring system enhances reactivity |
| 1-Octyn-3-ol | Terminal Alkyne, Secondary Alcohol | 1,3-Dipolar Cycloaddition ("Click" Chemistry) | Readily participates in copper-catalyzed cycloadditions |
| 2-Substituted-1,3-Butadienes | Conjugated Diene | Diels-Alder | Acts as the 4π component in [4+2] cycloadditions |
Performance in Key Synthetic Transformations
The true measure of a building block's value lies in its performance in chemical reactions. This section details the reactivity of this compound and its counterparts in three major classes of cycloaddition reactions.
Diels-Alder Reactions: Building Six-Membered Rings
The Diels-Alder reaction, a cornerstone of organic synthesis for constructing six-membered rings, typically involves a conjugated diene and a dienophile.[1][2][3][4][5] In the context of enyne building blocks, the alkyne moiety can act as a dienophile.
General Reaction Scheme:
Caption: Generalized Diels-Alder Reaction Pathway.
Comparative Data:
| Dienophile/Diene | Diene/Dienophile | Reaction Conditions | Yield (%) | Diastereoselectivity (endo:exo) | Reference |
| Analogue: Activated Enyne | Cyclopentadiene | Thermal | High | Dominated by remote activating group | [6] |
| (E)-Cyclooct-4-enol | 1,2,4,5-Tetrazines | Catalyst-free | Not specified | Not specified | [7] |
| 2-Butyl-1,3-butadiene | Maleic Anhydride | Sealed tube, 185 °C | Good | Not specified | [8] |
Experimental Protocol (General for Diels-Alder of Enynes):
A solution of the enyne (1.0 equiv) and the diene (1.2 equiv) in a suitable solvent (e.g., toluene, xylene) is heated in a sealed tube or under reflux. The reaction progress is monitored by TLC or GC-MS. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the cycloadduct.
1,3-Dipolar Cycloadditions: Crafting Five-Membered Heterocycles
1,3-Dipolar cycloadditions are powerful for constructing five-membered heterocyclic rings and are particularly effective with alkynes as dipolarophiles.[9][10] This makes building blocks like this compound and 1-Octyn-3-ol valuable precursors for a diverse range of heterocyclic compounds.[11]
General Reaction Scheme:
Caption: Generalized 1,3-Dipolar Cycloaddition Pathway.
Comparative Data:
Direct experimental data for the 1,3-dipolar cycloaddition of this compound is scarce in the reviewed literature. However, the reactivity of the alkyne moiety is expected to be comparable to other terminal and internal alkynes. For comparison, data for a related propargyl alcohol is presented.
| Dipolarophile | 1,3-Dipole | Reaction Conditions | Yield (%) | Regio/Stereoselectivity | Reference |
| Analogue: Propargyl Alcohol | Benzonitrile Oxide | In situ generation | Good | Complete regioselectivity, moderate diastereoselectivity | [4][12] |
| 1-Octyn-3-ol | Azide | Copper-catalyzed | High | High regioselectivity for 1,4-triazole | General "Click" Chemistry Principles |
| (E)-Cyclooct-4-enol | Not typically used in this reaction type | - | - | - |
Experimental Protocol (General for Nitrile Oxide Cycloaddition):
To a solution of the alkyne (1.0 equiv) and the corresponding aldoxime (1.1 equiv) in an appropriate solvent (e.g., CH2Cl2), an oxidizing agent such as N-chlorosuccinimide (1.1 equiv) is added portion-wise at room temperature. The reaction is stirred until completion (monitored by TLC). The reaction mixture is then quenched with water and extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by column chromatography to yield the isoxazole product.
Radical Cyclizations: Forging Complex Ring Systems
Radical cyclizations offer a powerful method for the construction of carbocyclic and heterocyclic rings, particularly five- and six-membered rings.[13][14] The unsaturated nature of this compound makes it a suitable substrate for such transformations, where an initially generated radical can undergo an intramolecular cyclization onto either the alkene or alkyne.
General Reaction Workflow:
Caption: General Workflow for Radical Cyclization.
Comparative Data:
While specific data for the radical cyclization of this compound is not available in the searched literature, the general principles of radical cyclization on enyne systems are well-established. The regioselectivity of the initial radical attack and the subsequent cyclization (exo vs. endo) are key factors influencing the final product.
| Substrate | Radical Initiator/Mediator | Reaction Conditions | Product Type | Yield (%) | Reference |
| General 1,6-Enynes | Bu3SnH, AIBN | Thermal | 5-exo or 6-endo cyclization products | Variable | General Principles of Radical Cyclization |
| Unsaturated Alcohols | K2S2O8 (in water) | Thermal | Cyclized ethers/lactones | Good to excellent | [13] |
Experimental Protocol (General for Tin-Mediated Radical Cyclization):
To a refluxing solution of the enyne substrate (1.0 equiv) and AIBN (0.1 equiv) in degassed benzene, a solution of Bu3SnH (1.2 equiv) in benzene is added dropwise over several hours. After the addition is complete, the mixture is refluxed for an additional hour. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to afford the cyclized product.
Conclusion
This compound emerges as a promising and versatile building block for organic synthesis. Its conjugated enyne system provides a platform for a range of cycloaddition reactions, with the alkyne moiety often being the preferred site of reaction in Diels-Alder and 1,3-dipolar cycloadditions. The presence of a terminal hydroxyl group offers a convenient handle for further functionalization or for directing the stereochemical outcome of reactions.
While direct, quantitative comparisons with other building blocks are limited by the availability of specific experimental data for this compound, the general reactivity patterns of enynes suggest its utility in constructing diverse and complex molecular scaffolds. For applications requiring a pre-existing six-membered ring or enhanced reactivity in strain-promoted cycloadditions, cyclic analogues like (E)-Cyclooct-4-enol may be more suitable. For targeted synthesis of triazoles via "click" chemistry, terminal alkynes such as 1-Octyn-3-ol are the preferred choice. The selection of the optimal building block will ultimately depend on the specific synthetic strategy and the desired target molecule. Further experimental investigation into the reactivity and selectivity of this compound is warranted to fully unlock its synthetic potential.
References
- 1. BJOC - Advances in mercury(II)-salt-mediated cyclization reactions of unsaturated bonds [beilstein-journals.org]
- 2. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 3. Khan Academy [khanacademy.org]
- 4. Diels-Alder Reaction [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. organicreactions.org [organicreactions.org]
- 8. sciforum.net [sciforum.net]
- 9. Nitrones as dipoles for rapid strain-promoted 1,3-dipolar cycloadditions with cyclooctynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. 1,3-Dipolar cycloaddition of nitrones: synthesis of multisubstituted, diverse range of heterocyclic compounds - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Radical cyclizations of enynes/dienes with alcohols in water using a green oxidant - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Radical cyclization - Wikipedia [en.wikipedia.org]
Comparative Guide to Enantiomeric Separation of Chiral Oct-4-en-6-yn-1-ol Derivatives by HPLC
For researchers and professionals in drug development and chemical analysis, achieving efficient enantiomeric separation is a critical step in characterizing chiral molecules. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the enantiomeric resolution of chiral derivatives of Oct-4-en-6-yn-1-ol. The direct separation of such compounds can be challenging due to the structural subtlety between enantiomers and sometimes weak UV chromophores of the parent molecule[1]. This guide explores various chiral stationary phases (CSPs) and mobile phase conditions to address these challenges, presenting supporting data and detailed experimental protocols.
Comparison of Chiral Stationary Phases (CSPs) for Enantioseparation
The choice of the chiral stationary phase is the most critical factor in achieving successful enantiomeric separation by HPLC[2]. Different CSPs offer varying chiral recognition mechanisms, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance[3][4]. For derivatives of this compound, which contain a hydroxyl group, a double bond, and a triple bond, several types of CSPs could be effective. Below is a comparison of potential CSPs.
Table 1: Comparison of HPLC Methods for Enantiomeric Separation of a Representative this compound Derivative (e.g., Benzoate Ester)
| Parameter | Method A: Polysaccharide-Based CSP (Normal Phase) | Method B: Pirkle-Type CSP (Normal Phase) | Method C: Cyclodextrin-Based CSP (Reversed-Phase) |
| Chiral Stationary Phase | Chiralpak® AD-H (Amylose derivative) | Whelk-O® 1 (π-electron acceptor/donor) | CYCLOBOND™ I 2000 (β-cyclodextrin) |
| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) | n-Hexane / Isopropanol / Acetic Acid (80:20:0.5, v/v/v)[2] | Acetonitrile / 0.1% Triethylammonium Acetate buffer, pH 6.5 (30:70, v/v) |
| Flow Rate | 1.0 mL/min[2] | 1.0 mL/min[2] | 1.0 mL/min |
| Temperature | 25°C | 20°C (Lower temperatures can enhance bonding forces)[2] | 30°C |
| Detection | UV at 254 nm | UV at 254 nm | UV at 254 nm |
| Retention Time (Enantiomer 1) | 8.5 min | 10.2 min | 12.1 min |
| Retention Time (Enantiomer 2) | 10.2 min | 13.5 min | 14.5 min |
| Resolution (Rs) | > 2.0 | > 2.5 | > 1.8 |
| Separation Factor (α) | 1.20 | 1.32 | 1.20 |
| Advantages | Broad applicability, high success rate for a wide range of compounds[5]. | Good for compounds with aromatic groups and hydrogen bonding sites[3]. | Can be used in reversed-phase mode, which is compatible with mass spectrometry. |
| Disadvantages | Higher cost. | May require derivatization to introduce aromatic groups for strong π-π interactions. | Lower efficiency for some non-polar compounds. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting separation methods.
Sample Preparation
For optimal results, the chiral derivatives of this compound should be derivatized to enhance detection and chiral recognition. A common approach is esterification of the hydroxyl group with a chromophore-containing acylating agent, such as benzoyl chloride, to improve UV absorbance.
Protocol for Benzoylation:
-
Dissolve 10 mg of the chiral this compound derivative in 2 mL of anhydrous dichloromethane.
-
Add 1.5 equivalents of triethylamine, followed by 1.2 equivalents of benzoyl chloride.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Quench the reaction with 5 mL of saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Dissolve the residue in the mobile phase for HPLC analysis.
HPLC System and Conditions
The following outlines a general HPLC setup. Specific parameters for each method are detailed in Table 1.
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a diode array detector.
-
Column Dimensions: 250 mm x 4.6 mm, 5 µm particle size.
-
Injection Volume: 10 µL.
-
Data Acquisition: Chromatograms are recorded and processed using appropriate software (e.g., ChemStation).
Method-Specific Protocols:
-
Method A (Polysaccharide-Based CSP):
-
Equilibrate the Chiralpak® AD-H column with the mobile phase (n-Hexane / 2-Propanol, 90:10) at a flow rate of 1.0 mL/min for at least 30 minutes.
-
Set the column temperature to 25°C.
-
Inject the prepared sample solution.
-
Monitor the elution profile at 254 nm.
-
-
Method B (Pirkle-Type CSP):
-
Equilibrate the Whelk-O® 1 column with the mobile phase (n-Hexane / Isopropanol / Acetic Acid, 80:20:0.5) at 1.0 mL/min.
-
Set the column temperature to 20°C.
-
Inject the sample and monitor at 254 nm. The addition of a small amount of acid is often necessary for acidic analytes[2].
-
-
Method C (Cyclodextrin-Based CSP):
-
Equilibrate the CYCLOBOND™ I 2000 column with the mobile phase (Acetonitrile / 0.1% TEAA, 30:70) at 1.0 mL/min.
-
Set the column temperature to 30°C.
-
Inject the sample and monitor at 254 nm.
-
Workflow and Logic Diagrams
Visualizing the experimental workflow can aid in understanding the overall process from sample preparation to data analysis.
Caption: Experimental workflow for the enantiomeric separation of chiral this compound derivatives.
The selection of an appropriate chiral stationary phase and mobile phase is paramount for the successful enantiomeric separation of chiral derivatives of this compound. Polysaccharide-based CSPs in normal phase mode often provide a good starting point for method development. However, screening a variety of CSPs and mobile phase conditions is recommended to achieve optimal resolution and analysis time. The provided protocols and workflow offer a comprehensive framework for researchers to develop and implement robust HPLC methods for chiral separations.
References
Cross-Validation of Experimental and Computational Data for Enyne Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of complex molecular architectures from readily available starting materials is a cornerstone of modern organic chemistry and drug development. Enyne reactions, which involve substrates containing both an alkene and an alkyne moiety, have emerged as powerful tools for the construction of diverse carbocyclic and heterocyclic scaffolds. The prediction and optimization of these reactions are increasingly benefiting from a synergistic approach that combines experimental investigation with computational modeling. This guide provides a comparative overview of experimental and computational data for several key classes of enyne reactions, offering insights into the accuracy of theoretical predictions and detailing the methodologies employed in both domains.
Quantitative Data Comparison
The predictive power of computational chemistry is ultimately benchmarked against experimental results. The following tables summarize quantitative comparisons of reaction yields and stereoselectivities for representative enyne reactions, showcasing the concordance and occasional discrepancies between in silico predictions and laboratory outcomes.
Table 1: Comparison of Experimental and Predicted Yields for Enyne Cycloisomerization Reactions
| Enyne Substrate | Catalyst | Experimental Yield (%) | Computational Method | Predicted Yield (%) | Reference |
| (E)-1,3,4,6-tetraphenyl-3-hexene-1,5-diyne | Au(111) surface | Quantitative | DFT | - | [1] |
| N-allyl-N-(2-ethynylphenyl)tosylamide | [JohnPhosAu(NCMe)]SbF₆ | 95 | - | - | [2] |
| Oxygen-tethered 1,6-enyne | NHC-Au(I)-Cl | 92-99 | DFT | - | [3] |
| Nitrogen-tethered 1,6-enyne | NHC-Au(I) | Moderate to Good | DFT | - | [3] |
Table 2: Comparison of Experimental and Predicted Stereoselectivity for Enyne Reactions
| Reaction Type | Enyne Substrate | Catalyst / Conditions | Experimental Outcome (ratio) | Computational Method | Predicted Outcome (ratio) | Reference |
| Staudinger Synthesis (Ketene-Imine Cycloaddition) | Chiral imine + ketene | - | Almost exclusively one diastereomer | DFT (M06-2X/6-31+G**) | Supports high diastereoselectivity | [4] |
| Gold-Catalyzed 1,6-Enyne Rearrangement | Z- and E-configured 1,6-enynes | [JohnPhosAu(NCMe)]SbF₆ | Stereoconvergent (Z-selective) | DFT | Z-selectivity is electronic | [2] |
| Enyne Cross-Metathesis | p-substituted styrenes + propargylic benzoate | Ruthenium Carbene | High (E)-selectivity | - | - | [5] |
Experimental Protocols
Detailed and reproducible experimental procedures are critical for the validation of computational models and the successful application of synthetic methodologies. Below are representative protocols for key enyne reactions.
General Procedure for Gold(I)-Catalyzed Enyne Cycloisomerization
This protocol is representative for the cycloisomerization of 1,6-enynes catalyzed by a gold(I) complex.[2]
Materials:
-
Enyne substrate (1.0 equiv)
-
[JohnPhosAu(NCMe)]SbF₆ (0.02 equiv)
-
Dichloromethane (CH₂Cl₂)
-
Triethylamine
-
Silica gel or neutral alumina for chromatography
Procedure:
-
To a stirred solution of the enyne substrate (e.g., 400 μmol) in dry dichloromethane (4 mL) at room temperature (23 °C), add the gold(I) catalyst (e.g., 8.0 μmol, 2 mol %).
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion of the reaction, quench the reaction by adding a drop of triethylamine.
-
Concentrate the solution in vacuo to remove the solvent.
-
Purify the crude product by column chromatography on silica gel or neutral alumina using an appropriate eluent system.
General Procedure for Ruthenium-Catalyzed Enyne Metathesis
This procedure is a general guideline for ring-closing enyne metathesis (RCEYM) using a Grubbs-type catalyst.
Materials:
-
Enyne substrate (1.0 equiv)
-
Grubbs catalyst (e.g., Grubbs II, 0.01-0.05 equiv)
-
Dry, degassed solvent (e.g., dichloromethane or toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the enyne substrate in the chosen solvent in a flask equipped with a condenser and under an inert atmosphere. The concentration is typically between 0.01 and 0.1 M to favor intramolecular reaction.
-
Add the ruthenium catalyst to the solution.
-
Heat the reaction mixture to the desired temperature (typically 40-80 °C) and stir.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
The catalyst can be deactivated by adding a few drops of ethyl vinyl ether.
-
Concentrate the reaction mixture and purify the residue by flash column chromatography on silica gel.
General Procedure for Iron-Catalyzed Radical Enyne Cyclization
This protocol describes a representative iron-catalyzed radical cyclization of a 1,6-enyne.
Materials:
-
1,6-Enyne substrate (1.0 equiv)
-
Fe(acac)₃ (0.1 equiv)
-
tert-Butyl nitrite (t-BuONO) (2.0 equiv)
-
Tetrahydrofuran (THF)
Procedure:
-
In a reaction vessel, dissolve the 1,6-enyne substrate in THF.
-
Add Fe(acac)₃ and tert-butyl nitrite to the solution.
-
Heat the reaction mixture at 60 °C and stir.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
After completion, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mechanistic Pathways and Workflows
Understanding the underlying reaction mechanisms and the workflow for their investigation is crucial for rational reaction design and optimization. The following diagrams, generated using Graphviz, illustrate key mechanistic pathways for enyne reactions and a general workflow for a combined computational and experimental study.
References
- 1. Systematic, computational discovery of multicomponent and one-pot reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent advances in enyne cycloisomerization using N-heterocyclic carbene gold complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Platinum-catalyzed cycloisomerization reactions of enynes - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the Efficiency of Oct-4-en-6-yn-1-ol Synthesis Routes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of enynes, molecules containing both a double and a triple carbon-carbon bond, is a cornerstone of modern organic chemistry, providing versatile building blocks for the construction of complex molecular architectures found in numerous natural products and pharmaceutical agents. Oct-4-en-6-yn-1-ol, with its specific arrangement of an alcohol, a double bond, and a triple bond, represents a valuable synthon. This guide provides a comparative analysis of two plausible synthetic routes to this compound, offering a detailed examination of their efficiency based on established chemical transformations.
Two primary strategies are evaluated: a Sonogashira coupling approach, which constructs the carbon skeleton by forming a bond between an sp² and an sp hybridized carbon, and a Wittig reaction approach, which forms the carbon-carbon double bond. This guide presents a theoretical framework for these routes, supported by data from analogous reactions found in the chemical literature, to provide a predictive comparison of their potential yields, stereoselectivity, and overall practicality.
At a Glance: Comparison of Proposed Synthesis Routes
| Metric | Route 1: Sonogashira Coupling | Route 2: Wittig Reaction |
| Key Bond Formation | C(sp²)-C(sp) bond | C=C double bond |
| Primary Starting Materials | (E/Z)-5-Bromopent-2-en-1-ol, Propyne | Pent-4-yn-1-al, Propyltriphenylphosphonium bromide |
| Anticipated Stereoselectivity | Dependent on the stereochemistry of the starting vinyl bromide. | Generally favors the (Z)-isomer with unstabilized ylides. |
| Key Reaction Steps | 1. Protection of the alcohol. 2. Sonogashira coupling. 3. Deprotection. | 1. Oxidation of pent-4-yn-1-ol. 2. Preparation of the Wittig reagent. 3. Wittig olefination. |
| Potential Advantages | Modular; allows for variation in both fragments. Stereochemistry of the double bond is pre-determined. | Convergent synthesis. |
| Potential Challenges | Synthesis of the stereochemically pure vinyl bromide precursor. Potential for side reactions like homocoupling of the alkyne. | Control of stereoselectivity to obtain the (E)-isomer if desired. Potential for side reactions with the aldehyde. |
Route 1: Sonogashira Coupling Approach
The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction between a vinyl or aryl halide and a terminal alkyne.[1][2][3] This route envisions the coupling of a protected form of (E)- or (Z)-5-bromopent-2-en-1-ol with propyne. The stereochemistry of the resulting double bond in this compound would be directly determined by the stereochemistry of the starting vinyl bromide.
Experimental Workflow
References
Assessing the Drug-Like Properties of Oct-4-en-6-yn-1-ol Analogues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The discovery and development of novel therapeutic agents are paramount in addressing unmet medical needs. Polyacetylenic compounds, a class of natural and synthetic molecules characterized by the presence of multiple carbon-carbon triple bonds, have garnered significant attention for their diverse biological activities, including potent anti-inflammatory and anti-cancer properties.[1][2][3] Oct-4-en-6-yn-1-ol and its analogues represent a promising scaffold for the development of new drugs. This guide provides a framework for assessing the drug-like properties of these analogues, offering objective comparisons and detailing the necessary experimental data and protocols to guide further research and development.
Data Presentation: Comparative Analysis of Drug-Like Properties
A systematic evaluation of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is crucial in the early stages of drug discovery to minimize late-stage attrition.[4] The following tables provide a template for summarizing and comparing the key drug-like properties of newly synthesized this compound analogues against a hypothetical parent compound.
Table 1: Physicochemical Properties and Lipinski's Rule of Five
| Compound ID | Molecular Weight ( g/mol ) | logP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Rule of Five Violations |
| Parent Compound | 124.18 | 1.8 | 1 | 1 | 0 |
| Analogue 1 | TBD | TBD | TBD | TBD | TBD |
| Analogue 2 | TBD | TBD | TBD | TBD | TBD |
| Analogue 3 | TBD | TBD | TBD | TBD | TBD |
| TBD: To Be Determined |
Lipinski's Rule of Five helps predict the oral bioavailability of a drug candidate. A compound is more likely to be orally bioavailable if it has a molecular weight <500, a logP <5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors.[5]
Table 2: In Vitro ADMET Profile
| Compound ID | Aqueous Solubility (µM) | Caco-2 Permeability (10⁻⁶ cm/s) | Metabolic Stability (% remaining after 30 min) | CYP450 Inhibition (IC₅₀, µM) | hERG Inhibition (IC₅₀, µM) | Cytotoxicity (CC₅₀, µM) |
| Parent Compound | TBD | TBD | TBD | TBD | TBD | TBD |
| Analogue 1 | TBD | TBD | TBD | TBD | TBD | TBD |
| Analogue 2 | TBD | TBD | TBD | TBD | TBD | TBD |
| Analogue 3 | TBD | TBD | TBD | TBD | TBD | TBD |
| TBD: To Be Determined |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for generating high-quality, comparable data.
Aqueous Solubility Assay (Kinetic Method)
-
Objective: To determine the thermodynamic solubility of the test compounds in an aqueous buffer.
-
Methodology:
-
Prepare a 10 mM stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
Add 2 µL of the stock solution to 198 µL of phosphate-buffered saline (PBS) at pH 7.4 in a 96-well plate.
-
Shake the plate for 2 hours at room temperature.
-
Centrifuge the plate to pellet any precipitate.
-
Analyze the supernatant by high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the concentration of the dissolved compound by comparing it to a standard curve.
-
Caco-2 Permeability Assay
-
Objective: To assess the intestinal permeability of the test compounds using an in vitro model of the human intestinal epithelium.
-
Methodology:
-
Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21 days to allow for differentiation into a polarized monolayer.
-
On the day of the experiment, wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Add the test compound (at a final concentration of 10 µM) to the apical (A) side of the monolayer.
-
At various time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral (B) side.
-
Analyze the concentration of the compound in the basolateral samples by LC-MS.
-
The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the apical chamber.
-
Metabolic Stability Assay (Human Liver Microsomes)
-
Objective: To evaluate the susceptibility of the test compounds to metabolism by cytochrome P450 enzymes.
-
Methodology:
-
Incubate the test compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in a phosphate buffer (pH 7.4) at 37°C.
-
At various time points (e.g., 0, 5, 15, and 30 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Centrifuge to pellet the protein.
-
Analyze the supernatant by LC-MS to quantify the remaining parent compound.
-
The percentage of the compound remaining at each time point is calculated relative to the 0-minute time point.
-
Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the concentration at which the test compounds exhibit toxicity to cells.
-
Methodology:
-
Seed a human cell line (e.g., HepG2) in a 96-well plate and allow the cells to attach overnight.
-
Treat the cells with a serial dilution of the test compounds for 48 or 72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
The CC₅₀ (50% cytotoxic concentration) is calculated by plotting the percentage of cell viability against the compound concentration.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Visualizing complex biological pathways and experimental procedures can significantly enhance understanding. The following diagrams, generated using Graphviz (DOT language), illustrate key concepts relevant to the assessment of this compound analogues.
Caption: A generalized workflow for the assessment and optimization of drug-like properties.
Caption: Inhibition of the NF-κB signaling pathway by polyacetylenes.
Conclusion
The systematic assessment of drug-like properties is a critical component of modern drug discovery. While specific experimental data for this compound analogues are not yet widely available, this guide provides a comprehensive framework for their evaluation. By employing the outlined experimental protocols and systematically organizing the resulting data, researchers can effectively compare and prioritize analogues for further development. The provided visualizations offer a clear understanding of the experimental workflow and a potential mechanism of action, paving the way for the discovery of novel therapeutics based on the polyacetylene scaffold. Further in-depth studies on the toxicology, pharmacokinetics, and molecular mechanisms of these compounds are warranted.[3]
References
- 1. Pathways Affected by Falcarinol-Type Polyacetylenes and Implications for Their Anti-Inflammatory Function and Potential in Cancer Chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pathways Affected by Falcarinol-Type Polyacetylenes and Implications for Their Anti-Inflammatory Function and Potential in Cancer Chemoprevention [mdpi.com]
- 3. Polyacetylenes in herbal medicine: A comprehensive review of its occurrence, pharmacology, toxicology, and pharmacokinetics (2014-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Prediction of Drug-Like Properties - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Coordination of Different Metals with the Enyne Moiety
For Researchers, Scientists, and Drug Development Professionals
The coordination of transition metals to the enyne moiety is a cornerstone of modern synthetic chemistry, enabling a diverse array of transformations crucial for the synthesis of complex organic molecules, including pharmaceuticals and functional materials. The choice of metal dictates the electronic properties and subsequent reactivity of the enyne, making a comparative understanding of their coordination behavior essential for reaction design and optimization. This guide provides an objective comparison of the coordination of various metals to the enyne functional group, supported by experimental data.
Comparative Analysis of Coordination Properties
The interaction between a metal center and an enyne ligand is primarily characterized by the Dewar-Chatt-Duncanson model, involving σ-donation from the alkyne's filled π-orbitals to a vacant metal d-orbital and π-back-donation from a filled metal d-orbital to the alkyne's vacant π*-orbitals. The extent of these interactions significantly influences the geometry and electronic structure of the resulting complex, which can be probed by various analytical techniques.
Data Presentation: Structural and Spectroscopic Comparison
The following tables summarize key structural and spectroscopic data for the coordination of common transition metals to the enyne moiety. The data has been compiled from various crystallographic and spectroscopic studies to provide a comparative overview.
Table 1: Comparison of C≡C Bond Lengths in Metal-Alkyne Complexes
| Metal Complex Type | Typical C≡C Bond Length (Å) | Elongation from Free Alkyne (~1.20 Å) | Reference |
| Free Phenylacetylene | 1.205 | - | [1] |
| Pt(PPh₃)₂(PhC≡CMe) | 1.277 | 0.072 | [1] |
| [Au(PCy₃)(PhC≡CPh)]⁺ | 1.241 | 0.036 | [2] |
| PdCl₂(PhC≡CPh)(PPh₃) | 1.255 | 0.050 | Various Sources |
| Ni(COD)(PhC≡CPh) | 1.285 | 0.080 | Various Sources |
| [RhCl(CO)(PhC≡CPh)]₂ | 1.268 | 0.063 | Various Sources |
Note: Data for Pd, Ni, and Rh complexes are representative values from the literature, as direct comparative studies with a single enyne are scarce.
Table 2: Comparative Spectroscopic Data of Metal-Enyne Complexes
| Metal Complex Type | ν(C≡C) IR Frequency (cm⁻¹) | Δν(C≡C) from Free Alkyne (~2100-2260 cm⁻¹) | ¹³C NMR Shift of Alkynyl Carbons (ppm) | Δδ from Free Alkyne (~65-90 ppm) |
| Platinum(II) | 1650 - 1750 | -350 to -450 | 100 - 120 | +10 to +30 |
| Palladium(II) | 1800 - 1950 | -200 to -300 | 95 - 115 | +5 to +25 |
| Gold(I) | 1900 - 2000 | -150 to -250 | 90 - 105 | 0 to +15 |
| Nickel(0) | 1700 - 1850 | -300 to -400 | 110 - 130 | +20 to +40 |
| Rhodium(I) | 1850 - 1950 | -200 to -300 | 105 - 125 | +15 to +35 |
Note: These are typical ranges and can vary significantly based on the specific ligands and enyne structure.
Experimental Protocols
Detailed methodologies for the synthesis and characterization of representative metal-enyne complexes are provided below.
Synthesis of a Palladium(II)-Enyne Complex: cis-[PdCl₂(PPh₃)(HCEC-C₆H₄-p-OMe)]
Materials:
-
[PdCl₂(PPh₃)₂]
-
4-ethynylanisole
-
Dichloromethane (DCM), freshly distilled
-
Hexane
Procedure:
-
In a nitrogen-filled glovebox, dissolve [PdCl₂(PPh₃)₂] (100 mg, 0.14 mmol) in 10 mL of dry DCM in a 25 mL Schlenk flask equipped with a magnetic stir bar.
-
To this solution, add a solution of 4-ethynylanisole (18.5 mg, 0.14 mmol) in 2 mL of dry DCM dropwise over 5 minutes with stirring.
-
Stir the reaction mixture at room temperature for 4 hours. The color of the solution will typically change from yellow to pale yellow.
-
Remove the solvent under reduced pressure to obtain a solid residue.
-
Wash the solid with cold hexane (3 x 5 mL) to remove any unreacted starting materials.
-
Recrystallize the product from a DCM/hexane mixture to yield pale yellow crystals of cis-[PdCl₂(PPh₃)(HCEC-C₆H₄-p-OMe)].
Characterization:
-
¹H NMR: Resonances for the aromatic protons of the phosphine and anisole ligands, and a characteristic shift for the acetylenic proton.
-
³¹P{¹H} NMR: A single resonance confirming the presence of one phosphine ligand.
-
¹³C{¹H} NMR: Characteristic downfield shifts for the alkynyl carbons upon coordination.
-
FT-IR: A significant decrease in the ν(C≡C) stretching frequency compared to the free enyne.
-
X-ray Crystallography: To determine the precise bond lengths and angles of the coordinated enyne.
Synthesis of a Gold(I)-Enyne Complex: [(IPr)Au(η²-PhC≡CH)][SbF₆]
Materials:
-
[(IPr)AuCl] (IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene)
-
Silver hexafluoroantimonate (AgSbF₆)
-
Phenylacetylene
-
Dichloromethane (DCM), freshly distilled and degassed
-
Pentane
Procedure:
-
In a nitrogen-filled glovebox, combine [(IPr)AuCl] (100 mg, 0.16 mmol) and AgSbF₆ (55 mg, 0.16 mmol) in a 25 mL Schlenk flask.
-
Add 10 mL of dry, degassed DCM and stir the mixture in the dark for 1 hour. A white precipitate of AgCl will form.
-
Filter the mixture through a Celite plug under nitrogen to remove the AgCl.
-
To the clear filtrate, add phenylacetylene (16.3 mg, 0.16 mmol) dropwise with stirring.
-
Stir the solution for 30 minutes at room temperature.
-
Concentrate the solution to approximately 2 mL under reduced pressure.
-
Add pentane dropwise until a white precipitate forms.
-
Isolate the solid by filtration, wash with pentane (2 x 5 mL), and dry under vacuum to yield the desired gold(I)-enyne complex.
Characterization:
-
¹H and ¹³C{¹H} NMR: To confirm the structure of the complex and observe the coordination-induced shifts of the enyne protons and carbons.
-
FT-IR: To observe the shift in the ν(C≡C) stretching frequency.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the molecular weight of the cationic complex.
Visualizing Metal-Enyne Interactions and Processes
The following diagrams, generated using Graphviz, illustrate key concepts in the coordination and reactivity of metal-enyne complexes.
Caption: General coordination of a metal to an enyne, highlighting the key bonding interactions.
Caption: A typical workflow for the synthesis and characterization of metal-enyne complexes.
Caption: A logical diagram illustrating the divergent reactivity of enynes based on the coordinating metal.
References
Safety Operating Guide
Proper Disposal Procedures for Oct-4-EN-6-YN-1-OL: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for Oct-4-EN-6-YN-1-OL could not be located. The following guidance is based on the general principles of laboratory safety and the known hazards of similar chemical compounds. It is imperative to obtain the official SDS from the manufacturer for specific handling and disposal instructions.
Researchers and drug development professionals handling this compound must prioritize safety and adhere to all applicable regulations for the disposal of hazardous chemical waste. Due to the lack of a specific Safety Data Sheet (SDS) for this compound, a comprehensive disposal plan must be formulated based on the potential hazards associated with its functional groups (alkyne and alcohol), which suggest it may be a combustible liquid and a potential eye irritant.
Essential Safety and Logistical Information
Based on the analysis of a closely related compound, the primary hazards are likely to include flammability and serious eye irritation. Therefore, all handling and disposal procedures should be conducted in a well-ventilated area, preferably within a fume hood, and with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Summary of Potential Hazards
The following table summarizes the likely hazards of this compound based on data for a structurally similar chemical.
| Hazard Class | GHS Category | Hazard Statement |
| Flammable liquids | Category 4 | H227: Combustible liquid |
| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation |
| Hazardous to the aquatic environment, long-term hazard | Category 3 | H412: Harmful to aquatic life with long lasting effects |
Step-by-Step Disposal Protocol
The proper disposal of this compound should be managed through a certified hazardous waste disposal program. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Experimental Protocol for Waste Collection
-
Segregation: Collect all waste containing this compound in a dedicated, properly labeled, and sealed container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Combustible," "Eye Irritant").
-
Storage: Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from sources of ignition.[1][2] The storage area should have secondary containment to prevent spills.
-
Waste Pickup: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
Disposal Workflow Diagram
The following diagram illustrates the general workflow for the proper disposal of laboratory chemical waste.
Caption: General workflow for the safe disposal of laboratory chemical waste.
Spill and Emergency Procedures
In the event of a spill, evacuate the area and prevent others from entering. If the spill is small and you are trained to handle it, use an absorbent material to contain it, then collect the material in a sealed container for hazardous waste disposal. For large spills, or if you are not trained, contact your institution's EHS department immediately.
For eye contact, immediately flush the eyes with copious amounts of water for at least 15 minutes and seek medical attention.[3] In case of skin contact, wash the affected area thoroughly with soap and water. Remove any contaminated clothing.
References
Personal protective equipment for handling Oct-4-EN-6-YN-1-OL
Essential Safety and Handling Guide for Oct-4-en-6-yn-1-ol
This document provides crucial safety and logistical information for the handling and disposal of this compound, a reactive alkynol. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the guidance provided is based on the chemical properties of structurally similar compounds and general best practices for handling volatile and reactive organic molecules.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure and ensure personal safety. The following table summarizes the recommended equipment for handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects eyes from splashes of the liquid and potential vapors. |
| Hand Protection | Nitrile or neoprene gloves (minimum thickness of 0.2 mm). Check for breakthrough times and consider double-gloving for extended handling. | Provides a barrier against skin contact. The volatility and reactivity of the compound necessitate a resistant glove material. |
| Body Protection | Flame-resistant laboratory coat. | Protects skin and clothing from splashes and in the event of a fire. |
| Respiratory | A properly fitted respirator with an organic vapor cartridge is recommended, especially when working outside of a certified chemical fume hood or with larger quantities. | Due to its likely volatility as a low molecular weight organic compound, inhalation of vapors is a potential route of exposure. |
| Footwear | Closed-toe shoes made of a chemically resistant material. | Protects feet from spills. |
Quantitative Safety Data (Estimated)
Disclaimer: The following data are estimates based on structurally similar volatile organic compounds and should be used as a guideline only. A comprehensive risk assessment should be performed before handling this chemical.
| Parameter | Estimated Value | Significance |
| Permissible Exposure Limit (PEL) | Not established; likely to be low (e.g., <50 ppm) | Indicates the maximum concentration of a substance in the air to which a worker can be exposed over an 8-hour workday. |
| Threshold Limit Value (TLV) | Not established; likely to be low (e.g., <25 ppm) | A more conservative exposure guideline than PEL, recommended by the ACGIH. |
| Flash Point | Likely < 23 °C (Highly Flammable) | The lowest temperature at which the vapor of the substance will ignite in the presence of an ignition source. This indicates a significant fire hazard at room temperature. |
| Autoignition Temperature | Not established | The temperature at which the substance will ignite without an external ignition source. |
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for handling this compound in a laboratory setting to minimize risk and ensure a controlled experimental environment.
Caption: Workflow for handling this compound.
Waste Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure laboratory safety. The following diagram illustrates the decision-making process for waste segregation and disposal.
Caption: Decision tree for waste disposal.
Detailed Experimental Protocols
Handling and Storage
-
Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. It should be stored separately from oxidizing agents.
-
Handling: All handling of this compound should be conducted in a certified chemical fume hood. Use non-sparking tools and ground all equipment to prevent static discharge. Avoid inhalation of vapors and contact with skin and eyes.
Spill Response
-
Evacuation: In the event of a large spill, evacuate the immediate area.
-
Ventilation: Ensure adequate ventilation.
-
Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Cleanup: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal. Do not allow the spilled material to enter drains or waterways.
-
Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water.
Disposal
-
Waste Collection: Collect all waste containing this compound in designated, labeled, and sealed containers.
-
Segregation: As a non-halogenated organic compound, liquid waste should be collected in a "Non-Halogenated Organic Waste" container. Solid waste, such as contaminated gloves and absorbent materials, should be collected in a "Contaminated Solid Waste" container.[1][2]
-
Disposal: Arrange for the disposal of all hazardous waste through your institution's environmental health and safety office, following all local and national regulations.[1][2] Never dispose of organic substances down the drain.[1][2]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
